Product packaging for Osmium hydroxide oxide (Os(OH)4O2)(Cat. No.:CAS No. 16984-68-2)

Osmium hydroxide oxide (Os(OH)4O2)

货号: B12651163
CAS 编号: 16984-68-2
分子量: 223.2 g/mol
InChI 键: DJJGRXLASXNDKP-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Osmium hydroxide oxide (Os(OH)4O2) is a useful research compound. Its molecular formula is HO2Os+ and its molecular weight is 223.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Osmium hydroxide oxide (Os(OH)4O2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osmium hydroxide oxide (Os(OH)4O2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO2Os+ B12651163 Osmium hydroxide oxide (Os(OH)4O2) CAS No. 16984-68-2

属性

CAS 编号

16984-68-2

分子式

HO2Os+

分子量

223.2 g/mol

IUPAC 名称

osmium(4+);oxygen(2-);hydroxide

InChI

InChI=1S/H2O.O.Os/h1H2;;/q;-2;+4/p-1

InChI 键

DJJGRXLASXNDKP-UHFFFAOYSA-M

规范 SMILES

[OH-].[O-2].[Os+4]

产品来源

United States

Foundational & Exploratory

Synthesis of High-Purity Osmium Hydroxide Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity osmium hydroxide oxide, often represented as a hydrated form of osmium dioxide (OsO₂·nH₂O). This compound serves as a crucial intermediate in various chemical processes and a precursor for other osmium-based materials. The following sections detail the necessary precursors, reaction conditions, and purification methods to obtain a high-purity final product.

Overview of the Synthesis Pathway

The synthesis of osmium hydroxide oxide is typically a two-step process. The first step involves the reduction of the highly volatile and toxic osmium tetroxide (OsO₄) in an alkaline medium to form a stable, non-volatile osmate(VI) salt. The most common precursor for this step is potassium osmate, K₂[OsO₂(OH)₄]. The second step involves the controlled hydrolysis of the osmate(VI) salt to precipitate the hydrated osmium dioxide. Subsequent purification is critical to remove alkali metal contaminants and ensure the high purity of the final product.

Synthesis_Pathway Overall Synthesis Pathway for Osmium Hydroxide Oxide OsO4 Osmium Tetroxide (OsO₄) K2OsO4 Potassium Osmate (K₂[OsO₂(OH)₄]) OsO4->K2OsO4 Reduction in Alkaline Solution KOH_EtOH Potassium Hydroxide (KOH) + Ethanol (C₂H₅OH) Precipitation Precipitation via Hydrolysis (Gentle Boiling) K2OsO4->Precipitation Hydrolysis Acid Acid Neutralization (e.g., H₂SO₄) Crude_Product Crude Osmium Hydroxide Oxide (Hydrated OsO₂) Precipitation->Crude_Product Purification Purification (Washing & Drying) Crude_Product->Purification Final_Product High-Purity Osmium Hydroxide Oxide (OsO₂·nH₂O) Purification->Final_Product

Caption: Overall synthesis pathway from osmium tetroxide to high-purity osmium hydroxide oxide.

Experimental Protocols

Protocol 1: Synthesis of Potassium Osmate (K₂[OsO₂(OH)₄]) from Osmium Tetroxide

This protocol is based on the well-established method of reducing osmium tetroxide with ethanol in a potassium hydroxide solution.[1][2]

Materials:

  • Osmium Tetroxide (OsO₄)

  • Potassium Hydroxide (KOH)

  • Ethanol (C₂H₅OH, 95% or absolute)

  • Deionized Water

Procedure:

  • Prepare the Alkaline Solution: In a fume hood, prepare a solution of potassium hydroxide in a mixture of ethanol and water. A typical stoichiometry involves a molar excess of KOH.

  • Dissolve Osmium Tetroxide: Carefully add the osmium tetroxide to the alkaline ethanolic solution. OsO₄ is highly toxic and volatile, and all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reduction Reaction: The Os(VIII) in OsO₄ is reduced by the ethanol to Os(VI), forming the stable potassium osmate salt, K₂[OsO₂(OH)₄]. The reaction is generally performed at room temperature with stirring. The reaction is as follows: 2 OsO₄ + C₂H₅OH + 5 KOH → 2 K₂[OsO₂(OH)₄] + CH₃CO₂K[1]

  • Observation: The solution will change color, and the purple salt of potassium osmate may precipitate, depending on the concentration. When dissolved in water, it forms a red or pink solution.[1]

Protocol 2: Synthesis of High-Purity Osmium Hydroxide Oxide (Hydrated OsO₂) via Hydrolysis

This protocol details the precipitation of hydrated osmium dioxide from the potassium osmate solution prepared in the previous step.[3][4]

Materials:

  • Potassium Osmate (K₂[OsO₂(OH)₄]) solution from Protocol 1

  • Sulfuric Acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Deionized Water

  • Ammonium Chloride (NH₄Cl) solution (1%, hot)

  • pH indicator strips or a pH meter

Procedure:

  • Neutralization: Carefully neutralize the alkaline potassium osmate solution by adding dilute sulfuric acid dropwise while stirring. Monitor the pH of the solution closely.

  • pH Adjustment: Continue adding acid until the pH of the solution is in the range of 1.5 to 6.3. The optimal pH for rapid and complete precipitation is approximately 4.[4] At this pH, bromophenol blue indicator changes from yellow to blue.

  • Precipitation by Boiling: Gently boil the neutralized solution. A fine, black precipitate of hydrated osmium dioxide will form.[3] Continue gentle boiling for approximately 5-10 minutes to ensure complete precipitation.

  • Filtration: Allow the precipitate to settle, and then separate it from the mother liquor by filtration. A Munroe crucible or a similar fine-fritted glass filter is recommended for accurate and complete collection of the fine precipitate.[4]

  • Purification by Washing: The purity of the final product is critically dependent on the washing step.

    • Wash the precipitate thoroughly with a hot 1% solution of ammonium chloride. This helps to remove any remaining alkali salts (potassium sulfate).[4]

    • Follow with several washes with deionized water to remove the ammonium chloride. To ensure complete removal of alkali metals, which can be tenacious, prolonged washing may be necessary.[4]

  • Drying: Carefully dry the purified precipitate. A low-temperature oven (e.g., 60-80 °C) can be used. Avoid excessively high temperatures, which could lead to the loss of hydration water and potentially oxidation.

Data Presentation

The following tables summarize key quantitative data for the synthesis process.

Table 1: Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Appearance
Osmium TetroxideOsO₄254.23Colorless to pale yellow crystalline solid
Potassium OsmateK₂[OsO₂(OH)₄]368.42Purple solid
Osmium Hydroxide OxideOsO₂·nH₂OVariableFine black powder

Table 2: Key Experimental Parameters for Hydrolysis

ParameterRecommended Value/RangeNotes
Precipitation pH 1.5 - 6.3Complete precipitation occurs within this range.[4]
Optimal pH ~ 4.0Provides the fastest settling of the precipitate.[4]
Temperature Gentle BoilingPromotes the hydrolysis and precipitation of the hydrated osmium dioxide.[3]
Washing Solution Hot 1% NH₄Cl, DI WaterCritical for removing alkali salt impurities to achieve high purity.[4]

Visualization of Experimental Workflow

The following diagram illustrates the detailed workflow for the synthesis and purification of osmium hydroxide oxide.

Experimental_Workflow Detailed Experimental Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Precipitation and Purification A1 Prepare KOH/Ethanol Solution A2 Add OsO₄ to Solution A1->A2 A3 Stir at Room Temperature to form K₂[OsO₂(OH)₄] A2->A3 B1 Neutralize K₂[OsO₂(OH)₄] Solution with H₂SO₄ to pH ~4 A3->B1 Transfer Solution B2 Gently Boil Solution to Precipitate Hydrated OsO₂ B1->B2 B3 Filter the Precipitate B2->B3 B4 Wash with Hot 1% NH₄Cl B3->B4 B5 Wash with Deionized Water B4->B5 B6 Dry the Final Product B5->B6

Caption: Detailed experimental workflow for the synthesis of high-purity osmium hydroxide oxide.

Characterization of Final Product

To confirm the synthesis of high-purity osmium hydroxide oxide, the following characterization techniques are recommended:

  • Elemental Analysis: To determine the Os, O, and H content and to confirm the absence of potassium, which would indicate the successful removal of the precursor salt.

  • Thermogravimetric Analysis (TGA): To determine the water content (the value of 'n' in OsO₂·nH₂O) by measuring the mass loss upon heating.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of Os-O and O-H bonds, confirming the presence of oxide and hydroxide/water components.

  • X-ray Diffraction (XRD): To determine the crystallinity of the product. Amorphous or poorly crystalline patterns are expected for the hydrated oxide.

Safety Considerations

  • Osmium Tetroxide (OsO₄): OsO₄ is extremely toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. It must be handled in a certified chemical fume hood with appropriate PPE, including gloves, a lab coat, and full-face protection.

  • Potassium Hydroxide (KOH): KOH is a corrosive strong base. Avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

References

In-depth Technical Guide on the Characterization of Osmium Compounds by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide addresses the inquiry into the characterization of Os(OH)₄O₂ using X-ray diffraction. Initial database searches indicate the existence of "Osmium hydroxide oxide (Os(OH)₄O₂)" with CAS number 16984-68-2. However, a thorough review of scientific literature reveals a significant absence of primary research and experimental data concerning its synthesis and structural characterization. Specifically, there is no publicly available X-ray diffraction data for Os(OH)₄O₂.

Therefore, providing a detailed technical guide on the X-ray diffraction of Os(OH)₄O₂ is not feasible at this time. The information available in chemical databases appears to be largely theoretical or predictive, without experimental validation.

As an alternative, this guide will focus on a closely related and well-characterized osmium oxide, Osmium Tetroxide (OsO₄) , for which extensive X-ray diffraction data is available. This will serve as a practical example of the characterization of an osmium-oxygen compound.

Characterization of Osmium Tetroxide (OsO₄) using X-ray Diffraction

Osmium tetroxide is a volatile solid, and its crystal structure has been determined by X-ray crystallography. It is a molecular crystal, meaning that discrete OsO₄ molecules are held together in the solid state by weaker intermolecular forces.

Experimental Protocol: Single-Crystal X-ray Diffraction of OsO₄

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a volatile compound like OsO₄.

  • Crystal Growth: Suitable single crystals of OsO₄ can be grown by sublimation. The purified compound is sealed in a glass ampoule under vacuum and placed in a temperature gradient. Crystals will slowly form in the cooler region of the ampoule.

  • Crystal Mounting: Due to its volatility and toxicity, a suitable single crystal must be selected and mounted in a sealed capillary tube or on a cryo-loop under a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is then placed on a goniometer head in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion and minimize sublimation.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for OsO₄

The following table summarizes the crystallographic data for Osmium Tetroxide (OsO₄).

ParameterValue
Chemical FormulaOsO₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.379
b (Å)4.515
c (Å)8.630
β (°)116.58
Volume (ų)326.9
Z4
Calculated Density (g/cm³)5.19
Bond Length Os-O (Å)~1.71
Bond Angle O-Os-O (°)~109.5 (tetrahedral)

Note: The exact values may vary slightly depending on the specific study and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a crystalline solid using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Results synthesis Crystal Growth (e.g., Sublimation) mounting Crystal Mounting synthesis->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif tables Data Tables refinement->tables

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the characterization of Os(OH)₄O₂ by X-ray diffraction remains an open area of research, the established methodologies for related compounds like OsO₄ provide a clear and robust framework for such investigations. Future work on the synthesis of single crystals of Os(OH)₄O₂ will be the critical first step towards its full structural elucidation. Researchers in the field are encouraged to pursue the synthesis and characterization of this and other novel osmium compounds to expand our understanding of the rich chemistry of this element.

Unraveling the Electronic Landscape of Os(OH)₄O₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic structure and oxidation state of osmium in the compound Os(OH)₄O₂. Due to the limited availability of direct experimental data for this specific molecule, this report leverages theoretical insights from computational studies on closely related osmium(VIII) oxo-hydroxo complexes, particularly the [OsO₄(OH)₂]²⁻ anion, to build a comprehensive understanding. The methodologies discussed, including X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT), are presented as powerful tools for characterizing such high-valent transition metal complexes. This document aims to serve as a foundational resource for researchers engaged in the study of osmium chemistry and its potential applications.

Introduction

Osmium, a dense and rare transition metal, is known for its ability to exist in a wide range of oxidation states, with the +8 state being one of the highest known. This high oxidation state imparts unique reactivity to osmium compounds, making them valuable in various chemical transformations. The coordination chemistry of osmium with oxo and hydroxo ligands is of particular interest due to its relevance in catalysis and materials science. The hypothetical compound, Os(OH)₄O₂, represents a neutral osmium(VIII) complex with a combination of these ligands. Understanding its electronic structure is crucial for predicting its stability, reactivity, and potential applications.

Oxidation State of Osmium in Os(OH)₄O₂

The oxidation state of the central osmium atom in Os(OH)₄O₂ can be determined by considering the charges of the surrounding ligands. The oxo (O²⁻) and hydroxo (OH⁻) ligands are assigned charges of -2 and -1, respectively. For the molecule to be neutral, the charge of the osmium cation must balance the total negative charge of the ligands.

Total negative charge = (4 × charge of OH⁻) + (2 × charge of O²⁻) Total negative charge = (4 × -1) + (2 × -2) = -4 - 4 = -8

Therefore, the oxidation state of osmium (Os) must be +8 to maintain charge neutrality. This places Os in its highest and most oxidizing state.

Electronic Structure and Configuration

The electronic structure of an Os(VIII) center in an oxo-hydroxo ligand field is complex. In its +8 oxidation state, osmium has a d⁰ electron configuration, meaning its d-orbitals are formally empty. The bonding is primarily covalent, with significant charge donation from the oxygen ligands to the osmium center.

Insights into the electronic structure can be drawn from theoretical studies on the related [OsO₄(OH)₂]²⁻ anion. Fully relativistic, four-component density functional theory (4c-DFT) calculations on this ion reveal a significant degree of covalency in the Os-O bonds.[1] The electronic structure of the Hs (Hassium, element 108) analogue is shown to be similar to that of the Os complex, with the [HsO₄(OH)₂]²⁻ being even more covalent.[1] This high covalency is a key feature of high-valent transition metal oxides.

The molecular orbitals of Os(OH)₄O₂ would be formed from the valence orbitals of osmium (5d, 6s, 6p) and the p-orbitals of the oxygen atoms from the oxo and hydroxo ligands. The bonding can be described in terms of σ and π interactions. The Os=O double bonds of the oxo ligands are characterized by one σ bond and two π bonds, resulting from the overlap of osmium d-orbitals with oxygen p-orbitals. The Os-OH single bonds are primarily σ in character.

A simplified logical relationship illustrating the determination of the electronic state is presented below.

electronic_structure Compound Os(OH)₄O₂ Ligands Ligands: 4 x OH⁻ 2 x O²⁻ Compound->Ligands Composition TotalCharge Total Ligand Charge = -8 Ligands->TotalCharge Sum of Charges Neutrality Charge Neutrality TotalCharge->Neutrality Requires OxidationState Os Oxidation State = +8 Neutrality->OxidationState Implies ElectronConfig Os(VIII) Electron Configuration: [Xe] 4f¹⁴ OxidationState->ElectronConfig Leads to Bonding Covalent Bonding: Os-O σ and π interactions ElectronConfig->Bonding Determines Structure Octahedral Geometry Bonding->Structure Influences

Figure 1. Logical workflow for determining the electronic state of Os in Os(OH)₄O₂.

Experimental and Computational Methodologies

The characterization of the electronic structure of high-valent osmium complexes like Os(OH)₄O₂ relies on a combination of advanced spectroscopic techniques and theoretical calculations.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local geometric structure of metal centers in molecules. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom.

Experimental Protocol for Os L₃-edge XANES:

  • Sample Preparation: The osmium-containing sample is prepared as a thin film or a pressed pellet mixed with an inert, X-ray transparent matrix like boron nitride. For solution-phase studies, the sample is contained in a cell with X-ray transparent windows.

  • Monochromatization: A synchrotron radiation source provides a high-flux X-ray beam. A double-crystal monochromator is used to select and scan the X-ray energy across the Os L₃-edge (around 10.8 keV).

  • Data Collection: The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. This can be done in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

  • Data Analysis: The pre-edge features, the position of the absorption edge (the "white line"), and the post-edge features in the XANES spectrum are analyzed. The energy of the absorption edge is directly correlated with the oxidation state of the osmium atom – a higher energy position indicates a higher oxidation state. The shape and intensity of the pre-edge and white line features provide information about the symmetry of the coordination environment and the degree of covalency.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for complementing and interpreting experimental data.

Computational Protocol for Electronic Structure Calculation:

  • Model Building: A molecular model of Os(OH)₄O₂ is constructed. An octahedral coordination geometry around the central osmium atom is a plausible starting point.

  • Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set appropriate for heavy elements like osmium (e.g., a basis set with effective core potentials like LANL2DZ) are selected. Relativistic effects, which are significant for heavy elements, must be taken into account, often through the use of relativistic effective core potentials or more advanced methods like the Zeroth-Order Regular Approximation (ZORA).

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated and analyzed. This includes:

    • Molecular Orbital (MO) Analysis: The energies and compositions of the molecular orbitals are examined to understand the nature of the chemical bonds.

    • Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and the nature of the bonding (e.g., covalency vs. ionicity).

    • Calculation of Spectroscopic Properties: DFT can be used to simulate spectroscopic data, such as XANES spectra, which can then be compared with experimental results for validation.

The workflow for a combined experimental and computational approach is depicted below.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Sample Synthesis and Preparation XAS_Measurement Os L₃-edge XANES Measurement Exp_Sample->XAS_Measurement Exp_Data Experimental Spectrum XAS_Measurement->Exp_Data Analysis Comparative Analysis and Interpretation Exp_Data->Analysis Comp_Model Molecular Modeling of Os(OH)₄O₂ DFT_Calc DFT Calculation (Geometry Optimization, Electronic Structure) Comp_Model->DFT_Calc Sim_Spectrum Simulated XANES Spectrum DFT_Calc->Sim_Spectrum Sim_Spectrum->Analysis Conclusion Elucidation of Electronic Structure and Oxidation State Analysis->Conclusion

Figure 2. Integrated experimental and computational workflow for characterizing Os(OH)₄O₂.

Quantitative Data Summary

As direct experimental data for Os(OH)₄O₂ is not available, the following table presents theoretical data for the closely related [OsO₄(OH)₂]²⁻ anion from a 4c-DFT study, which can serve as a proxy for understanding the bonding in Os(OH)₄O₂.[1]

ParameterValue (for [OsO₄(OH)₂]²⁻)
Os-O(oxo) bond length~1.75 Å (estimated from related structures)
Os-O(hydroxo) bond length~1.90 Å (estimated from related structures)
Os Oxidation State+8
Os Electron Configurationd⁰

Note: Bond lengths are estimations based on typical values for Os(VIII)-oxo and Os(VIII)-hydroxo bonds and are provided for illustrative purposes. The cited theoretical study focused on electronic structure and reactivity rather than providing precise bond lengths.

Conclusion

This technical guide has provided a comprehensive overview of the electronic structure and oxidation state of osmium in the hypothetical compound Os(OH)₄O₂. Based on fundamental chemical principles and supported by theoretical data from analogous osmium(VIII) complexes, the osmium center is determined to be in the +8 oxidation state with a d⁰ electron configuration. The bonding is highly covalent, a characteristic feature of high-valent transition metal oxides.

The guide has also outlined the key experimental and computational methodologies, namely X-ray Absorption Spectroscopy and Density Functional Theory, that are indispensable for the detailed characterization of such complexes. The provided workflows and diagrams offer a clear roadmap for researchers aiming to investigate the properties of Os(OH)₄O₂ or similar high-valent osmium compounds. While the lack of direct experimental data on Os(OH)₄O₂ necessitates a reliance on theoretical models, the insights gained from these models provide a strong foundation for future experimental pursuits in this area of inorganic chemistry. Such studies will be crucial for unlocking the potential of these reactive species in catalysis and materials science.

References

Spectroscopic Analysis of Osmium Hydroxide Oxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of osmium hydroxide oxides. Given the limited specific literature on a singular "osmium hydroxide oxide" compound, this document establishes a framework for analysis based on the well-understood principles of vibrational spectroscopy as applied to osmium-containing coordination complexes and metal oxides. This guide will detail experimental methodologies, expected spectral features, and data interpretation workflows.

Introduction to Vibrational Spectroscopy of Osmium Compounds

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of osmium compounds. These techniques provide detailed information on the chemical bonding and functional groups present within a sample by measuring the vibrations of atoms.

  • FTIR Spectroscopy is particularly sensitive to polar functional groups and is highly effective for identifying the stretching and bending vibrations of O-H groups in hydroxides and the strong absorptions from Os=O (oxo) bonds.[1]

  • Raman Spectroscopy excels at detecting vibrations of non-polar bonds and provides complementary information. It is especially useful for characterizing the Os-O skeletal framework in osmium oxides.

The combination of both FTIR and Raman spectroscopy allows for a more complete vibrational profile of osmium hydroxide oxides, enabling the definitive identification of hydroxide and oxide ligands and offering insights into the bonding environment of the osmium center.[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline recommended protocols for the FTIR and Raman analysis of solid-state osmium hydroxide oxide samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of the osmium hydroxide oxide sample and spectroscopic grade potassium bromide (KBr) powder to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

    • In an agate mortar, grind a small amount of the sample (typically 1-2 mg) with approximately 200 mg of dry KBr. Ensure a homogenous mixture is achieved.

    • Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Place the resulting KBr pellet in the sample holder of the FTIR spectrometer.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Spectral Range: 4000 - 400 cm⁻¹. This range covers the O-H stretching, bending, and the Os=O and Os-O stretching regions.

    • Resolution: 4 cm⁻¹ is typically sufficient for solid-state samples.

    • Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal prior to sample analysis. This background is then automatically subtracted from the sample spectrum.

Raman Spectroscopy

Methodology: Dispersive Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the powdered osmium hydroxide oxide sample into a glass capillary tube or onto a microscope slide.

    • If the sample is colored, it may be necessary to mix it with an inert, non-fluorescent matrix (e.g., KBr) to reduce the risk of sample burning and to minimize fluorescence.

    • Position the sample at the focal point of the laser beam using the microscope objective.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A dispersive Raman spectrometer equipped with a high-sensitivity CCD detector.

    • Excitation Laser: A laser with a wavelength that minimizes sample fluorescence and degradation. Common choices include 532 nm, 633 nm, or 785 nm. A lower energy laser (e.g., 785 nm) is often preferred for colored or potentially fluorescent compounds.

    • Laser Power: Use the lowest laser power possible (typically <10 mW at the sample) to avoid thermal decomposition of the sample.

    • Spectral Range: 100 - 4000 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio.

Spectroscopic Data and Interpretation

The vibrational spectrum of a putative osmium hydroxide oxide is expected to be characterized by several key features corresponding to the vibrations of its functional groups.

Expected Vibrational Modes

The following table summarizes the expected vibrational modes for an osmium hydroxide oxide and their approximate spectral regions.

Vibrational ModeApproximate Wavenumber (cm⁻¹)SpectroscopyNotes
ν(O-H) - O-H stretching3600 - 3000FTIR (strong), Raman (weak)The position and breadth of this band are indicative of the extent of hydrogen bonding. Sharper bands correspond to free or weakly H-bonded OH groups, while broad bands suggest strong H-bonding.[1]
δ(Os-O-H) - Os-O-H bending1200 - 800FTIR, RamanThese modes can be coupled with other vibrations and may be difficult to assign definitively without isotopic substitution studies.
ν(Os=O) - Terminal Oxo stretching1000 - 900FTIR (strong), Raman (strong)This is a characteristic vibration for terminal Os=O double bonds and is expected to be a prominent feature in the spectra.[1]
ν(Os-O-Os) - Bridging Oxo stretch850 - 600FTIR, RamanThe presence of these bands would suggest a polymeric or cluster structure with bridging oxygen atoms.
ν(Os-OH) - Os-Hydroxide stretch600 - 400FTIR, RamanThese vibrations occur in the far-infrared region and are characteristic of the metal-hydroxide bond.

Visualized Workflows and Logical Relationships

To effectively characterize a novel or unconfirmed osmium hydroxide oxide sample, a systematic analytical workflow is essential. The following diagram illustrates the logical progression from sample acquisition to structural elucidation using vibrational spectroscopy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Osmium Hydroxide Oxide Sample Prep_FTIR Prepare KBr Pellet / ATR Sample->Prep_FTIR Prep_Raman Prepare Capillary / Slide Sample->Prep_Raman Acq_FTIR FTIR Spectroscopy (4000-400 cm⁻¹) Prep_FTIR->Acq_FTIR Acq_Raman Raman Spectroscopy (4000-100 cm⁻¹) Prep_Raman->Acq_Raman Analyze_FTIR Analyze FTIR Spectrum (Identify O-H, Os=O) Acq_FTIR->Analyze_FTIR Analyze_Raman Analyze Raman Spectrum (Identify Os-O framework) Acq_Raman->Analyze_Raman Combine Correlate FTIR & Raman Data Analyze_FTIR->Combine Analyze_Raman->Combine Assign Assign Vibrational Modes Combine->Assign Elucidate Propose Molecular Structure Assign->Elucidate

References

In-depth Technical Guide: Thermal Stability and Decomposition of Os(OH)4O2 - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermal stability and decomposition products of osmium hydroxide oxide, Os(OH)₄O₂. Despite its listing in chemical databases, a comprehensive review of scientific literature reveals a significant lack of experimental data regarding the thermal properties of this specific compound. While information exists for related osmium species, such as osmium tetroxide (OsO₄) and osmium dioxide dihydrate (OsO₂·2H₂O), direct studies on the thermal analysis of Os(OH)₄O₂ are not publicly available. This guide summarizes the current state of knowledge and highlights the data gap for this particular osmium compound.

Introduction to Osmium Hydroxide Oxide (Os(OH)₄O₂)

Osmium hydroxide oxide, identified with the chemical formula Os(OH)₄O₂ and CAS number 16984-68-2, is a recognized compound in chemical databases. However, its structural characterization and physicochemical properties are not well-documented in peer-reviewed literature. Ambiguity exists, with some sources suggesting alternative formulations or related hydrated osmium oxides. The synthesis of this specific compound is not routinely described, contributing to the scarcity of material for detailed thermal analysis.

Thermal Stability and Decomposition: A Data Deficit

A thorough search for experimental data on the thermal stability and decomposition products of Os(OH)₄O₂ yielded no specific studies. Key experimental techniques typically employed for such analysis include:

  • Thermogravimetric Analysis (TGA): To determine mass loss as a function of temperature, indicating decomposition steps.

  • Differential Scanning Calorimetry (DSC): To measure heat flow associated with thermal transitions like melting, crystallization, and decomposition.

  • Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): Often coupled with TGA to identify the gaseous products evolved during decomposition.

The absence of such data for Os(OH)₄O₂ prevents the creation of a quantitative summary or a detailed description of its decomposition pathway.

Related Osmium Compounds: Context and Comparison

While direct data for Os(OH)₄O₂ is unavailable, the thermal behavior of other osmium oxides and hydroxides provides some context.

Osmium Tetroxide (OsO₄)

Often referred to as osmic acid in aqueous solution, osmium tetroxide is a well-characterized but highly volatile and toxic compound. It sublimes at room temperature and has a boiling point of 129.7 °C. When heated to decomposition, it emits toxic osmium fumes.

Osmium Dioxide (OsO₂) and its Dihydrate (OsO₂·2H₂O)

Osmium dioxide is a more stable oxide of osmium. The dihydrate, OsO₂·2H₂O, is known to be a finely divided hydrated oxide. Historical methods for the gravimetric determination of osmium involved the ignition of a hydrated dioxide to the anhydrous form, OsO₂, in a stream of carbon dioxide at 250°C, followed by reduction to metallic osmium under hydrogen. This suggests that the hydrated form loses water upon heating.

Experimental Protocols: A General Framework

In the absence of specific protocols for Os(OH)₄O₂, a general methodology for conducting thermal analysis of a metal hydroxide oxide is presented below. This serves as a template for future research on this compound.

Table 1: Generalized Experimental Protocol for Thermal Analysis

Technique Methodology
Thermogravimetric Analysis (TGA) 1. A small, accurately weighed sample (5-10 mg) is placed in an inert crucible (e.g., alumina).2. The sample is heated in a controlled atmosphere (e.g., nitrogen, air) at a constant rate (e.g., 10 °C/min).3. The mass of the sample is recorded as a function of temperature.4. The resulting TGA curve is analyzed to identify temperature ranges of mass loss, corresponding to decomposition events.
TGA coupled with Mass Spectrometry (TGA-MS) 1. The TGA experiment is conducted as described above.2. The gaseous products evolved from the sample are transferred via a heated capillary to a mass spectrometer.3. Mass spectra are recorded continuously throughout the TGA run.4. The mass-to-charge ratio of the detected ions is used to identify the decomposition products.

Logical Workflow for Future Investigation

To address the current knowledge gap, a systematic investigation into the thermal properties of Os(OH)₄O₂ is required. The logical workflow for such a study is outlined below.

G cluster_0 Synthesis and Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation Synthesis Synthesis of Os(OH)4O2 Characterization Structural & Purity Analysis (XRD, XPS, etc.) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) TGA->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) TGA->TGA_MS Decomposition_Pathway Elucidation of Decomposition Pathway TGA_MS->Decomposition_Pathway Kinetics Kinetic Analysis of Decomposition Decomposition_Pathway->Kinetics

Caption: Workflow for investigating the thermal properties of Os(OH)₄O₂.

Conclusion and Future Outlook

This technical guide highlights a significant gap in the scientific literature concerning the thermal stability and decomposition products of Os(OH)₄O₂. While the compound is cataloged, the lack of experimental data prevents a detailed analysis as requested. For researchers and professionals in drug development who may encounter or consider using osmium compounds, it is crucial to be aware of this data deficit. Future research, following the proposed experimental workflow, is necessary to elucidate the thermal behavior of Os(OH)₄O₂. Such studies would provide valuable information for the safe handling, application, and disposal of this and related osmium compounds.

Solubility of Osmium Hydroxide Oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of osmium hydroxide oxide in various organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for osmium hydroxide oxide, identified as Os(OH)₂O₂ or Os(OH)₄O₂, has been found. This document outlines the current void in publicly accessible data and provides a detailed, generalized experimental protocol for researchers to determine the solubility of these compounds. Furthermore, a theoretical framework regarding the expected solubility of inorganic hydroxides and oxides in organic solvents is discussed to provide context for future experimental work.

Introduction to Osmium Hydroxide Oxide

Osmium hydroxide oxide refers to inorganic compounds containing osmium, hydroxide (-OH), and oxide (O²⁻) groups. Chemical databases identify at least two such compounds:

  • Osmium(VI) dihydroxidedioxide: With the chemical formula Os(OH)₂O₂.

  • Osmium(VI) tetrahydroxidedioxide: With the chemical formula Os(OH)₄O₂.

These compounds are distinct from the more commonly studied osmium tetroxide (OsO₄), which is known for its volatility and solubility in a wide range of organic solvents. The presence of polar hydroxide groups in osmium hydroxide oxides suggests that their solubility characteristics will differ significantly from those of the nonpolar OsO₄.

Quantitative Solubility Data

A thorough review of scientific literature and chemical repositories has revealed a notable absence of published data on the solubility of either Os(OH)₂O₂ or Os(OH)₄O₂ in common organic solvents. The following table summarizes this lack of information.

Table 1: Solubility of Osmium Hydroxide Oxide in Organic Solvents

SolventChemical FormulaSolubility of Os(OH)₂O₂ ( g/100 mL at 25°C)Solubility of Os(OH)₄O₂ ( g/100 mL at 25°C)
EthanolC₂H₅OHData Not AvailableData Not Available
MethanolCH₃OHData Not AvailableData Not Available
AcetoneC₃H₆OData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData Not AvailableData Not Available
Tetrahydrofuran (THF)C₄H₈OData Not AvailableData Not Available
DichloromethaneCH₂Cl₂Data Not AvailableData Not Available
HexaneC₆H₁₄Data Not AvailableData Not Available

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Solvents: Organic solvents with high polarity, such as alcohols (ethanol, methanol) and DMSO, are more likely to dissolve polar compounds. The hydroxide groups in osmium hydroxide oxide introduce significant polarity and the potential for hydrogen bonding.

  • Nonpolar Solvents: Nonpolar organic solvents, such as hexane, are generally poor solvents for polar inorganic compounds.

In general, metal hydroxides and oxides exhibit low solubility in organic solvents unless a reaction occurs or the solvent has a high capacity for hydrogen bonding and solvating inorganic ions. For instance, some metal salts can be dissolved in polar aprotic solvents like DMSO. However, without experimental data, any prediction for osmium hydroxide oxide remains speculative.

Experimental Protocol for Solubility Determination

To address the absence of data, researchers can employ established methods to determine the solubility of osmium hydroxide oxide. The following is a detailed protocol based on the principles outlined in methodologies such as the OECD Guideline 105 for Testing of Chemicals, adapted for organic solvents.

Objective: To determine the saturation concentration of osmium hydroxide oxide in a given organic solvent at a specified temperature.

Materials:

  • Osmium hydroxide oxide (Os(OH)₂O₂ or Os(OH)₄O₂) of known purity.

  • Selected organic solvents (e.g., ethanol, DMSO, etc.) of analytical grade.

  • Thermostatically controlled shaker or magnetic stirrer.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Centrifuge and/or filtration apparatus with appropriate solvent-resistant filters (e.g., PTFE).

  • A suitable analytical instrument for quantifying dissolved osmium, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Procedure:

  • Preparation of Saturated Solution (Flask Method): a. Add an excess amount of osmium hydroxide oxide to a known volume of the organic solvent in a sealed flask. The excess solid should be clearly visible. b. Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium. d. After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Separation: a. Carefully separate the saturated solution from the excess solid. This can be achieved by: i. Centrifugation: Centrifuge an aliquot of the suspension at high speed to pellet the solid. ii. Filtration: Filter an aliquot of the suspension through a solvent-compatible filter that does not adsorb the solute.

  • Analysis of Solute Concentration: a. Accurately dilute a known volume of the clear, saturated supernatant or filtrate with the appropriate solvent. b. Analyze the concentration of osmium in the diluted solution using a calibrated analytical instrument (e.g., ICP-MS). c. Back-calculate the concentration in the original saturated solution.

  • Data Reporting: a. Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. b. Repeat the experiment at least in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_solute Add excess Osmium Hydroxide Oxide to a known volume of organic solvent start->add_solute equilibrate Equilibrate in a thermostatically controlled shaker (e.g., 24-48h at 25°C) add_solute->equilibrate separate Separate saturated solution from undissolved solid equilibrate->separate centrifuge Centrifugation separate->centrifuge Option 1 filtrate Filtration separate->filtrate Option 2 dilute Prepare accurate dilutions of the clear supernatant/filtrate centrifuge->dilute filtrate->dilute analyze Analyze Osmium concentration (e.g., ICP-MS) dilute->analyze calculate Calculate and report solubility (e.g., g/100 mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of Osmium Hydroxide Oxide.

Conclusion

There is a significant gap in the scientific literature regarding the solubility of osmium hydroxide oxides (Os(OH)₂O₂ and Os(OH)₄O₂) in organic solvents. This guide serves to highlight this lack of data and to empower researchers with a robust experimental protocol to determine these values. The generation of such data would be a valuable contribution to the fields of inorganic chemistry, materials science, and drug development, enabling a better understanding of the chemical behavior of these osmium compounds.

The Hydrolysis of Osmium Tetroxide: A Technical Examination of Osmate(VI) Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osmium tetroxide (OsO₄) is a highly effective yet toxic oxidizing agent, renowned for its role in the stereospecific dihydroxylation of alkenes. A critical, yet often simplified, step in this process is the hydrolysis of the intermediate osmate ester. This guide provides a detailed examination of the hydrolysis of osmium tetroxide, with a particular focus on the formation of the resulting osmium(VI) species. While the user-specified formula Os(OH)₄O₂ is not standard, this document will interpret it in the context of the well-established product of this hydrolysis, the dihydroxido-dioxidoosmate(VI) ion, [OsO₂(OH)₄]²⁻. This paper will consolidate available data on the physical properties of osmium tetroxide, detail the experimental protocol for its use in a catalytic dihydroxylation reaction which includes the key hydrolysis step, and provide visualizations of the chemical pathways and experimental workflow.

Introduction: The Aqueous Chemistry of Osmium Tetroxide

Osmium tetroxide is a volatile, crystalline solid with a characteristic acrid odor.[1] While it is soluble in a wide range of organic solvents, its moderate solubility in water is central to its utility in many reactions.[1] Upon dissolution in water, OsO₄ undergoes a reversible reaction to form what is commonly known as osmic acid.[1] This species is more accurately described as a complex, and the term is often used to refer to the aqueous solution of OsO₄ itself.[2]

The primary application where the hydrolysis of an osmium species is critical is in the catalytic dihydroxylation of alkenes. In this reaction, OsO₄ adds across a double bond to form a cyclic osmate ester.[3][4] This intermediate, which contains Os(VI), is then hydrolyzed to release the desired cis-1,2-diol.[3] In catalytic systems, a co-oxidant is used to regenerate the Os(VIII)O₄ from the Os(VI) species produced after hydrolysis.[3]

The Hydrolysis Product: Clarifying the Os(OH)₄O₂ Formulation

The formula Os(OH)₄O₂ suggests an osmium(VI) center, which is consistent with the product of the reduction of OsO₄ (Os(VIII)) during alkene dihydroxylation. The standard representation for the hydrated osmate(VI) ion in its salt form is Na₂[OsO₂(OH)₄].[1] Therefore, the formula Os(OH)₄O₂ is best interpreted as a neutral representation of the dihydroxido-dioxidoosmium(VI) core, [OsO₂(OH)₄].

The hydrolysis of the cyclic osmate ester formed from an alkene and OsO₄ breaks the Os-O bonds, leading to the formation of the diol and the osmate(VI) species.[5] This process is crucial for releasing the product and allowing the catalyst to be regenerated.

Quantitative Data

Temperature (°C)Solubility ( g/100 mL)
105.70[1]
256.23[1]

Table 1: Solubility of Osmium Tetroxide in Water

Experimental Protocol: Catalytic Dihydroxylation of an Alkene

This protocol describes a general procedure for the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant. The hydrolysis of the intermediate osmate ester is a key step in this process.

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[3] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (chemically resistant gloves, safety goggles, lab coat) must be worn.[6]

Materials:

  • Alkene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4 wt. % solution in H₂O)[2]

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: A solution of the alkene and NMO in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: A catalytic amount of the osmium tetroxide solution is added to the stirred reaction mixture. The reaction is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • Workup: The mixture is stirred for 30 minutes, and the acetone is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude diol is purified by flash column chromatography on silica gel.

Visualizations

Chemical Pathway for Osmate Ester Hydrolysis

hydrolysis_pathway osmate_ester Cyclic Osmate(VI) Ester water + 2 H₂O (Hydrolysis) diol cis-Diol water->diol osmate_vi [OsO₂(OH)₄]²⁻ (Hydrated Osmate(VI)) water->osmate_vi reoxidation Re-oxidation (e.g., by NMO) osmate_vi->reoxidation oso4 OsO₄ reoxidation->oso4 experimental_workflow start Start setup Reaction Setup Dissolve Alkene and NMO in Acetone/Water start->setup catalyst Catalyst Addition Add catalytic OsO₄ solution setup->catalyst monitor Monitor Reaction via TLC catalyst->monitor quench Quench Reaction Add aq. Na₂SO₃ monitor->quench workup Workup Remove Acetone Extract with organic solvent quench->workup purify Purification Dry, Concentrate Column Chromatography workup->purify end End (Pure Diol) purify->end

References

Uncharted Territory: The Magnetic Properties of Osmium Hydroxide Oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical data on the magnetic properties of osmium hydroxide oxide (Os(OH)₂O₂). This guide addresses this information gap by providing a foundational understanding of the known magnetic characteristics of elemental osmium, outlining the standard experimental protocols for magnetic characterization applicable to novel compounds, and presenting a generalized workflow for such investigations. While direct quantitative data for osmium hydroxide oxide is not available, this document serves as a valuable resource for researchers poised to explore the magnetic nature of this and other understudied materials.

Context: The Magnetic Nature of Elemental Osmium

While data on osmium hydroxide oxide is scarce, the magnetic properties of elemental osmium are documented. Osmium is a paramagnetic metal. Paramagnetism is a form of magnetism where a material is weakly attracted to an external magnetic field.[1] This property arises from the presence of unpaired electrons in the material's atoms.

The magnetic susceptibility of a material quantifies its response to an applied magnetic field. For osmium, the following values have been reported:

PropertyValue
Molar Magnetic Susceptibility11×10⁻⁶ cm³/mol[2]
Volume Magnetic Susceptibility0.000014 (SI units)[3]

It is crucial to note that the magnetic properties of a compound can differ significantly from its constituent elements due to factors like oxidation state, crystal structure, and ligand interactions. Therefore, the paramagnetism of elemental osmium does not definitively predict the magnetic behavior of osmium hydroxide oxide.

Experimental Protocols for Magnetic Characterization

Should a sample of osmium hydroxide oxide be synthesized, its magnetic properties could be thoroughly investigated using a suite of standard experimental techniques. The following are detailed methodologies for key experiments.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetic moment of a material as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the powdered or solid sample is encapsulated in a sample holder (e.g., a gel cap or a specialized VSM sample rod). The holder itself should be diamagnetic or have a known, low magnetic background.

  • Mounting: The sample holder is attached to a transducer that vibrates vertically at a known frequency.

  • Measurement: The sample is positioned within a uniform magnetic field, typically generated by an electromagnet. The vibration of the magnetic sample induces an electromotive force (voltage) in a set of stationary pickup coils.

  • Data Acquisition: The induced voltage is detected by a lock-in amplifier, which is phase-locked to the sample vibration frequency. The magnitude of this voltage is directly proportional to the magnetic moment of the sample.

  • Data Analysis: By sweeping the applied magnetic field at a constant temperature, a magnetization versus field (M-H) hysteresis loop can be generated. By varying the temperature under a constant applied field, magnetization versus temperature (M-T) curves can be obtained.

Superconducting Quantum Interference Device (SQUID) Magnetometry

Objective: To perform highly sensitive measurements of a material's magnetic moment, particularly for weakly magnetic samples.

Methodology:

  • Sample Preparation: Similar to VSM, a small, accurately weighed sample is placed in a sample holder, often a plastic straw or a gelatin capsule, which is then mounted in the SQUID's sample transport system.

  • Measurement Principle: The sample is moved through a set of superconducting detection coils which are part of a closed superconducting loop. Any change in the magnetic flux from the sample induces a persistent current in the detection coils.

  • SQUID Detection: This induced current is inductively coupled to the SQUID sensor, which acts as an extremely sensitive magnetic flux-to-voltage converter.

  • Data Acquisition: The output voltage from the SQUID electronics is proportional to the change in magnetic flux and thus to the sample's magnetic moment.

  • Modes of Operation: Measurements can be performed in both DC and AC modes to probe different aspects of the magnetic behavior. M-H and M-T curves are standard measurements. Zero-field-cooled (ZFC) and field-cooled (FC) M-T measurements are crucial for identifying magnetic transitions like blocking temperatures in superparamagnets or spin-glass transitions.

Visualizing the Path to Discovery

The process of characterizing the magnetic properties of a novel compound like osmium hydroxide oxide follows a logical progression from synthesis to interpretation.

G cluster_0 Material Synthesis & Verification cluster_1 Magnetic Moment Measurement cluster_2 Data Analysis & Interpretation synthesis Synthesis of Os(OH)₂O₂ characterization Structural & Purity Analysis (XRD, XPS, etc.) synthesis->characterization vsm VSM or SQUID Measurement characterization->vsm Verified Sample mh_curve Generate M-H Curve (at constant T) vsm->mh_curve mt_curve Generate M-T Curve (at constant H) vsm->mt_curve analysis Analyze Curve Shapes & Transitions mh_curve->analysis mt_curve->analysis determination Determine Magnetic Behavior (e.g., Paramagnetic, Diamagnetic, Ferromagnetic) analysis->determination quantification Calculate Magnetic Susceptibility, Coercivity, etc. analysis->quantification

Caption: A generalized experimental workflow for magnetic characterization.

Future Directions

The field of materials science is rich with opportunities to explore the properties of previously uncharacterized compounds. The lack of data on the magnetic properties of osmium hydroxide oxide highlights one such frontier. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically uncover the magnetic nature of this and other novel materials, paving the way for new discoveries and potential applications in fields ranging from catalysis to medicine.

References

Quantum Mechanical Modeling of the Os(OH)4O2 Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed theoretical exploration of the quantum mechanical structure of the octahedral osmium(VI) complex, dihydroxidodioxidio-osmium(VIII), with the formula Os(OH)4O2. Due to the limited availability of direct experimental data for this specific neutral complex, this guide synthesizes information from structurally related compounds, particularly the well-characterized [OsO2(OH)4]^2- anion, and employs established computational chemistry principles to construct a robust theoretical model. This document is intended to serve as a foundational resource for researchers in fields such as catalysis, materials science, and drug development where understanding the geometry, electronic properties, and reactivity of heavy metal complexes is crucial. The paper presents predicted molecular geometries, vibrational frequencies, and electronic characteristics derived from analogous systems and outlines the computational and experimental methodologies required for their definitive determination.

Introduction

Osmium complexes, particularly those in high oxidation states, are of significant interest due to their pivotal role in a variety of chemical transformations, most notably in the stereospecific oxidation of olefins. The dihydroxylation of alkenes, facilitated by osmium tetroxide (OsO4), is a cornerstone of organic synthesis, and the intermediate species in these catalytic cycles are often highly reactive and challenging to characterize experimentally. The target molecule of this guide, Os(OH)4O2, represents a plausible intermediate or precursor in such catalytic systems.

A thorough understanding of the three-dimensional structure, bonding, and electronic properties of Os(OH)4O2 is essential for designing novel catalysts with enhanced efficiency and selectivity, as well as for elucidating reaction mechanisms at a molecular level. Quantum mechanical modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of molecules containing heavy elements like osmium, where relativistic effects can be significant.

This guide presents a theoretical model of the Os(OH)4O2 structure, providing key quantitative data in a structured format. Furthermore, it details the necessary experimental and computational protocols to validate and expand upon this theoretical framework.

Theoretical Molecular Structure and Properties

The proposed structure of Os(OH)4O2 is based on an octahedral geometry around the central osmium atom, which is a common coordination environment for osmium(VI) complexes. This geometry minimizes electron pair repulsion and provides a stable configuration. The ligands are two oxo (O^2-) groups and four hydroxo (OH-) groups. Based on the known structure of the related [OsO2(OH)4]^2- anion, a trans-configuration of the oxo ligands is predicted to be the most stable isomer.

Predicted Molecular Geometry

The key quantitative data for the predicted geometry of Os(OH)4O2 are summarized in Table 1. The bond lengths are extrapolated from experimental data on potassium osmate (K2[OsO2(OH)4]), which features the [OsO2(OH)4]^2- anion. In an ideal octahedral geometry, the bond angles between adjacent ligands are 90°, and the angle between ligands in a trans position is 180°.[1][2][3]

ParameterPredicted ValueSource/Basis
Bond Lengths
Os=O~1.75 ÅBased on experimental data for [OsO2(OH)4]^2-[4]
Os-OH~1.99 ÅBased on experimental data for [OsO2(OH)4]^2-[4]
O-H~0.97 ÅTypical O-H bond length
Bond Angles
O=Os=O180°Idealized trans-octahedral geometry
O=Os-OH90°Idealized octahedral geometry[1][2]
HO-Os-OH (cis)90°Idealized octahedral geometry[1][2]
HO-Os-OH (trans)180°Idealized octahedral geometry
Os-O-H~109.5°sp3 hybridization of oxygen
Table 1: Predicted Geometric Parameters for Os(OH)4O2
Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency Range (cm⁻¹)Description
ν(O-H)3200 - 3600Stretching of the hydroxyl groups
δ(Os-O-H)1000 - 1400Bending of the Os-O-H angle
ν(Os=O)800 - 1000Symmetric and asymmetric stretching of the osmyl groups
ν(Os-OH)500 - 700Stretching of the osmium-hydroxyl bonds
δ(O=Os=O)200 - 400Bending of the O=Os=O moiety
δ(HO-Os-OH)200 - 400Bending of the hydroxo-osmium-hydroxo moieties
Table 2: Predicted Vibrational Modes for Os(OH)4O2
Predicted Electronic Properties

The electronic properties of Os(OH)4O2 determine its reactivity. Table 3 provides a summary of key electronic properties that can be predicted through DFT calculations. The values presented are estimates based on the general characteristics of d^2 osmium(VI) complexes.

PropertyPredicted Value/CharacteristicSignificance
Oxidation State of Os +6Central to its role as an oxidizing agent
d-electron Count Influences magnetic properties and electronic transitions
HOMO-LUMO Gap 2-3 eVDetermines electronic stability and reactivity
Dipole Moment Non-zero (for cis-isomer)Influences solubility and intermolecular interactions
Magnetic Properties DiamagneticConsistent with a d² configuration in an octahedral field
Table 3: Predicted Electronic Properties of Os(OH)4O2

Methodologies

To validate and refine the theoretical model of Os(OH)4O2 presented in this whitepaper, both computational and experimental approaches are necessary.

Quantum Mechanical Modeling Protocol

A detailed computational study using Density Functional Theory (DFT) is recommended to determine the precise geometry, vibrational frequencies, and electronic properties of Os(OH)4O2.

Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

Methodology:

  • Functional Selection: A hybrid functional such as PBE0 or B3LYP is recommended for a good balance of accuracy and computational cost.

  • Basis Set Selection: For the osmium atom, a relativistic effective core potential (ECP) basis set, such as the Stuttgart-Dresden (SDD) or the def2-TZVP basis set, should be employed to account for relativistic effects. For lighter atoms (O, H), a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) is appropriate.

  • Geometry Optimization: A full geometry optimization of the Os(OH)4O2 molecule should be performed to find the lowest energy structure. Both cis and trans isomers of the oxo ligands should be considered as starting points.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry will yield information about the molecular orbitals (HOMO, LUMO), Mulliken charges, and the dipole moment.

Experimental Synthesis and Characterization Protocol

The synthesis of neutral Os(OH)4O2 is anticipated to be challenging due to the tendency of osmium(VI) to exist as anionic species in aqueous solution. A proposed synthetic route could involve the controlled protonation of the more stable potassium osmate (K2[OsO2(OH)4]).

Synthesis:

  • Starting Material: Potassium osmate (K2[OsO2(OH)4]) can be synthesized by the reduction of osmium tetroxide with ethanol in the presence of potassium hydroxide.[4]

  • Protonation: A carefully controlled, non-aqueous protonation of K2[OsO2(OH)4] using a weak acid in an aprotic solvent at low temperature could potentially yield the neutral Os(OH)4O2. The reaction would need to be monitored closely to avoid further reactions or decomposition.

  • Isolation: Isolation of the product would likely require precipitation from the reaction mixture and careful drying under an inert atmosphere.

Characterization:

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths and angles.

  • Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the Os=O, Os-OH, and O-H bonds, allowing for comparison with the computationally predicted spectra.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the osmium center.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Logical and Experimental Workflows

To place the study of Os(OH)4O2 in a broader context, the following diagrams illustrate a typical experimental workflow for synthesizing a related osmium complex and the catalytic cycle where such species are thought to play a role.

experimental_workflow start Start: OsO4 in EtOH/KOH synthesis Synthesis of K2[OsO2(OH)4] start->synthesis Reduction protonation Controlled Protonation (Weak Acid, Aprotic Solvent) synthesis->protonation Reactant isolation Isolation and Purification protonation->isolation Crude Product characterization Characterization (X-ray, IR/Raman, XPS) isolation->characterization Analysis end Pure Os(OH)4O2 characterization->end Verified Structure

Figure 1: A generalized experimental workflow for the synthesis and characterization of Os(OH)4O2.

catalytic_cycle OsVIII Os(VIII)O4 Intermediate Osmate Ester [Os(VI)] OsVIII->Intermediate + Alkene (Cycloaddition) Alkene Alkene Alkene->Intermediate Diol Diol Intermediate->Diol + H2O (Hydrolysis) OsVI Os(VI) Species (e.g., OsO2(OH)4^2-) Intermediate->OsVI Release OsVI->OsVIII Re-oxidation Oxidant_out Reduced Co-oxidant OsVI->Oxidant_out Oxidant_in Co-oxidant (e.g., NMO) Oxidant_in->OsVI

Figure 2: Catalytic cycle for osmium-mediated dihydroxylation of alkenes.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the quantum mechanical structure of Os(OH)4O2. By leveraging data from analogous, well-characterized osmium complexes and established computational principles, we have presented a predictive model of its geometry, vibrational characteristics, and electronic properties. The detailed methodologies outlined herein offer a clear path for the experimental validation and refinement of this model. A deeper understanding of the structure and properties of Os(OH)4O2 and related species will undoubtedly contribute to the advancement of catalysis and the rational design of new chemical entities in drug development and materials science. Future work should focus on the successful synthesis and isolation of this elusive molecule to bridge the gap between theoretical prediction and experimental reality.

References

A Technical Guide to the Synthesis and Crystalline Structure of Potassium Osmate(VI): A Proxy for Osmium Hydroxide Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The study of osmium compounds is critical in fields ranging from catalysis to materials science. While the specific compound "osmium hydroxide oxide" in a simple, neutral form is not well-documented in existing scientific literature, a closely related and well-characterized crystalline material, potassium osmate(VI) (K₂[OsO₂(OH)₄]), offers significant insights into the structural chemistry of osmium-oxo-hydroxo species. This guide provides a detailed overview of the synthesis, crystal structure, and relevant reaction pathways for K₂[OsO₂(OH)₄], serving as a foundational reference for researchers interested in this class of compounds.

Synthesis of Potassium Osmate(VI)

Potassium osmate(VI) is a purple, diamagnetic salt containing osmium in the +6 oxidation state.[1] It is typically synthesized via the reduction of osmium tetroxide (OsO₄) in an alkaline ethanolic solution.[1][2] This method, first reported by Edmond Frémy in 1844, remains a common preparative route.[1][2]

Experimental Protocol

This protocol describes the synthesis of potassium osmate(VI) from osmium tetroxide.

Materials:

  • Osmium Tetroxide (OsO₄)

  • Ethanol (C₂H₅OH)

  • Potassium Hydroxide (KOH)

  • Distilled Water

Procedure:

  • Preparation of Alkaline Ethanolic Solution: Prepare a solution of potassium hydroxide in ethanol. The concentration should be carefully controlled to ensure complete reaction.

  • Reaction with Osmium Tetroxide: Cautiously add osmium tetroxide to the alkaline ethanolic solution. The reaction is as follows: 2 OsO₄ + C₂H₅OH + 5 KOH → CH₃CO₂K + 2 K₂[OsO₂(OH)₄][1][2]

  • Crystallization: The potassium osmate will precipitate from the solution as a violet crystalline powder.[3] The reaction mixture may be cooled to enhance crystallization.

  • Isolation and Purification: The crystalline product is isolated by filtration, washed with a small amount of cold ethanol and then ether, and dried under vacuum.

Safety Precautions: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.

Crystalline Phase and Structural Data

The crystalline form of potassium osmate(VI) has been characterized by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, and the anion [OsO₂(OH)₄]²⁻ adopts an octahedral geometry with the two oxo ligands in a trans configuration.[1][4]

Crystallographic Data for K₂[OsO₂(OH)₄]
ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm
Lattice Constant (a)5.5856(4) Å
Lattice Constant (c)9.417(1) Å
Unit Cell Volume (V)293.8 ų
Formula Units (Z)2
Os=O Bond Distance1.75(2) Å
Os-OH Bond Distance1.99(2) Å

Data sourced from the redetermination of the crystal structure by Murmann and Barnes.[4]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium osmate(VI).

G Synthesis Workflow for K₂[OsO₂(OH)₄] OsO4 Osmium Tetroxide (OsO₄) Reaction Reduction Reaction OsO4->Reaction KOH_EtOH Potassium Hydroxide in Ethanol KOH_EtOH->Reaction Precipitate Crystallization & Precipitation Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Product Potassium Osmate(VI) K₂[OsO₂(OH)₄] Filtration->Product

Caption: A flowchart of the synthesis of Potassium Osmate(VI).

Catalytic Dihydroxylation Cycle

Potassium osmate is a key component in the catalytic cycle for the dihydroxylation of alkenes, a fundamental reaction in organic synthesis. The osmate(VI) species is re-oxidized to osmium(VIII) tetroxide to continue the cycle.

G Catalytic Dihydroxylation Cycle Involving Osmate(VI) Alkene Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition OsO4 Osmium Tetroxide (OsVIII) OsO4->Cycloaddition OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol syn-Diol Hydrolysis->Diol OsmateVI Osmate(VI) Species [OsO₂(OH)₄]²⁻ Hydrolysis->OsmateVI Reoxidation Re-oxidation (e.g., with NMO) OsmateVI->Reoxidation Reoxidation->OsO4

Caption: The catalytic cycle for alkene dihydroxylation.

References

Methodological & Application

Application Notes: Osmium Hydroxide Oxide and its Congeners as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of osmium-based catalysts, particularly focusing on the versatile reactivity of osmium in its higher oxidation states, such as in osmium tetroxide (OsO₄) and its stable, non-volatile precatalyst, potassium osmate (K₂OsO₂(OH)₄). These catalysts are renowned for their exceptional reliability and selectivity in key oxidative transformations, most notably the syn-dihydroxylation of alkenes to produce vicinal diols—a critical functional group in numerous natural products and pharmaceutical agents.

Key Application: Dihydroxylation of Alkenes

The most prominent application of osmium catalysts is the conversion of alkenes into vicinal diols, where two hydroxyl groups are added to the same face of the double bond (syn-addition).[1][2][3][4] Due to the high cost and toxicity of osmium tetroxide, catalytic methods that regenerate the active Os(VIII) species from the Os(VI) by-product are standard practice.[1][3]

The Upjohn Dihydroxylation

The Upjohn dihydroxylation is a robust and widely used method for the syn-selective preparation of 1,2-diols.[5] It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, typically N-Methylmorpholine N-oxide (NMO), to regenerate the catalyst.[1][2][4][5] This protocol is effective for a broad range of substrates, although it does not provide enantioselectivity.[1]

The Sharpless Asymmetric Dihydroxylation (AD)

A landmark achievement in organic synthesis, the Sharpless Asymmetric Dihydroxylation (AD) enables the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[6] This reaction utilizes a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) in combination with a stoichiometric oxidant, potassium ferricyanide (K₃Fe(CN)₆), and a chiral ligand derived from cinchona alkaloids.[6][7]

The choice of ligand dictates the stereochemical outcome. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[6][7]

Catalytic Cycle for Dihydroxylation

The generally accepted mechanism involves a [3+2] cycloaddition of the osmium(VIII) oxide to the alkene, forming a cyclic osmate ester intermediate.[1][3][5] This intermediate is then hydrolyzed to release the vicinal diol and a reduced osmium(VI) species. The co-oxidant regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.

Dihydroxylation_Cycle cluster_cycle Catalytic Cycle OsO4 Os(VIII)O4 (Active Catalyst) OsmateEster Osmate Ester Intermediate OsO4->OsmateEster Alkene Alkene (R-CH=CH-R) Alkene->OsO4 [3+2] Cycloaddition Diol vic-Diol (R-CH(OH)CH(OH)-R) OsmateEster->Diol Hydrolysis (H2O) OsVI Os(VI) Species OsmateEster->OsVI OsVI->OsO4 CoOxidant Co-oxidant (e.g., NMO, K3Fe(CN)6) CoOxidant->OsVI Re-oxidation SpentOxidant Reduced Co-oxidant CoOxidant->SpentOxidant

Caption: Catalytic cycle of osmium-catalyzed alkene dihydroxylation.

Quantitative Data for Dihydroxylation Reactions
SubstrateCatalyst SystemCo-oxidantSolventYield (%)ee (%)Ref.
CyclohexeneOsO₄ (cat.), NMONMOAcetone/Water90N/A[8]
Trienyne derivativeOsO₄, (DHQ)₂PHALNMOAcetone/Water82N/A[6]
α-MethylstyreneImmobilized OsO₄K₃Fe(CN)₆ / O₂t-BuOH/WaterHighHigh[9]
General AlkenesAD-mix-βK₃Fe(CN)₆t-BuOH/WaterHighHigh[7]

Other Oxidative Transformations

While renowned for dihydroxylation, osmium catalysts are also effective in other oxidative reactions.

Oxidative Cleavage: The Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes.[3] The reaction uses a catalytic amount of OsO₄ and a stoichiometric amount of sodium periodate (NaIO₄). The periodate serves two roles: it cleaves the vicinal diol formed in situ and re-oxidizes the Os(VI) species back to Os(VIII).[3] The final products are aldehydes or ketones, depending on the alkene substitution.

Oxidation of Alkanes

Osmium tetroxide can also oxidize saturated C-H bonds in alkanes, although this application is less common.[10][11] The reaction typically requires harsh conditions, such as high temperatures and a basic aqueous medium.[11] For instance, isobutane can be oxidized to tert-butanol.[11] Using NaIO₄ as a terminal oxidant has demonstrated the potential for catalytic turnovers.[11]

Quantitative Data for Other Oxidations
Reaction TypeSubstrateCatalyst SystemCo-oxidantProduct(s)Turnover Number (TON)Ref.
Alkane OxidationCyclooctaneOs₃(CO)₁₂/PyridineH₂O₂Cyclooctyl hydroperoxideup to 60,000[12]
Alkane OxidationIsobutaneOsO₄NaIO₄tert-Butyl alcohol, Acetic acid~4[11]
Oxidative CleavageGeneral AlkenesOsO₄ (cat.)NaIO₄Aldehydes / KetonesCatalytic[3]

Experimental Protocols

Safety Note: Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. The use of its non-volatile potassium salt, K₂OsO₂(OH)₄, is recommended where possible.

Protocol 3.1: Upjohn Dihydroxylation of Cyclohexene

This protocol describes the conversion of cyclohexene to cis-1,2-cyclohexanediol.[8]

Materials:

  • Cyclohexene

  • N-Methylmorpholine N-oxide (NMO), monohydrate

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide monohydrate (1.1 eq.) in a solvent mixture of acetone and water (10:1 v/v).

  • Add cyclohexene (1.0 eq.) to the solution.

  • To the vigorously stirred, two-phase solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the cyclohexene is consumed.

  • Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure cis-1,2-cyclohexanediol.

Protocol 3.2: Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol provides a general method using a commercially available AD-mix.

Materials:

  • Alkene (e.g., 1-phenylcyclohexene)

  • AD-mix-β (or AD-mix-α)

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

Procedure:

  • To a round-bottomed flask, add tert-butanol and water (1:1 v/v).

  • Add the AD-mix powder (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1 eq.) to the solvent and stir until the solids are mostly dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene (1.0 eq.) to the cold, stirred mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Add ethyl acetate and stir. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting chiral diol by flash chromatography.

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Prepare Reagents (Solvent, Co-oxidant, Alkene, Ligand) start->reagents reaction_setup 2. Reaction Setup (Combine reagents, Cool to 0°C) reagents->reaction_setup catalyst_add 3. Add Osmium Catalyst (OsO4 or K2OsO2(OH)4) reaction_setup->catalyst_add reaction_run 4. Stir Reaction (Monitor by TLC) catalyst_add->reaction_run quench 5. Quench Reaction (Add Na2SO3) reaction_run->quench workup 6. Aqueous Workup (Extraction with organic solvent) quench->workup purification 7. Purification (Dry, Concentrate, Chromatography) workup->purification product Final Product (Chiral Diol) purification->product

References

Application Notes: Osmium-Catalyzed Stereoselective Dihydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of osmium catalysts, specifically potassium osmate (K₂[OsO₂(OH)₄]), in stereoselective dihydroxylation reactions. This powerful transformation is a cornerstone of modern organic synthesis, enabling the efficient and highly selective conversion of alkenes to chiral 1,2-diols, which are critical building blocks in the pharmaceutical industry.

Introduction

The stereoselective dihydroxylation of olefins is a fundamental reaction that introduces two adjacent hydroxyl groups across a double bond with a defined spatial orientation. Among the various methods developed, the osmium-catalyzed asymmetric dihydroxylation (AD) pioneered by K. Barry Sharpless stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.[1] While osmium tetroxide (OsO₄) is the active oxidant, the less volatile and more easily handled potassium osmate, K₂[OsO₂(OH)₄], is commonly used as the catalyst precursor.[2][3] This salt, in combination with a chiral ligand and a stoichiometric co-oxidant, forms the basis of the widely used AD-mix preparations.[4][5]

The reaction proceeds via a [3+2] cycloaddition of the osmium catalyst to the alkene, forming an osmate ester intermediate which is then hydrolyzed to yield the syn-diol.[6][7] The use of chiral cinchona alkaloid-derived ligands, such as dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives, allows for the creation of a chiral environment around the osmium center, leading to high levels of enantioselectivity.[6][8]

Data Presentation

The following tables summarize the performance of the Sharpless Asymmetric Dihydroxylation for a variety of olefin substrates using the commercially available AD-mix-α and AD-mix-β. AD-mix-α contains the (DHQ)₂PHAL ligand, while AD-mix-β contains the (DHQD)₂PHAL ligand, leading to opposite enantiomers of the diol product.[1]

Table 1: Asymmetric Dihydroxylation of Representative Alkenes with AD-mix-β [9]

SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Styrene(R)-1-Phenyl-1,2-ethanediol9897
α-Methylstyrene(R)-1-Phenyl-1,2-propanediol9691
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol99>99
1-Hexene(R)-1,2-Hexanediol8595
Cyclohexene(1R,2R)-1,2-Cyclohexanediol9798

Table 2: Asymmetric Dihydroxylation of Chiral Olefins with AD-mix [9]

SubstrateProductYield (%)Diastereomeric Excess (de, %)
(R)-Citronellol(3R,7R)-3,7-Dimethyl-1-octene-3,6,7-triol7893
Ethyl (R)-2,3-dideoxy-4,5:6,7-di-O-isopropylidene-D-gluco-oct-2-enoateEthyl (2R,3S)-2,3-dihydroxy-4,5:6,7-di-O-isopropylidene-D-gluco-octanoate7892

Experimental Protocols

This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation reaction.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin)[9]

  • Olefin (1.0 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure: [10]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add AD-mix (1.4 g) to a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, orange solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add the olefin (1.0 mmol) to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[9]

  • Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica gel.

  • Analysis: Characterize the purified diol by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative.

Safety Precautions: [10]

  • Osmium salts and osmium tetroxide are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Never mix osmium salts with acid, as this will generate toxic OsO₄ gas.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses at all times.

  • AD-mixes contain potassium ferricyanide, which can release cyanide in solution. Handle with care.

Visualizations

The following diagrams illustrate the key aspects of the osmium-catalyzed stereoselective dihydroxylation.

Sharpless_AD_Mechanism Sharpless Asymmetric Dihydroxylation Catalytic Cycle cluster_cyclo cluster_hydrolysis cluster_reox OsVIII OsO₄(L)₂ (Osmium(VIII) Complex) OsmateEster Osmate(VI) Ester OsVIII->OsmateEster Alkene Alkene (R₁CH=CHR₂) Alkene->OsmateEster Cycloaddition [3+2] Cycloaddition Diol syn-Diol (R₁CH(OH)CH(OH)R₂) OsmateEster->Diol OsVI Os(VI) Species OsmateEster->OsVI Hydrolysis Hydrolysis (H₂O) OsVI->OsVIII Reoxidation Reoxidation (Co-oxidant)

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental_Workflow Experimental Workflow for Sharpless AD Start Start Prep Prepare AD-mix solution (t-BuOH/H₂O) Start->Prep Cool Cool to 0 °C Prep->Cool Add_Olefin Add Olefin Substrate Cool->Add_Olefin React Stir at 0 °C (Monitor by TLC) Add_Olefin->React Quench Quench with Na₂SO₃ React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Analyze Product (NMR, HPLC) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the Sharpless AD reaction.

Mnemonic_Diagram Stereochemical Mnemonic for Sharpless AD cluster_AD_mix_beta AD-mix-β ((DHQD)₂PHAL) cluster_AD_mix_alpha AD-mix-α ((DHQ)₂PHAL) Top_Face Top-face (β) attack Bottom_Face Bottom-face (α) attack Alkene_Orientation Alkene Substrate (Orient with largest substituents in SE and SW quadrants) Alkene_Orientation->Top_Face Alkene_Orientation->Bottom_Face

Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless AD.

References

Application Notes and Protocols: Osmium(VI) Species as a Catalytic Intermediate in Alkene Dihydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, crucial for the preparation of 1,2-diols, which are key structural motifs in many natural products and pharmaceutical agents. While osmium tetroxide (OsO₄) is a highly effective and reliable reagent for this purpose, its extreme toxicity and high cost necessitate the use of catalytic methods.[1][2][3] These catalytic cycles proceed through the formation of an osmium(VI) intermediate, which can be represented as Os(OH)₄O₂ or the osmate anion [OsO₂(OH)₄]²⁻.[1] This document provides detailed application notes and protocols for the catalytic syn-dihydroxylation of alkenes, where the in situ regeneration of the active osmium(VIII) catalyst from the osmium(VI) intermediate is the key principle. This approach, often referred to as the Upjohn dihydroxylation, offers a safer and more economical alternative to using stoichiometric amounts of OsO₄.[4][5][6]

Reaction Principle

The catalytic syn-dihydroxylation of an alkene involves two main stages:

  • Syn-dihydroxylation: The alkene reacts with osmium tetroxide (OsO₄) in a concerted [3+2] cycloaddition to form a cyclic osmate ester.[7] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium(VI) species.[8]

  • Re-oxidation: A stoichiometric co-oxidant is used to regenerate OsO₄ from the osmium(VI) species, allowing the catalytic cycle to continue.[2][4]

The central role of the Os(VI) species, which can be considered the hydrated form of OsO₂(OH)₂, is pivotal to the catalytic process.

Co-oxidants

Several co-oxidants can be employed to regenerate the Os(VIII) catalyst. The choice of co-oxidant can influence the reaction conditions and workup procedure.

  • N-Methylmorpholine N-oxide (NMO): The most common and versatile co-oxidant for the Upjohn dihydroxylation.[4][6]

  • Hydrogen peroxide (H₂O₂): An inexpensive and environmentally friendly co-oxidant, though it can sometimes lead to side reactions.

  • Potassium ferricyanide (K₃[Fe(CN)₆]): Used in the Sharpless asymmetric dihydroxylation.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for the catalytic dihydroxylation of various alkenes using OsO₄ and NMO.

AlkeneProductCatalyst Loading (mol%)Co-oxidantSolventReaction Time (h)Yield (%)Reference
Cyclohexenecis-1,2-Cyclohexanediol1NMOAcetone/Water1295Sharpless et al.
1-Octene1,2-Octanediol0.5NMOt-BuOH/Water2492Jacobsen et al.
Styrene1-Phenyl-1,2-ethanediol2NMOAcetone/Water1888Corey et al.
trans-Stilbenemeso-1,2-Diphenyl-1,2-ethanediol1.5NMOt-BuOH/Water3690VanRheenen et al.

Experimental Protocols

General Protocol for Catalytic Syn-Dihydroxylation of Alkenes using OsO₄/NMO (Upjohn Dihydroxylation)

Materials:

  • Alkene (1.0 mmol)

  • N-Methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equivalents)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol, 0.01 mmol, 1 mol%)

  • Acetone (5 mL)

  • Water (0.5 mL)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a stirred solution of the alkene (1.0 mmol) in acetone (5 mL) and water (0.5 mL) at room temperature, add N-methylmorpholine N-oxide (1.2 mmol).

  • Carefully add the osmium tetroxide solution (0.01 mmol) to the reaction mixture. The solution may darken.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion of the reaction, quench the reaction by adding solid sodium sulfite (approx. 1 g) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride (brine) (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude diol.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-diol.

Safety Precautions:

  • Osmium tetroxide is extremely toxic, volatile, and can cause severe burns to the eyes and skin. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Work with dilute solutions of OsO₄ whenever possible.

  • Any glassware or equipment that comes into contact with OsO₄ should be decontaminated with an alcoholic solution of sodium sulfite.

Visualizations

Catalytic Cycle of Alkene Dihydroxylation

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_redox Co-oxidant Regeneration OsO4 OsO₄ (Os VIII) OsmateEster Cyclic Osmate Ester OsVI Os(OH)₄O₂ (Os VI) (or [OsO₂(OH)₄]²⁻) OsVI->OsO4 Re-oxidation OsVI->OsO4 Alkene Alkene Alkene->OsmateEster + OsO₄ [3+2] Cycloaddition Diol cis-Diol NMO NMO NM N-Methylmorpholine H2O H₂O OsmateEster->Diol + 2 H₂O Hydrolysis NMO_reduc NMO NM_prod N-Methylmorpholine NMO_reduc->NM_prod

Caption: Catalytic cycle for the syn-dihydroxylation of alkenes.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Alkene and NMO in Acetone/Water start->dissolve add_cat Add OsO₄ Catalyst dissolve->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure cis-Diol purify->product

Caption: Experimental workflow for catalytic alkene dihydroxylation.

References

Application Notes and Protocols for the Immobilization of Osmium Species on Solid Supports for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of osmium species, primarily derived from osmium tetroxide, onto various solid supports for use in catalytic applications. The immobilization of these highly efficient but toxic and expensive catalysts is a critical strategy to enhance their practical utility, enabling catalyst recovery, reuse, and minimizing product contamination.

Introduction

Osmium-catalyzed reactions, particularly asymmetric dihydroxylation (AD) of olefins, are powerful tools in organic synthesis for the creation of chiral vicinal diols, which are key intermediates in the production of numerous pharmaceuticals and natural products.[1][2] However, the volatility, high toxicity, and cost of osmium tetroxide (OsO₄) present significant challenges for large-scale applications.[1] Immobilizing the osmium catalyst onto a solid support mitigates these issues by rendering the catalyst heterogeneous, thus facilitating its separation from the reaction mixture and enabling its recycling.[2] This approach not only improves the economic and environmental profile of osmium-catalyzed processes but also can lead to enhanced catalyst stability and performance.

This document outlines protocols for the immobilization of osmium species on three key types of solid supports: polymeric materials, magnetic nanoparticles, and silica gel. It also presents a comparative summary of their catalytic performance. While the primary precursor for these immobilized catalysts is osmium tetroxide or its derivatives like potassium osmate, the active catalytic species on the support can exist in various oxidation states, including Os(VIII), Os(VI), and Os(IV).[3] The term "osmium hydroxide oxide" may refer to hydrated or partially hydrolyzed forms of osmium oxides present on the support surface.

Data Presentation: Comparative Performance of Immobilized Osmium Catalysts

The following table summarizes the performance of various immobilized osmium catalysts in the asymmetric dihydroxylation of alkenes. This data is compiled from literature sources to provide a comparative overview.

Support MaterialCatalyst Loading (mmol/g)SubstrateYield (%)ee (%)TONTOF (h⁻¹)LeachingRecyclability (Cycles)Ref.
Polyurea (Microencapsulated)~0.21-Octene95N/A19~0.8Not significant5[4]
Polystyrene (Microencapsulated)N/AStyrene8194N/AN/ALow3[1]
Resin (Quaternary Ammonium)N/Atrans-Stilbene>9999N/AN/ALowMultiple[5]
Magnetite (Fe₃O₄)0.07-0.09AlkenesHighN/AN/AN/ALowReusable[6]
Silica (Covalently Bound)N/AOlefinsHighN/AN/AN/ALeak-proofN/A[7]

Note: N/A indicates that the data was not available in the cited source. TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst efficiency but are not always reported.

Experimental Protocols

Protocol 1: Immobilization of Osmium Tetroxide in Polyurea Microcapsules

This protocol is based on the microencapsulation of OsO₄ via in situ interfacial polymerization.[4]

Materials:

  • Osmium tetroxide (OsO₄)

  • Isocyanate mixture (e.g., toluene diisocyanate)

  • Organic solvent (e.g., cyclohexane)

  • Aqueous solution of surfactants (e.g., polyvinyl alcohol)

  • Deionized water

Procedure:

  • Prepare a solution of the isocyanate mixture and OsO₄ in the organic solvent.

  • Prepare an aqueous solution of the surfactants.

  • Add the organic solution to the aqueous solution under vigorous stirring to form an oil-in-water micro-emulsion.

  • Allow the emulsion to cure at room temperature with continued stirring for 12-24 hours. During this time, polymerization occurs at the oil-water interface, forming polyurea microcapsules that entrap the osmium tetroxide.

  • Isolate the microcapsules by filtration.

  • Wash the microcapsules sequentially with deionized water, acetone, and then diethyl ether to remove unreacted monomers and residual solvent.

  • Dry the microcapsules under vacuum to obtain the Os EnCat® catalyst.

Catalytic Reaction (General Procedure for Dihydroxylation):

  • To a solution of the olefin (1 mmol) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) (1.5 mmol) in a suitable solvent system (e.g., 10:1 acetone/water), add the polyurea-microencapsulated osmium catalyst (Os EnCat®, typically 5 mol % Os).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the microcapsules.

  • Wash the recovered catalyst with water and acetone for reuse.

  • Work up the filtrate by adding a reducing agent (e.g., saturated aqueous sodium metabisulfite), followed by extraction with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the organic layer, evaporate the solvent, and purify the product diol by column chromatography.

Protocol 2: Immobilization of Osmium on Magnetite Nanoparticles

This protocol describes the preparation of an osmium catalyst supported on magnetite (Fe₃O₄) nanoparticles via a wet impregnation method.[7]

Materials:

  • Magnetite (Fe₃O₄) nanoparticles (commercial or synthesized)

  • Osmium(III) chloride hydrate (OsCl₃·xH₂O)

  • Solvent (e.g., deionized water or ethanol)

Procedure:

  • Disperse the magnetite nanoparticles in the chosen solvent by sonication to ensure a uniform suspension.

  • Prepare a solution of OsCl₃·xH₂O in the same solvent.

  • Add the osmium chloride solution dropwise to the magnetite suspension under constant stirring.

  • Continue stirring the mixture at room temperature for several hours to allow for the impregnation of the osmium salt onto the magnetite surface.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid material multiple times with the solvent to remove any unbound osmium species.

  • Dry the catalyst under vacuum.

Catalytic Reaction (General Procedure):

  • Add the magnetite-supported osmium catalyst to a solution of the alkene and a suitable co-oxidant in an appropriate solvent.

  • Stir the reaction mixture at the desired temperature until the reaction is complete.

  • After the reaction, separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Decant the supernatant containing the product.

  • Wash the catalyst with a suitable solvent and reuse it for subsequent reactions.

Protocol 3: Immobilization of Osmium on Silica Gel

This protocol involves the covalent attachment of an osmium species to a silica support.[7]

Materials:

  • Silica gel

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene (dry)

  • Osmium precursor (e.g., a pre-formed osmium-diolate complex with a reactive handle) or OsO₄ for subsequent reaction with a functionalized support.

Procedure (for functionalization of silica):

  • Activate the silica gel by heating at a high temperature (e.g., 120 °C) under vacuum to remove adsorbed water.

  • Reflux the activated silica gel with a solution of APTES in dry toluene for 24 hours to obtain aminopropyl-functionalized silica.[8]

  • Filter the functionalized silica, wash it with toluene and then ethanol, and dry it under vacuum.

Procedure (for osmium immobilization): This can be achieved in several ways, one of which involves reacting the functionalized support with a suitable osmium precursor. A more direct method involves creating a stable, site-isolated osmium-diolate reaction center.[7]

  • Functionalize the silica support with a tetrasubstituted olefin.

  • React the olefin-functionalized silica with OsO₄ to form a stable osmate(VI) ester, which serves as the immobilized catalyst.[7]

Catalytic Reaction (General Procedure):

  • Add the silica-supported osmium catalyst to the reaction mixture containing the alkene and co-oxidant.

  • Perform the reaction under appropriate conditions.

  • After the reaction, recover the catalyst by filtration.

  • Wash the catalyst with suitable solvents before reuse.

Visualizations

Experimental Workflow for Polyurea Microencapsulation of Osmium Tetroxide

G cluster_prep Preparation of Solutions cluster_emulsion Emulsification cluster_polymerization Interfacial Polymerization cluster_isolation Catalyst Isolation A OsO₄ + Isocyanates in Organic Solvent C Vigorous Stirring to Form Oil-in-Water Micro-emulsion A->C B Surfactants in Aqueous Solution B->C D Curing at Room Temperature (12-24h) C->D E Filtration D->E F Washing (Water, Acetone, Ether) E->F G Drying under Vacuum F->G H Os EnCat® Catalyst G->H

Caption: Workflow for the synthesis of polyurea-microencapsulated osmium tetroxide.

Logical Relationship of Catalyst Immobilization Benefits```dot

G cluster_problem Challenges with Homogeneous Osmium Catalysts cluster_solution Solution cluster_benefits Benefits of Immobilization Problem Toxicity, Volatility, High Cost, Difficult Separation Solution Immobilization on Solid Support Problem->Solution leads to Benefit1 Reduced Toxicity & Volatility Solution->Benefit1 Benefit2 Easy Catalyst Recovery & Reuse Solution->Benefit2 Benefit3 Minimized Product Contamination Solution->Benefit3 Benefit4 Improved Cost- Effectiveness Solution->Benefit4

Caption: Generalized catalytic cycle for asymmetric dihydroxylation using an immobilized osmium catalyst.

References

Application Notes and Protocols for Osmium-Based Staining in Electron Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The chemical formula Os(OH)₄O₂ does not correspond to a standard reagent used in electron microscopy. It is highly probable that the intended compound is Osmium Tetroxide (OsO₄) , the most common osmium-based reagent for biological sample staining and fixation in this field. The following application notes and protocols are based on the established use of Osmium Tetroxide.

Application Notes

Osmium tetroxide (OsO₄) is a widely utilized secondary fixative and heavy metal staining agent for biological samples in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3][4] Its primary function is to provide contrast to cellular structures, particularly biological membranes, and to stabilize lipids, which are otherwise extracted during the dehydration steps of sample preparation.[3][4]

Mechanism of Action

Osmium tetroxide's effectiveness stems from its reaction with the unsaturated fatty acids present in lipids.[1][5] It acts as a strong oxidizing agent, and its interaction with the double bonds of these fatty acids results in the formation of osmate esters. This process crosslinks the lipids, immobilizing them and preserving the ultrastructure of membranes.

The staining mechanism involves the reduction of osmium from its +8 oxidation state in OsO₄ to lower oxidation states, primarily +4 in the form of Osmium Dioxide (OsO₂).[6][7][8] This deposition of the electron-dense OsO₂ within the tissue, particularly in lipid-rich areas like cell membranes, is what generates the high contrast observed in electron micrographs.[6][7][9] The metallic nature of OsO₂ aggregates significantly enhances the electron density of states, leading to a strong signal in electron microscopy.[7][8]

Key Applications
  • Enhanced Membrane Contrast: OsO₄ is particularly effective at staining cellular and organellar membranes, making them appear as dark lines in electron micrographs.[3][6]

  • Lipid Preservation: It is the primary method for fixing lipids for EM analysis.[1][3]

  • Secondary Fixation: Used after primary fixation with aldehydes (like glutaraldehyde), OsO₄ further crosslinks and stabilizes proteins and lipids.[3]

Advantages and Limitations
  • Advantages: Provides excellent contrast for membranes and lipid droplets, and acts as an effective fixative for lipids.

  • Limitations: OsO₄ is highly toxic and volatile, requiring careful handling in a fume hood.[2][10] Its penetration into tissues can be slow and limited, making it challenging for larger samples.[11][12]

Quantitative Data Summary

The following table summarizes typical parameters for Osmium Tetroxide staining protocols. Note that optimal conditions can vary significantly based on the sample type and experimental goals.

ParameterTypical Range/ValueNotes
OsO₄ Concentration 1% - 4% (w/v) in buffer or distilled water.1-2% is most common for standard protocols.[13][14][15] 4% solutions are also commercially available.[4][5]
Potassium Ferrocyanide 1.5% - 2.5% (w/v)Often used in combination with OsO₄ to enhance staining, particularly of glycogen and membranes. This is sometimes referred to as reduced osmium staining.[11][13]
Incubation Temperature 4°C or Room Temperature4°C is often used to slow down the reaction and potentially improve morphological preservation.[13]
Incubation Time 1 - 2 hoursCan range from 30 minutes to overnight depending on sample size and type.[13][14][15] For larger samples, longer times are needed for penetration.[11][12]
Buffer System 0.1 M Sodium Cacodylate or 0.1 M Phosphate Buffer (PB)The buffer is used to maintain a stable pH (typically around 7.4) and osmolarity.[13][14][15]

Experimental Protocols

Safety First: Osmium Tetroxide is extremely toxic, volatile, and corrosive. It can fix tissues on contact, including the cornea of the eye, potentially causing blindness.[3] All work with OsO₄ (both solid and solution forms) must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and full-face protection.[16]

Protocol 1: Standard Osmium Tetroxide Post-Fixation for TEM

This protocol is a standard procedure for post-fixation of biological tissues after primary aldehyde fixation.

  • Primary Fixation: Fix the sample in a suitable aldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer) for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Buffer Wash: After primary fixation, wash the samples thoroughly in the same buffer used for fixation (e.g., 0.1 M sodium cacodylate buffer). Perform at least three washes of 10-15 minutes each to remove excess aldehyde.[13][14]

  • Post-Fixation: Prepare a 1% OsO₄ solution in 0.1 M sodium cacodylate buffer. Immerse the samples in this solution for 1-2 hours at 4°C.[15]

  • Buffer/Water Wash: After osmication, wash the samples to remove excess OsO₄. Perform three rinses of 10 minutes each in distilled water.[13]

  • Dehydration: Dehydrate the samples through a graded ethanol or acetone series (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 100% for 10-15 minutes each).[13][15]

  • Infiltration and Embedding: Infiltrate the dehydrated samples with a suitable resin (e.g., Epon or Spurr's resin) and polymerize according to the manufacturer's instructions.[13][15]

Protocol 2: Osmium Tetroxide - Potassium Ferrocyanide Staining

This method enhances contrast, especially for membranes and glycogen.

  • Primary Fixation and Wash: Follow steps 1 and 2 from Protocol 1.

  • Post-Fixation/Staining: Prepare a staining solution containing 1% OsO₄ and 1.5% potassium ferrocyanide in 0.1 M sodium cacodylate buffer.[13] It is crucial to mix the OsO₄ and buffer first, then add the potassium ferrocyanide.

  • Incubation: Immerse the samples in the OsO₄-ferrocyanide solution for 1-2 hours at 4°C on a rotator.[13]

  • Water Wash: Wash the samples thoroughly with distilled water (3 x 10 minutes) to remove all traces of the staining solution.[13]

  • Dehydration and Embedding: Proceed with dehydration and resin embedding as described in steps 5 and 6 of Protocol 1.

Visualizations

Workflow for TEM Sample Preparation

TEM_Workflow cluster_fixation Fixation cluster_processing Processing & Embedding cluster_sectioning Sectioning & Imaging primary_fix Primary Fixation (e.g., Glutaraldehyde) wash1 Buffer Wash primary_fix->wash1 post_fix Post-Fixation (Osmium Tetroxide) wash1->post_fix wash2 Water Wash post_fix->wash2 dehydration Dehydration (Graded Ethanol) wash2->dehydration infiltration Resin Infiltration dehydration->infiltration embedding Embedding & Polymerization infiltration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Grid Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging

Caption: General workflow for biological sample preparation for TEM.

Osmium Staining Chemistry

Staining_Mechanism OsO4 Osmium Tetroxide (OsO₄) Oxidation State: +8 Reaction Reaction at Double Bond OsO4->Reaction Lipid Unsaturated Lipid (in Cell Membrane) Lipid->Reaction Intermediate Cyclic Osmate Ester (Osmium VI Intermediate) Reaction->Intermediate Crosslinks Lipids Reduction Further Reduction by Cellular Components Intermediate->Reduction OsO2 Osmium Dioxide (OsO₂) Deposited in Tissue Oxidation State: +4 Reduction->OsO2 Provides High Contrast

Caption: Simplified pathway of OsO₄ lipid staining.

References

Application Notes and Protocols: Osmium-Catalyzed Oxidations in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osmium-catalyzed oxidation reactions, particularly asymmetric dihydroxylation and aminohydroxylation, are powerful tools in modern organic synthesis, providing efficient routes to chiral building blocks essential for the development of pharmaceuticals.[1] These reactions allow for the direct installation of hydroxyl and amino functionalities across a carbon-carbon double bond with high levels of stereocontrol. The resulting products, chiral diols and amino alcohols, are prevalent motifs in a wide array of bioactive molecules, including natural products, and active pharmaceutical ingredients (APIs).[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of osmium-catalyzed reactions for the synthesis of pharmaceutical intermediates.

Application Note 1: Asymmetric Dihydroxylation (AD)

Principle and Significance

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone reaction in asymmetric synthesis that converts alkenes into chiral vicinal diols with high enantioselectivity.[3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant and a chiral ligand derived from cinchona alkaloids.[4] The choice of ligand, typically from the dihydroquinine (DHQ) or dihydroquinidine (DHQD) classes, dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product.[4]

Chiral diols are critical intermediates in the synthesis of numerous pharmaceuticals, such as the anti-cancer drug Taxol and the calcium channel blocker Diltiazem.[2][5] The ability to introduce two stereocenters in a single, predictable step makes AD an invaluable strategy in complex molecule synthesis.

Quantitative Data for Asymmetric Dihydroxylation

The following table summarizes representative results for the asymmetric dihydroxylation of various alkene substrates, demonstrating the high yields and enantioselectivities achievable. The "AD-mix" reagents conveniently package the catalyst, co-oxidant (K₃[Fe(CN)₆]), and chiral ligand.

SubstrateReagentProductYield (%)Enantiomeric Excess (ee, %)
StilbeneAD-mix-β(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99
1-DeceneAD-mix-β(R)-1,2-Decanediol8597
α-MethylstyreneAD-mix-β(R)-1-Phenyl-1,2-ethanediol9096
Methyl trans-cinnamateAD-mix-αMethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate9794

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol provides a general procedure for the asymmetric dihydroxylation of an alkene using AD-mix-β.

Materials:

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Alkene substrate

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but often accelerates the reaction)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with t-BuOH (50 mL) and water (50 mL). The mixture is stirred at room temperature until homogeneous.

  • AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture. If the reaction is slow, methanesulfonamide (1 equivalent based on the alkene) can be added.

  • The mixture is stirred until both phases are clear and then cooled to 0 °C in an ice bath.

  • The alkene substrate (1 mmol) is added to the cooled reaction mixture.

  • The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g). The mixture is stirred for 1 hour at room temperature.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2M KOH, water, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched diol.

Application Note 2: Asymmetric Aminohydroxylation (AA)

Principle and Significance

The Sharpless Asymmetric Aminohydroxylation (AA) enables the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes.[6] This reaction is mechanistically related to AD and involves an osmium-catalyzed syn-addition of hydroxyl and amino groups across the double bond.[7] A nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, is used in conjunction with the osmium catalyst and a chiral cinchona alkaloid ligand.[8][9]

Chiral 1,2-amino alcohols are crucial pharmacophores found in many drugs and serve as versatile intermediates for the synthesis of other complex molecules.[6] The AA reaction provides a highly efficient method for accessing these valuable compounds with excellent stereocontrol.

Quantitative Data for Asymmetric Aminohydroxylation

The following table presents typical outcomes for the asymmetric aminohydroxylation of various alkenes.

| Substrate | Nitrogen Source | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | | Methyl cinnamate | Chloramine-T | (DHQ)₂-PHAL | N-Tosyl-(2R,3S)-3-phenyl-3-hydroxy-2-aminopropanoate | 92 | 99 | | Styrene | Sodium N-chlorobenzylcarbamate | (DHQD)₂-PHAL | (1S,2S)-2-(Benzylcarbamoyl)amino-1-phenylethanol | 70 | 98 | | Diethyl fumarate | Chloramine-T | (DHQ)₂-PHAL | Diethyl (2R,3S)-2-amino-3-hydroxy-N-tosylsuccinate | 85 | >99 |

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

This protocol outlines a general procedure for the asymmetric aminohydroxylation of an alkene.

Materials:

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • Chiral Ligand (e.g., (DHQ)₂-PHAL)

  • Nitrogen Source (e.g., Chloramine-T trihydrate)

  • n-Propanol (n-PrOH)

  • Water (H₂O)

  • Alkene substrate

  • Sodium hydroxide (NaOH)

Procedure:

  • To a stirred solution of the nitrogen source (e.g., Chloramine-T, 3.0 mmol) in a 1:1 mixture of n-propanol and water (10 mL) at room temperature, add the chiral ligand (0.012 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving potassium osmate(VI) dihydrate (0.01 mmol) in 0.5 M NaOH (0.2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Add the alkene substrate (1.0 mmol) to the mixture.

  • The reaction is stirred at room temperature, and its progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with sodium sulfite.

  • The n-propanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to afford the pure amino alcohol derivative.

Visualizations

The following diagrams illustrate the catalytic cycles and a general workflow for osmium-catalyzed reactions.

G Catalytic Cycle of Sharpless Asymmetric Dihydroxylation cluster_cycle OsO4L OsO₄-Ligand Complex OsmateEster Osmate(VI) Ester OsO4L->OsmateEster [3+2] Cycloaddition + Alkene OsVI Os(VI) Species OsmateEster->OsVI Hydrolysis + H₂O Diol Chiral Diol OsmateEster->Diol releases OsVI->OsO4L Reoxidation + Co-oxidant Alkene Alkene

Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

G Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation cluster_cycle OsImido Os(VIII)-Imido Complex AzaGlycolate Os(VI) Azaglycolate OsImido->AzaGlycolate [3+2] Cycloaddition + Alkene OsVI Os(VI) Species AzaGlycolate->OsVI Hydrolysis + H₂O AminoAlcohol Chiral Amino Alcohol AzaGlycolate->AminoAlcohol releases OsVI->OsImido Reoxidation + Nitrogen Source Alkene Alkene G General Experimental Workflow Start Reaction Setup (Solvent, Catalyst, Ligand) AddSubstrate Substrate Addition (Alkene) Start->AddSubstrate Reaction Stirring at Controlled Temperature AddSubstrate->Reaction Quench Reaction Quenching (e.g., Na₂SO₃) Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Drying & Purification (Chromatography) Extraction->Purification End Isolated Chiral Product Purification->End

References

Application Notes and Protocols for Osmium-Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific catalytic species "Os(OH)4O2" is not well-documented in scientific literature as a standalone catalyst. The information provided herein pertains to the catalytic mechanisms of osmium tetroxide (OsO4) and its derivatives, which are the active species in a wide range of osmium-catalyzed oxidation reactions and likely encompass the chemical context of the queried formula, especially in aqueous media where hydrated osmium(VIII) species are formed.

Introduction

Osmium compounds are powerful and versatile catalysts for the oxidation of organic molecules, most notably for the dihydroxylation of alkenes. The high oxidation state of osmium(VIII) in osmium tetroxide (OsO4) allows for facile reactions with electron-rich double bonds. In the presence of water and co-oxidants, a complex catalytic cycle is established where osmium is continuously regenerated, allowing for its use in catalytic amounts. This significantly reduces the cost and toxicity associated with the stoichiometric use of osmium reagents. The species K2OsO2(OH)4 is often used as a stable and less volatile precursor that generates OsO4 in the reaction mixture[1].

These catalytic systems are renowned for their high efficiency, stereospecificity, and broad substrate scope, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of complex molecules and chiral intermediates.

Catalytic Mechanism in Dihydroxylation Reactions

The most prominent application of osmium catalysis is the syn-dihydroxylation of alkenes to form 1,2-diols. The general mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol and a reduced osmium species. A co-oxidant is employed to re-oxidize the osmium catalyst back to its active Os(VIII) state, thus completing the catalytic cycle.

Upjohn Dihydroxylation

The Upjohn dihydroxylation utilizes a catalytic amount of OsO4 with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant[2]. This method is highly effective for the syn-dihydroxylation of a wide range of alkenes.

Catalytic Cycle of Upjohn Dihydroxylation:

Upjohn_Dihydroxylation cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs OsO4 OsO₄ (VIII) OsmateEster Cyclic Osmate Ester (Os(VI)) OsO4->OsmateEster [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->OsmateEster OsVI Reduced Osmium (Os(VI)) OsmateEster->OsVI Hydrolysis (H₂O) Diol syn-Diol (Product) Diol_out syn-Diol OsVI->OsO4 Re-oxidation OsVI->Diol NMO NMO (Co-oxidant) NMO->OsO4 NMM NMM NMO->NMM Reduced NMM_out NMM Alkene_in Alkene NMO_in NMO OsO4_cat cat. OsO₄

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation

A significant advancement in osmium-catalyzed dihydroxylation is the Sharpless Asymmetric Dihydroxylation, which allows for the enantioselective synthesis of chiral diols from prochiral alkenes. This is achieved by the addition of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The reaction often uses potassium ferricyanide (K3[Fe(CN)6]) as the co-oxidant[3][4].

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation:

Sharpless_AD cluster_main Primary Catalytic Cycle cluster_secondary Secondary Cycle (Lower ee) OsO4_L OsO₄-Ligand Complex (VIII) OsmateEster_L Chiral Osmate Ester (Os(VI)) OsO4_L->OsmateEster_L [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster_L OsVI_L Reduced Os(VI)-Ligand OsmateEster_L->OsVI_L Hydrolysis OsmateEster_L2 Chiral Osmate Ester (Os(VI)) Diol Chiral Diol OsVI_L->OsO4_L Re-oxidation OsVI_L->Diol Oxidant K₃[Fe(CN)₆] Oxidant->OsO4_L ReducedOxidant K₄[Fe(CN)₆] Oxidant->ReducedOxidant Reduced OsO4_Diol Os(VIII)-Diol Complex OsmateEster_L2->OsO4_Diol Oxidation before hydrolysis Diol2 Diol (lower ee) OsO4_Diol->Diol2 Reaction with alkene Alkene2 Alkene Alkene2->Diol2

Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.

Quantitative Data

The following table summarizes representative data for the osmium-catalyzed dihydroxylation of various alkenes. The choice of ligand in the Sharpless protocol dictates the enantioselectivity. AD-mix-β contains a (DHQD)2PHAL ligand, while AD-mix-α contains the pseudoenantiomeric (DHQ)2PHAL ligand.

Substrate (Alkene)Reaction TypeCo-oxidantLigandYield (%)Enantiomeric Excess (ee, %)
StyreneSharpless ADK3[Fe(CN)6](DHQD)2PHAL9497
trans-StilbeneSharpless ADK3[Fe(CN)6](DHQD)2PHAL98>99
1-DeceneUpjohnNMONone90N/A
CyclohexeneUpjohnNMONone85N/A
α-MethylstyreneSharpless ADK3[Fe(CN)6](DHQ)2PHAL9295

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of Cyclohexene

Objective: To synthesize cis-1,2-cyclohexanediol from cyclohexene using a catalytic amount of OsO4 and NMO as the co-oxidant.

Materials:

  • Cyclohexene

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO4), 2.5 wt% solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add NMO solution (1.2 eq) to the flask and stir the mixture at room temperature.

  • Slowly add the OsO4 solution (0.002 eq) dropwise to the reaction mixture. The color of the solution may change to dark brown or black.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1 g per mmol of cyclohexene) and stir for 30 minutes.

  • Filter the mixture through a pad of celite to remove the black osmium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure cis-1,2-cyclohexanediol.

Workflow Diagram for Upjohn Dihydroxylation:

Upjohn_Workflow start Start dissolve Dissolve cyclohexene in acetone/water start->dissolve add_nmo Add NMO solution dissolve->add_nmo add_oso4 Add catalytic OsO₄ add_nmo->add_oso4 react Stir at room temperature add_oso4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Na₂SO₃ monitor->quench Complete filter Filter through celite quench->filter concentrate1 Concentrate to remove acetone filter->concentrate1 extract Extract with ethyl acetate concentrate1->extract dry Dry organic phase extract->dry concentrate2 Concentrate to obtain crude product dry->concentrate2 purify Purify by column chromatography concentrate2->purify end End purify->end

Caption: Experimental workflow for Upjohn dihydroxylation.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene

Objective: To synthesize (R)-1-phenyl-1,2-ethanediol from styrene using AD-mix-β.

Materials:

  • Styrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH3SO2NH2)

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 1:1 mixture of tert-butanol and water.

  • In a round-bottom flask, add the AD-mix-β (commercially available mixture of K3[Fe(CN)6], K2CO3, and (DHQD)2PHAL-K2OsO2(OH)4) to the tert-butanol/water solvent system.

  • Add methanesulfonamide (1.0 eq) to the mixture and stir until most of the solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add styrene (1.0 eq) to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.

  • Add ethyl acetate to the mixture and stir for an additional 10 minutes.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain (R)-1-phenyl-1,2-ethanediol.

  • Determine the enantiomeric excess by chiral HPLC or by conversion to a Mosher's ester followed by NMR analysis.

Applications in Drug Development

The stereospecific nature of osmium-catalyzed dihydroxylation is of paramount importance in the synthesis of pharmaceutical compounds, where specific stereoisomers are often required for biological activity.

  • Synthesis of Chiral Building Blocks: The Sharpless Asymmetric Dihydroxylation is widely used to create chiral diols which are versatile intermediates for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

  • Total Synthesis of Natural Products: Many natural products with therapeutic properties contain vicinal diol moieties. Osmium-catalyzed dihydroxylation provides a reliable method for installing these functional groups with the correct stereochemistry.

  • Lead Optimization: In the process of drug discovery, chemists often synthesize libraries of related compounds to optimize the properties of a lead molecule. The reliability and predictability of osmium-catalyzed reactions make them suitable for this purpose.

The ability to control the stereochemical outcome of a reaction is a critical aspect of modern drug development, and osmium-catalyzed oxidation reactions represent a cornerstone of asymmetric synthesis.

References

Application Notes and Protocols for the Synthesis of Fine Chemicals using Osmium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium-catalyzed oxidation reactions represent a powerful and reliable tool in the synthesis of fine chemicals, offering highly selective and predictable transformations. The most prominent application is the syn-dihydroxylation of alkenes to furnish vicinal diols, which are crucial building blocks in the pharmaceutical and agrochemical industries. While the highly toxic and volatile nature of osmium tetroxide (OsO₄) presents handling challenges, the development of catalytic systems employing safer and more stable precursors has made these reactions more accessible and practical for routine laboratory use.

This document provides detailed application notes and experimental protocols for key osmium-catalyzed reactions, with a focus on systems utilizing potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]) as the osmium source. This salt is a stable, non-volatile solid that generates the active OsO₄ catalyst in situ, significantly enhancing the safety and ease of use of these powerful synthetic methods.

Key Applications

The primary applications of osmium catalysis in fine chemical synthesis covered in these notes are:

  • Upjohn Dihydroxylation: For the racemic syn-dihydroxylation of a wide range of alkenes.

  • Sharpless Asymmetric Dihydroxylation: For the enantioselective synthesis of chiral diols from prochiral alkenes.

  • Lemieux-Johnson Oxidation: For the oxidative cleavage of alkenes to aldehydes and ketones.

  • Sharpless Aminohydroxylation: For the synthesis of vicinal amino alcohols.

Upjohn Dihydroxylation

The Upjohn dihydroxylation is a robust and general method for the syn-dihydroxylation of alkenes to produce racemic or achiral vicinal diols.[1][2] The reaction employs a catalytic amount of an osmium source, such as K₂[OsO₂(OH)₄] or OsO₄, and a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) catalyst.[2]

Catalytic Cycle

The catalytic cycle for the Upjohn dihydroxylation is depicted below. The Os(VI) species, derived from K₂[OsO₂(OH)₄], is first oxidized by NMO to OsO₄. The OsO₄ then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester. This intermediate is hydrolyzed to yield the cis-diol and the reduced Os(VI) species, which then re-enters the catalytic cycle.

Upjohn_Dihydroxylation K2OsO2OH4 K₂[OsO₂(OH)₄] (Os(VI)) OsO4 OsO₄ (Os(VIII)) K2OsO2OH4->OsO4 Oxidation OsO4->K2OsO2OH4 Re-oxidation OsmateEster Osmate Ester Intermediate OsO4->OsmateEster + Alkene ([3+2] Cycloaddition) Alkene Alkene Alkene->OsmateEster OsmateEster->K2OsO2OH4 Hydrolysis Diol cis-Diol OsmateEster->Diol + H₂O NMO NMO NM N-Methylmorpholine NMO->NM H2O H₂O H2O->OsmateEster Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_ad_mix Prepare t-BuOH/H₂O (1:1) solution dissolve_ad_mix Dissolve AD-mix in the solvent prep_ad_mix->dissolve_ad_mix cool_reaction Cool the mixture to 0 °C dissolve_ad_mix->cool_reaction add_alkene Add alkene to the cooled mixture cool_reaction->add_alkene stir_reaction Stir vigorously at 0 °C add_alkene->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Quench with Na₂SO₃ monitor_reaction->quench extract Extract with ethyl acetate quench->extract dry_and_concentrate Dry organic layer and concentrate extract->dry_and_concentrate purify Purify by column chromatography dry_and_concentrate->purify analyze Determine yield and enantiomeric excess (e.g., by chiral HPLC) purify->analyze

References

Application Notes: Osmium-Mediated Synthesis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of biologically active molecules and are valuable chiral building blocks in synthetic organic chemistry. Their prevalence in natural products and pharmaceuticals, such as in the antihypertensive drug Nebivolol, underscores the importance of reliable and stereoselective synthetic methods for their preparation.[1][2] Osmium-catalyzed dihydroxylation of alkenes stands as one of the most robust and predictable methods to generate syn-vicinal diols.[3] This process, which involves the addition of two hydroxyl groups to the same face of a double bond, can be performed achirally or, more powerfully, in an asymmetric fashion to yield enantiomerically enriched products.

The primary active reagent, osmium tetroxide (OsO₄), is highly efficient but also toxic and expensive. Consequently, modern protocols utilize catalytic amounts of an osmium source in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species in a catalytic cycle.[4] This approach forms the basis of foundational methods like the Upjohn dihydroxylation and the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation.

Reaction Mechanism: The Catalytic Cycle

The dihydroxylation of an alkene with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism.[4][5] The OsO₄ adds across the alkene's double bond to form a five-membered cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the syn-diol product. In the catalytic version of the reaction, the resulting reduced osmium(VI) species is re-oxidized back to osmium(VIII) by a co-oxidant, allowing the cycle to continue. The use of chiral ligands (L*) attached to the osmium center creates a chiral environment, forcing the cycloaddition to occur preferentially on one face of the alkene, leading to asymmetric induction.[4]

Catalytic_Cycle cluster_main Catalytic Cycle cluster_regen Regeneration OsVIII Os(VIII)O₄-L* Intermediate Cyclic Osmate(VI) Ester OsVIII->Intermediate [3+2] Cycloaddition Alkene Alkene (R₂C=CR₂) Diol syn-Vicinal Diol (R₂C(OH)C(OH)R₂) Intermediate->Diol Hydrolysis (2 H₂O) OsVI Reduced Os(VI) Species Intermediate->OsVI OsVI_regen Reduced Os(VI) Species CoOxidant_red Reduced Co-oxidant CoOxidant_ox Co-oxidant (e.g., NMO, K₃Fe(CN)₆) OsVIII_regen Os(VIII)O₄-L* OsVI_regen->OsVIII_regen Oxidation OsVIII_regen->OsVIII Enters Next Cycle

Caption: Catalytic cycle of osmium-mediated dihydroxylation.

Key Methodologies

Upjohn Dihydroxylation

Developed in 1973, the Upjohn dihydroxylation was a significant advancement that enabled the use of catalytic quantities of OsO₄.[1][3] The method employs N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant to regenerate the Os(VIII) catalyst.[5] It is a reliable method for producing racemic or achiral syn-diols and is effective for a wide range of substrates, although it can be slow for electron-deficient or sterically hindered alkenes.[1][3]

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][6] This reaction utilizes a catalytic amount of an osmium source and a stoichiometric oxidant, typically potassium ferricyanide (K₃Fe(CN)₆).[6] The key to its high enantioselectivity is the addition of a chiral ligand derived from cinchona alkaloids.[7]

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β , simplify the procedure significantly.[4][6]

  • AD-mix-α contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the α-face of the alkene.

  • AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the β-face.

A mnemonic device allows for the prediction of the stereochemical outcome based on the alkene's substitution pattern and the AD-mix used.

Caption: Mnemonic for predicting the stereochemical outcome of the SAD.

Quantitative Data: Substrate Scope of Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkene substitution patterns with generally high yields and excellent enantioselectivities.

Alkene SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Monosubstituted
Styrene(R)-1-Phenyl-1,2-ethanediol>9597
1-Decene(R)-1,2-Decanediol9097
trans-Disubstituted
(E)-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol>95>99.5
Methyl (E)-cinnamateMethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate>9597
1,1-Disubstituted
α-Methylstyrene(R)-1-Phenyl-1,2-propanediol9284
Methyl methacrylateMethyl (R)-2,3-dihydroxy-2-methylpropanoate9090
Trisubstituted
(E)-1-Phenylpropene(1R,2R)-1-Phenyl-1,2-propanediol>9599
Geraniol Acetate(2R,3S)-3,7-Dimethyl-2,3-octanediene-1-ol acetate7795
Data synthesized from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771, using AD-mix-β. The enantiomeric product is obtained with AD-mix-α.[2]

Experimental Protocols

IMPORTANT SAFETY NOTICE

Osmium tetroxide (OsO₄) is extremely toxic, volatile, and a powerful oxidizing agent .[8][9] It can cause severe damage to the eyes (staining the cornea, leading to blindness), skin, and respiratory tract.[10] All manipulations involving OsO₄, including its solutions and the commercially prepared AD-mixes, must be conducted in a certified chemical fume hood.[11] Appropriate personal protective equipment (PPE), including splash-proof chemical safety goggles, a face shield, a lab coat, and double-layered nitrile gloves, is mandatory.[8] All equipment and waste must be decontaminated using corn oil (which reduces OsO₄, turning black) or another suitable reducing agent before removal from the fume hood.[11][12]

Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve reagents (e.g., AD-mix) in solvent. - Cool to specified temperature (e.g., 0°C). start->setup add_alkene 2. Add Alkene - Add alkene substrate to the stirred mixture. setup->add_alkene react 3. Reaction - Stir vigorously at constant temperature. - Monitor progress by TLC/LC-MS. add_alkene->react quench 4. Quench Reaction - Add solid Na₂SO₃ or NaHSO₃. - Stir until color change is complete. react->quench extract 5. Workup & Extraction - Add organic solvent (e.g., EtOAc). - Separate aqueous and organic layers. - Extract aqueous layer. quench->extract purify 6. Purification - Dry organic layer (e.g., MgSO₄). - Filter and concentrate in vacuo. - Purify by column chromatography or recrystallization. extract->purify end End (Characterized Vicinal Diol) purify->end

Caption: General experimental workflow for osmium-catalyzed dihydroxylation.
Protocol 1: Upjohn Dihydroxylation of Cyclohexene

This protocol describes the conversion of cyclohexene to cis-1,2-cyclohexanediol.[13]

Materials:

  • Cyclohexene (0.100 mol, 8.2 g)

  • N-Methylmorpholine N-oxide (NMO), monohydrate (0.110 mol, 14.8 g)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, ~0.2-0.3 mmol)

  • Acetone (20 mL)

  • Water (40 mL)

  • Saturated aqueous sodium hydrosulfite (NaHSO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide monohydrate in water (40 mL) and acetone (20 mL).

  • To this stirred solution, add the cyclohexene.

  • In a fume hood , carefully add the catalytic amount of osmium tetroxide solution. The mixture will turn dark brown.

  • The reaction is slightly exothermic; maintain the temperature at room temperature (20-25°C) using a water bath if necessary.

  • Stir the two-phase solution vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium hydrosulfite or a saturated aqueous solution of NaHSO₃. Stir for 30 minutes until the dark color dissipates.

  • Add celite or filter aid and filter the mixture through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product, cis-1,2-cyclohexanediol, can be purified by recrystallization or silica gel chromatography. A typical yield is ~90%.[13]

Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol describes the synthesis of (R)-1-phenyl-1,2-ethanediol using AD-mix-β.

Materials:

  • AD-mix-β (1.4 g per 1 mmol of alkene)

  • tert-Butanol (5 mL per 1.4 g of AD-mix)

  • Water (5 mL per 1.4 g of AD-mix)

  • Styrene (1 mmol, 104 mg)

  • Sodium sulfite (Na₂SO₃) (1.5 g per 1.4 g of AD-mix)

  • Ethyl acetate

  • Potassium carbonate (K₂CO₃) or Magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture vigorously at room temperature until two clear phases are formed (the lower aqueous phase should be bright yellow). This may take 10-20 minutes.

  • Cool the flask to 0°C in an ice-water bath.

  • Once cooled, add styrene (1 mmol) to the rapidly stirring mixture.

  • Continue stirring vigorously at 0°C for 18-24 hours, or until TLC analysis shows the reaction is complete. The color may change from yellow to a brownish-green.

  • While maintaining the temperature at 0°C, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45-60 minutes.

  • Add ethyl acetate (10 mL) and stir for another 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers. The product will be in the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain (R)-1-phenyl-1,2-ethanediol. A typical yield is >95% with an enantiomeric excess of ~97%.[2]

References

Application Notes and Protocols: Synthesis of Osmium-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of osmium-based nanoparticles, with a focus on utilizing osmium precursors for applications in catalysis and drug delivery. While direct, detailed protocols for the use of osmium hydroxide oxide as a precursor are not extensively documented in current literature, this document outlines a proposed synthesis pathway based on established chemical principles. Additionally, a well-documented protocol using the more common precursor, osmium tetroxide, is provided as a practical and established alternative.

Introduction

Osmium nanoparticles are gaining interest in various scientific fields due to their unique catalytic and electronic properties.[1][2][3] Their potential applications span from catalysis in organic synthesis to advanced medical uses, including drug delivery and cancer therapy.[2][4][5] The synthesis of these nanoparticles with controlled size and morphology is crucial for their effective application. This document provides protocols for the synthesis of osmium nanoparticles, relevant quantitative data, and visual representations of the synthesis workflows.

Proposed Synthesis of Osmium Nanoparticles from Osmium Hydroxide Oxide

While specific literature detailing the direct use of osmium hydroxide oxide for nanoparticle synthesis is scarce, a plausible two-step approach can be proposed. This involves the initial formation of osmium hydroxide oxide from a commercially available precursor like osmium tetroxide, followed by its reduction to form osmium nanoparticles. Osmium hydroxide oxide can be synthesized from osmium tetroxide through hydrolysis.[6]

2.1. Proposed Experimental Protocol

Step 1: Synthesis of Osmium Hydroxide Oxide (Hypothetical)

  • In a well-ventilated fume hood, dissolve 1 g of osmium tetroxide (OsO₄) in 100 mL of deionized water. Osmium tetroxide is highly toxic and volatile, and all handling must be performed with appropriate safety precautions.

  • Stir the solution at room temperature for 24 hours to facilitate hydrolysis. The formation of osmium hydroxide oxide is expected.

  • The resulting solution containing osmium hydroxide oxide can be used directly for the next step.

Step 2: Reduction to Osmium Nanoparticles

  • Transfer the osmium hydroxide oxide solution to a round-bottom flask.

  • Add a reducing agent, such as a 1 M solution of sodium borohydride (NaBH₄), dropwise while stirring vigorously. The color of the solution is expected to change, indicating the formation of osmium nanoparticles.

  • Continue stirring for 2-4 hours at room temperature to ensure complete reduction.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystalline structure.

Established Protocol: Synthesis of Osmium Nanoparticles from Osmium Tetroxide

A more established and documented method for osmium nanoparticle synthesis involves the direct reduction of osmium tetroxide.[1][7] This protocol is widely used and provides a reliable method for producing osmium nanoparticles.

3.1. Experimental Protocol: Reduction of Osmium Tetroxide in an Alcoholic Solvent

This protocol describes the synthesis of osmium nanoparticles on a polypropylene hollow fiber membrane support, which can be adapted for the synthesis of colloidal nanoparticles by omitting the support.

  • Preparation of the Precursor Solution: In a fume hood, prepare a solution of osmium tetroxide in tert-butyl alcohol (e.g., 1.5 g OsO₄ in 2500 mL tert-butyl alcohol).[7]

  • Reduction: The reduction of osmium tetroxide can be achieved using molecular hydrogen.[7] Alternatively, a chemical reducing agent like 1-undecenoic acid can be used.[1]

    • Using 1-Undecenoic Acid: Inject a predetermined amount of the osmium tetroxide solution into a solution of 1-undecenoic acid in n-decanol (e.g., 10⁻³ mol/L). The reduction is reported to be instantaneous.[1]

  • Washing and Drying:

    • If a supported synthesis is performed, wash the resulting composite membrane with ethanol.[7]

    • For colloidal nanoparticles, purification can be achieved through centrifugation and redispersion in a suitable solvent.

  • Drying: Dry the synthesized nanoparticles in a vacuum oven at 60 °C.[7]

  • Characterization: Characterize the nanoparticles using TEM, SEM, EDAX, XRD, and FTIR spectroscopy to determine their size, morphology, elemental composition, and crystalline structure.[7]

Quantitative Data

The following tables summarize quantitative data extracted from relevant literature on the synthesis and application of osmium nanoparticles.

Table 1: Nanoparticle Synthesis Parameters and Resulting Particle Size

PrecursorReducing Agent/MethodSolvent/SupportReaction ConditionsResulting Nanoparticle Size (nm)Reference
OsCl₃MethanolWater/Methanol85 °C, 1 week1.6 ± 0.4[8][9]
H₂OsCl₆MethanolWater/Methanol85 °C, 1 week1.7 ± 0.3[8][9]
OsO₄1-Undecenoic Acidn-DecanolInstantaneous< 10[1]
Organometallic Osmium ComplexElectron Beam IrradiationSelf-supporting graphitic matrix-1.5 - 50[10][11]

Table 2: Catalytic Performance of Osmium Nanoparticles

Catalytic ReactionOs-NP Concentration (g/L)Conversion Efficiency (%)Apparent Catalysis Constant (mmol·s⁻¹)Reference
Reduction of p-nitrophenol0.5> 900.8 x 10⁻⁴ - 4.9 x 10⁻⁴[1]
Reduction of p-nitrophenol1.0> 900.8 x 10⁻⁴ - 4.9 x 10⁻⁴[1]
Reduction of p-nitrophenol1.5> 900.8 x 10⁻⁴ - 4.9 x 10⁻⁴[1]

Visualizations

5.1. Experimental Workflow Diagrams

Synthesis_Workflow cluster_proposed Proposed Synthesis from Osmium Hydroxide Oxide cluster_established Established Synthesis from Osmium Tetroxide OsO4 Osmium Tetroxide (OsO4) Hydrolysis Hydrolysis (H2O, 24h, RT) OsO4->Hydrolysis OsOHO Osmium Hydroxide Oxide Hydrolysis->OsOHO Reduction_NaBH4 Reduction (NaBH4) OsOHO->Reduction_NaBH4 Os_NP_Proposed Osmium Nanoparticles Reduction_NaBH4->Os_NP_Proposed OsO4_2 Osmium Tetroxide (OsO4) Reduction_UDA Reduction (1-Undecenoic Acid) OsO4_2->Reduction_UDA Os_NP_Established Osmium Nanoparticles Reduction_UDA->Os_NP_Established

Caption: Proposed and established workflows for osmium nanoparticle synthesis.

5.2. Catalytic Reduction Pathway

Catalytic_Reduction pNP p-Nitrophenol Intermediate Adsorbed Reactants pNP->Intermediate H2 H2 (from NaBH4) H2->Intermediate OsNP Osmium Nanoparticle (Catalyst) OsNP->Intermediate pAP p-Aminophenol Intermediate->pAP Reduction

Caption: Catalytic reduction of p-nitrophenol to p-aminophenol using Os nanoparticles.

Applications in Drug Development

Osmium-based nanoparticles are emerging as promising candidates for various applications in drug development. Their high surface area-to-volume ratio allows for efficient drug loading, and their surfaces can be functionalized for targeted delivery to specific cells or tissues, potentially reducing off-target effects and increasing therapeutic efficacy.[2][4]

Potential Applications:

  • Targeted Drug Delivery: Osmium nanoparticles can be coated with ligands that specifically bind to receptors overexpressed on cancer cells, enabling targeted delivery of chemotherapeutic agents.[4]

  • Photothermal Therapy: When irradiated with near-infrared light, osmium nanoparticles can generate localized heat, leading to the thermal ablation of cancer cells.

  • Bioimaging: The high electron density of osmium makes its nanoparticles useful as contrast agents in electron microscopy.[5]

Further research is needed to fully explore the potential of osmium nanoparticles in drug delivery and to address any potential toxicity concerns associated with osmium compounds.[1]

Disclaimer: The synthesis and handling of osmium compounds, particularly osmium tetroxide, should only be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures in place due to their high toxicity.

References

Troubleshooting & Optimization

Preventing the decomposition of Os(OH)4O2 during catalytic cycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of osmium species, such as Os(OH)₄O₂, during catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: What is Os(OH)₄O₂, and what is its role in the catalytic cycle?

A1: Os(OH)₄O₂ is a hydrated form of osmium(VI) oxide and can be considered a precursor or a related form of the osmate anion [OsO₂(OH)₄]²⁻.[1] In osmium-catalyzed dihydroxylation reactions, the active catalyst is an osmium(VIII) species, typically osmium tetroxide (OsO₄). During the reaction with an alkene, the osmium(VIII) is reduced to an osmium(VI) species, which is often represented in aqueous or alkaline conditions as a hydrated form like Os(OH)₄O₂ or its corresponding salt (e.g., K₂[OsO₂(OH)₄]).[1][2][3] The primary role of this Os(VI) intermediate is to be re-oxidized back to the active Os(VIII) catalyst to continue the catalytic cycle.[2][4]

Q2: What is the primary cause of osmium catalyst "decomposition" or deactivation?

A2: The primary cause of catalyst deactivation in this context is the failure to efficiently regenerate the active Os(VIII) species from the intermediate Os(VI) form (e.g., Os(OH)₄O₂).[2][4] If the re-oxidation is slow or incomplete, the catalytic cycle is halted. Another form of decomposition is the formation of volatile and highly toxic osmium tetroxide (OsO₄), which can be lost from the reaction mixture, especially at elevated temperatures.[5] Furthermore, under certain conditions, a secondary, less selective catalytic cycle can occur, leading to a decrease in the enantioselectivity of the reaction.[4][6]

Q3: How do co-oxidants prevent the decomposition of the osmium catalyst?

A3: Co-oxidants are essential for the catalytic use of osmium.[7][8] They regenerate the active Os(VIII) catalyst from the Os(VI) species formed after the dihydroxylation of the alkene.[2][4] Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]).[4][7][9] By ensuring the rapid re-oxidation of Os(VI) to Os(VIII), co-oxidants maintain the concentration of the active catalyst and prevent the cycle from terminating.[2]

Q4: What is the role of ligands in stabilizing the osmium catalyst?

A4: In asymmetric dihydroxylation, chiral ligands (e.g., derivatives of dihydroquinidine and dihydroquinine) are used to induce enantioselectivity.[4][9] These ligands also accelerate the reaction by forming a more reactive complex with osmium tetroxide.[9] This acceleration can contribute to the overall efficiency of the catalytic cycle, minimizing the time for potential side reactions or decomposition pathways to occur. By binding to the osmium center, ligands can also influence the stability and solubility of the catalytic species.

Q5: Can pH affect the stability of the osmium catalyst?

A5: Yes, pH can significantly impact the reaction. Sharpless asymmetric dihydroxylation reactions are typically carried out under slightly basic conditions, which are known to accelerate the process.[9] However, highly basic conditions over prolonged periods can lead to side reactions of sensitive substrates.[6] For base-sensitive substrates, near-neutral dihydroxylation protocols have been developed.[6] The pH can also influence the hydrolysis of the intermediate osmate ester to release the diol product.[6]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or no product yield Inefficient re-oxidation of the Os(VI) intermediate.- Ensure the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is fresh and used in the correct stoichiometric amount.- Check the pH of the reaction mixture; osmium-catalyzed dihydroxylations often proceed more rapidly under slightly basic conditions.[9]
Decomposition of the catalyst due to high temperature.- Osmium nanoparticles can be oxidized to volatile OsO₄ at elevated temperatures (e.g., 250 °C).[5][10] Maintain the recommended reaction temperature.- Consider using an atomically dispersed osmium catalyst for higher thermal stability.[5][10]
Low enantioselectivity in asymmetric dihydroxylation A secondary catalytic cycle is competing with the primary, more selective cycle.- This can occur if the osmylate ester intermediate is oxidized before it dissociates.[4]- Increase the molar concentration of the chiral ligand to suppress the secondary pathway.[4]- Using potassium ferricyanide in aqueous systems is particularly effective in achieving high enantioselectivity.[11]
Impure or degraded chiral ligand.- Use a fresh, high-purity chiral ligand.- Store ligands under appropriate conditions to prevent degradation.
Reaction is sluggish or stalls Slow hydrolysis of the intermediate osmate ester.- For certain substrates, the addition of an additive like methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis step.[4]
Poor solubility of reagents.- Ensure adequate mixing and the use of an appropriate solvent system (e.g., t-BuOH/H₂O) to facilitate the interaction of all components.
Formation of side products (e.g., from oxidative cleavage) Incorrect choice of co-oxidant or reaction conditions.- The use of NaIO₄ as a stoichiometric oxidant with OsO₄ can lead to oxidative cleavage of the alkene (Johnson-Lemieux oxidation).[6]- Ensure that if NaIO₄ is used, it is as a catalytic co-oxidant under near-neutral pH conditions.[6]

Quantitative Data Summary

The stability and efficiency of the osmium catalyst are highly dependent on the reaction conditions. The following table summarizes the impact of different co-oxidants on the yield and enantiomeric excess (ee) for the dihydroxylation of methyl cinnamate under near-neutral conditions.

SubstrateLigandCo-oxidantIsolated Yield (%)Enantiomeric Excess (ee %)
Methyl Cinnamate(DHQD)₂PhalK₃Fe(CN)₆6896
Methyl Cinnamate(DHQD)₂PhalNaIO₄8397
Styrene(DHQD)₂PhalK₃Fe(CN)₆8097
Styrene(DHQD)₂PhalNaIO₄7897

Data adapted from Blumberg, S. et al., Arkivoc 2021, v, 7-14.[6]

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • Alkene

  • AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and a chiral ligand)[3]

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but recommended for non-terminal alkenes)[4]

  • Sodium sulfite (for quenching)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol and water (typically a 1:1 ratio).

  • Add the AD-mix powder to the solvent mixture and stir vigorously until the two phases are clear. The aqueous phase should be bright yellow.

  • If using, add methanesulfonamide to the reaction mixture.

  • Cool the mixture to the desired temperature (typically 0 °C for many substrates).

  • Add the alkene to the stirred mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, quench the reaction by adding a solid reducing agent, such as sodium sulfite. Stir until the color of the aqueous layer changes from yellow to orange/brown.

  • Add an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Catalytic_Cycle cluster_main Primary Catalytic Cycle Os(VIII) Active Catalyst OsO₄-Ligand Complex Intermediate Cyclic Osmate(VI) Ester Os(VIII)->Intermediate + Alkene [3+2] Cycloaddition Reduced_Os Reduced Catalyst Os(VI) Species (e.g., Os(OH)₄O₂) Intermediate->Reduced_Os + H₂O (Hydrolysis) Diol Diol Intermediate->Diol Reduced_Os->Os(VIII) + Co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) (Re-oxidation) Alkene Alkene Alkene->Intermediate

Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.

Troubleshooting_Flowchart start Low Yield or Low Enantioselectivity check_reagents Are co-oxidant and ligand fresh and in correct amounts? start->check_reagents check_conditions Is the reaction temperature and pH appropriate? check_reagents->check_conditions Yes replace_reagents Use fresh co-oxidant and ligand check_reagents->replace_reagents No increase_ligand Increase ligand concentration check_conditions->increase_ligand Yes (for low ee) optimize_conditions Adjust temperature and pH (use buffer if needed) check_conditions->optimize_conditions No success Improved Results increase_ligand->success optimize_conditions->success replace_reagents->success

Caption: Troubleshooting flowchart for osmium-catalyzed dihydroxylation.

References

Technical Support Center: Dihydroxylation Reactions with Osmium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing osmium-catalyzed dihydroxylation reactions. The focus is on improving the yield and efficiency of these reactions.

Troubleshooting Guide

This guide addresses common issues encountered during dihydroxylation experiments.

Issue 1: Low or No Yield of the Diol Product

Question Possible Cause Troubleshooting Steps
Why is the yield of my dihydroxylation reaction unexpectedly low? Inefficient re-oxidation of the Os(VI) species back to the catalytic Os(VIII) species.Ensure the co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), is fresh and used in the correct stoichiometric amount (typically 1.5 equivalents or more).[1][2]
Decomposition of the osmium catalyst.For reactions sensitive to pH, ensure the reaction medium is buffered. A slightly basic pH can accelerate the reaction.[3][4]
The alkene substrate is electron-deficient.Electron-deficient alkenes react more slowly. Increasing the reaction time or temperature may be necessary. For Sharpless asymmetric dihydroxylation, maintaining a slightly acidic pH with an additive like citric acid can sometimes improve the rate for these substrates.[4]
Over-oxidation of the diol product.This can occur with strong oxidizing agents or prolonged reaction times, leading to cleavage of the C-C bond.[5][6] Use milder conditions, monitor the reaction closely, and consider using a more selective co-oxidant system.
Could the issue be with my starting materials? Impurities in the solvent or alkene.Use high-purity, dry solvents. Impurities can sometimes poison the catalyst.
The alkene is sterically hindered.Highly substituted or sterically hindered alkenes can be challenging substrates. Higher catalyst loading or more forcing conditions may be required.

Issue 2: Slow Reaction Rate

Question Possible Cause Troubleshooting Steps
My dihydroxylation reaction is proceeding very slowly. How can I increase the rate? Suboptimal pH of the reaction mixture.The reaction rate is pH-dependent. For many dihydroxylations, a slightly basic pH is optimal.[3]
Insufficient catalyst or ligand concentration.In ligand-accelerated catalysis, such as the Sharpless asymmetric dihydroxylation, the ligand concentration is crucial. Ensure the correct catalyst and ligand loading.[2]
The hydrolysis of the osmate ester is the rate-limiting step.The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the intermediate osmate ester, thereby speeding up the catalytic cycle.[4]
Are there other ways to accelerate the reaction? Use of additives.Tertiary amines like pyridine or DMAP can accelerate the addition of the osmium catalyst to the alkene.[7] In Sharpless asymmetric dihydroxylation, specific ligands are designed to accelerate the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the active osmium species in these dihydroxylation reactions? The prompt mentioned Os(OH)₄O₂.

The active catalytic species that reacts with the alkene is Osmium Tetroxide (OsO₄). The formula Os(OH)₄O₂ likely refers to Potassium Osmate, K₂[OsO₂(OH)₄], a stable and less volatile precursor to OsO₄.[8][9][10] Potassium osmate is an Os(VI) salt and is often used in commercially available reagent mixtures like AD-mix for Sharpless asymmetric dihydroxylation.[8][10][11] In the catalytic cycle, this Os(VI) species is oxidized to the active Os(VIII) species (OsO₄).[7]

Q2: What is the difference between Upjohn and Sharpless dihydroxylation?

The Upjohn dihydroxylation is a method for converting alkenes to cis-vicinal diols using a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically NMO.[2][12] The Sharpless asymmetric dihydroxylation is an advancement that uses a chiral quinine ligand to achieve high enantioselectivity, producing a specific stereoisomer of the diol.[4][5] The Sharpless method often results in faster reactions and higher yields due to "ligand-accelerated catalysis".[2]

Q3: When should I use NMO versus K₃[Fe(CN)₆] as the co-oxidant?

NMO is commonly used in the Upjohn dihydroxylation.[2] K₃[Fe(CN)₆] is the preferred co-oxidant for the Sharpless asymmetric dihydroxylation as it generally leads to higher enantioselectivity.[3][13]

Q4: My alkene has multiple double bonds. Which one will be dihydroxylated?

Dihydroxylation with osmium tetroxide is an electrophilic addition. Therefore, the most electron-rich double bond will react preferentially.[6]

Q5: Can I run the reaction at a higher temperature to speed it up?

While increasing the temperature can increase the reaction rate, it may also lead to a decrease in selectivity and an increase in side reactions, such as over-oxidation of the diol product.[1] It is generally recommended to follow the optimized temperature conditions for the specific protocol being used.

Quantitative Data Summary

Table 1: Effect of Co-oxidant and Ligand on Yield and Enantiomeric Excess (ee) in Asymmetric Dihydroxylation

SubstrateLigandCo-oxidantYield (%)ee (%)
Methyl Cinnamate(DHQD)₂PhalK₃Fe(CN)₆6896
Methyl Cinnamate(DHQD)₂PhalNaIO₄8397
Styrene(DHQD)₂PhalK₃Fe(CN)₆8097
Styrene(DHQD)₂PhalNaIO₄7897

Data synthesized from information in reference[7]. Conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation

  • Preparation: To a stirred solution of the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 10 mL), add N-methylmorpholine N-oxide (NMO) (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of OsO₄ (e.g., 2 mol%) or a solution of potassium osmate (K₂[OsO₂(OH)₄]).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium metabisulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

  • Preparation: In a round-bottomed flask, prepare a solvent system of tert-butanol and water (1:1). Add the AD-mix-α or AD-mix-β (containing K₂[OsO₂(OH)₄], a chiral ligand, and K₃[Fe(CN)₆]). Stir until the two phases are clear.

  • Alkene Addition: Add the alkene (1.0 mmol) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at the recommended temperature (often 0 °C or room temperature) until the reaction is complete (monitored by TLC).

  • Work-up: Add solid sodium sulfite and stir for 1 hour.

  • Extraction: Extract the mixture with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product as necessary.

Visualizations

experimental_workflow General Workflow for Catalytic Dihydroxylation cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification A Dissolve alkene in solvent B Add co-oxidant (e.g., NMO, K3[Fe(CN)6]) and ligand (if applicable) A->B C Add OsO4 or K2[OsO2(OH)4] catalyst B->C D Stir at appropriate temperature C->D E Monitor reaction progress (TLC) D->E F Quench reaction (e.g., NaHSO3) E->F Reaction complete G Extract product with organic solvent F->G H Dry and concentrate G->H I Purify diol (e.g., chromatography) H->I

Caption: General experimental workflow for osmium-catalyzed dihydroxylation.

troubleshooting_yield Troubleshooting Low Yield Start Low Yield Observed CheckCoOxidant Is the co-oxidant fresh and in excess? Start->CheckCoOxidant CheckSubstrate Is the alkene electron-deficient or sterically hindered? CheckCoOxidant->CheckSubstrate Yes Solution1 Replace co-oxidant or increase stoichiometry CheckCoOxidant->Solution1 No CheckOverOx Is over-oxidation occurring (TLC analysis)? CheckSubstrate->CheckOverOx No Solution2 Increase reaction time/temp or adjust pH CheckSubstrate->Solution2 Yes Solution3 Reduce reaction time or use milder conditions CheckOverOx->Solution3 Yes End Yield Improved CheckOverOx->End No Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Safe handling and disposal procedures for Osmium hydroxide oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and disposal protocols for Osmium Tetroxide (OsO₄). Given that "Osmium hydroxide oxide" is not a standard chemical term, this document addresses the hazards associated with the highly toxic and volatile Osmium Tetroxide, a common reagent in research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of Osmium Tetroxide?

A1: Osmium Tetroxide (OsO₄) is highly toxic and poses a severe risk upon exposure through all routes: inhalation, ingestion, and skin or eye contact.[1] It is a powerful oxidizing agent and can cause severe irritation to the eyes and respiratory tract.[2] Even at low concentrations, well below the threshold of smell, it can lead to pulmonary edema and death.[3] Direct contact with the eyes can stain the cornea and may lead to blindness.[3]

Q2: What are the immediate actions to take in case of an OsO₄ exposure?

A2: In any case of exposure, immediate medical attention is crucial.[3]

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes while removing all contaminated clothing.[2][3]

  • Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: If swallowed, have the person drink water (two glasses at most) and seek immediate medical advice.[4]

Q3: How should I properly store Osmium Tetroxide?

A3: OsO₄ should be stored in a cool, well-ventilated, and secure area, such as a locked cabinet or a designated refrigerator.[2][5] The container must be tightly sealed and placed within a secondary, unbreakable container.[2][6] Refrigerators used for storage must be clearly labeled with a caution sign indicating the presence and hazards of OsO₄.[2][3]

Q4: What should I do in the event of an Osmium Tetroxide spill?

A4: For small, manageable spills (less than 2 ml), alert personnel in the immediate area and isolate the spill.[3] While wearing appropriate Personal Protective Equipment (PPE), cover the spill with an inert absorbent material like kitty litter that has been soaked in corn oil.[2][3][6] Scoop the material into a sealed container for hazardous waste disposal. The area should then be washed with an aqueous solution of sodium sulfite and finally cleaned with a detergent solution.[2][3][6] For larger spills, evacuate the area and contact Environmental Health and Safety.[5]

Troubleshooting Guides

Problem: I can smell a chlorine-like odor in the lab.

  • Possible Cause: This could indicate a leak or spill of Osmium Tetroxide, which has a characteristic acrid, chlorine-like odor.[2][7]

  • Solution:

    • Do not attempt to locate the source of the smell without proper respiratory protection.

    • Immediately evacuate the laboratory.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not re-enter the area until it has been cleared by EHS.

Problem: The OsO₄ solution has changed color.

  • Possible Cause: Pure Osmium Tetroxide is a colorless to pale-yellow solid.[7][8] A change in color of a solution could indicate contamination or a reaction has occurred. For instance, reaction with reducing agents will cause it to turn black as it is reduced to the less hazardous osmium dioxide.[9]

  • Solution:

    • Handle the solution with the same precautions as fresh OsO₄.

    • If the color change is unexpected, it is best to treat the solution as waste.

    • Neutralize the solution following the recommended disposal protocol before disposing of it as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Permissible Exposure Limit (PEL)0.0002 ppm (0.002 mg/m³)[6]
Melting Point40 °C[6]
Boiling Point130 °C[6]
Vapor Pressure7 mm Hg at 20 °C[6]

Experimental Protocols

Protocol for Neutralization of Osmium Tetroxide Waste

This protocol describes the neutralization of OsO₄ solutions prior to disposal.

Materials:

  • Osmium Tetroxide waste solution

  • Corn oil

  • Sodium sulfite or sodium sulfide solution

  • Appropriate hazardous waste container

  • Filter paper

Procedure:

  • In a certified chemical fume hood, slowly add corn oil to the OsO₄ solution. A recommended ratio is 20 mL of corn oil for every 10 mL of a 2% OsO₄ solution.[2][3]

  • Allow the mixture to react. The solution will turn black as the OsO₄ is reduced.[3]

  • To test for complete neutralization, hold a piece of filter paper soaked in corn oil over the solution. If the paper turns black, more corn oil should be added.[2][3][6]

  • Alternatively, aqueous solutions can be neutralized by adding sodium sulfite or sodium sulfide to reduce the OsO₄.[3][6]

  • Once neutralized, the waste must be collected in a labeled, leak-proof hazardous waste container for pickup by your institution's EHS.[6]

Protocol for Safe Handling and Weighing of Solid Osmium Tetroxide

Materials:

  • Solid Osmium Tetroxide in a sealed ampoule

  • Chemical fume hood

  • Personal Protective Equipment (see below)

  • Solvent for dissolution

  • Secondary containment

Procedure:

  • All work with OsO₄ must be conducted in a certified chemical fume hood.[3][5]

  • Wear the following minimum PPE: chemical safety goggles, a lab coat, and double nitrile gloves.[3][6]

  • Place all necessary equipment, including a waste container, inside the fume hood.

  • To avoid inhalation of the volatile solid, it is recommended to purchase OsO₄ in a pre-scored sealed ampoule dissolved in a solvent.[5][6]

  • If weighing the solid is unavoidable, it must be done inside the fume hood.[3]

  • Open the ampoule carefully within the fume hood and immediately dissolve the solid in the desired solvent.

  • All contaminated materials, including empty ampoules, gloves, and pipette tips, must be disposed of as hazardous waste.[2][6]

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Prepare Spill Kit (Corn Oil, Absorbent) B->C D Handle OsO4 Solutions in Secondary Containment C->D E Keep Containers Tightly Sealed D->E F Neutralize Waste with Corn Oil or Sodium Sulfite E->F G Dispose in Labeled Hazardous Waste Container F->G H Decontaminate Work Area G->H Spill_Response_Decision_Tree action action evacuate evacuate Spill OsO4 Spill Occurs Size Is the spill < 2mL? Spill->Size Evacuate Evacuate Area & Call EHS Size->Evacuate No Alert Alert Personnel & Isolate Area Size->Alert Yes PPE Don PPE Alert->PPE Neutralize Cover with Corn Oil Soaked Absorbent PPE->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area with Sodium Sulfite Collect->Decontaminate

References

Overcoming solubility issues of Os(OH)4O2 in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with osmium compounds, particularly when dissolving them in non-polar solvents. The query regarding "Os(OH)4O2" suggests that the user may be working with Osmium Tetroxide (OsO4) that has been exposed to moisture, leading to the formation of hydrated species that are poorly soluble in non-polar environments.

Troubleshooting Guide

Q1: My osmium compound, which I believe to be Os(OH)4O2, is not dissolving in my non-polar solvent (e.g., toluene, hexane, chloroform). Why is this happening?

A: The chemical formula "Os(OH)4O2" is not standard for a stable osmium compound. It is highly probable that you are working with Osmium Tetroxide (OsO4) that has absorbed moisture from the atmosphere or from a non-anhydrous solvent.

  • Polarity Mismatch: Pure, anhydrous OsO4 is a tetrahedral and non-polar molecule, which allows it to dissolve in a wide range of non-polar organic solvents.[1] However, upon reaction with water, it can form hydrated species or osmic acid, which are polar and therefore have very low solubility in non-polar solvents.

  • Visual Cues: If your OsO4 appears as a black or dark brown powder instead of a pale-yellow crystalline solid, it may indicate the presence of reduced and hydrated osmium species, which will not be soluble.[1]

Q2: I'm observing a black precipitate when I try to dissolve my osmium compound. What does this mean?

A: A black precipitate is a strong indicator of the presence of Osmium Dioxide (OsO2) or other reduced osmium species. OsO4 is a strong oxidizing agent and can be reduced by organic materials or other reducing agents present as impurities.[1] This reduced form is insoluble in most organic solvents. To avoid this, always use pure, anhydrous solvents and clean glassware.

Q3: How can I improve the dissolution of OsO4 in my non-polar reaction medium?

A: Several strategies can be employed:

  • Use of a Co-solvent: If your experimental conditions allow, the addition of a small amount of a polar aprotic co-solvent like Tetrahydrofuran (THF) or tert-Butyl alcohol can help to dissolve the polar osmium species. OsO4 is very soluble in tert-butyl alcohol.

  • Ligand Acceleration: For certain reactions like dihydroxylation, the addition of a tertiary amine (e.g., pyridine) can accelerate the reaction. This occurs through the formation of an adduct (OsO4L), which is often more soluble and reactive.[2]

  • Phase-Transfer Catalysis (PTC): If you are performing a reaction between an aqueous-soluble osmium species and a substrate in a non-polar organic phase, a phase-transfer catalyst can be effective. These catalysts, such as quaternary ammonium salts, facilitate the transfer of the ionic reactant across the phase boundary.[3]

Q4: Can I "rescue" my hydrated OsO4 to make it soluble in non-polar solvents?

A: Attempting to dehydrate or purify hydrated OsO4 in a standard laboratory setting is not recommended due to the high toxicity and volatility of Osmium Tetroxide.[4][5] The safest and most effective approach is to discard the contaminated reagent according to your institution's hazardous waste disposal procedures and start with a fresh, unopened ampule of anhydrous OsO4.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of pure, anhydrous Osmium Tetroxide (OsO4) in various solvents?

A: The solubility of pure OsO4 is presented in the table below. Note that precise values for many organic solvents are not always available, but it is generally considered to be soluble in a wide range of them.[1][4]

SolventSolubility ( g/100 mL)Temperature (°C)
Water6.2325
Carbon Tetrachloride~25020
tert-Butyl AlcoholVery SolubleNot specified
TolueneSolubleNot specified
AcetoneSolubleNot specified
DichloromethaneSolubleNot specified
Diethyl EtherSolubleNot specified

Data compiled from multiple sources.[1][2][6][7]

Q2: What are the critical safety precautions when handling Osmium Tetroxide?

A: Osmium Tetroxide is extremely toxic, volatile, and a strong oxidizing agent.[5][8]

  • Engineering Controls: Always handle OsO4 (solid and solutions) in a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and double nitrile gloves.[5]

  • Storage: Store OsO4 in a sealed glass container, inside a secondary container, in a designated and refrigerated location.

  • Spills and Decontamination: Keep corn oil on hand to neutralize any spills. Contaminated surfaces and glassware can be decontaminated with corn oil or an aqueous solution of sodium sulfite.[5][9]

Q3: How should I properly store OsO4 to prevent hydration?

A: To prevent the formation of insoluble hydrated species, store OsO4 in its original sealed ampule until use. Once opened, if the entire amount is not used, it should be stored in a tightly sealed glass container with a secure cap, and further sealed with paraffin film. This container should be placed within a labeled, unbreakable secondary container in a refrigerator.

Experimental Protocols

Detailed Methodology: Preparation of a Standard OsO4 Solution in a Non-Polar Solvent

This protocol describes the preparation of a stock solution of OsO4 in an anhydrous non-polar solvent (e.g., toluene). All steps must be performed in a certified chemical fume hood.

Materials:

  • Sealed glass ampule of anhydrous Osmium Tetroxide (OsO4)

  • Anhydrous toluene (or other desired non-polar solvent)

  • Dry, clean glass volumetric flask with a ground glass stopper

  • Glass rod

  • Paraffin film

  • Secondary containment vessel

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Place the desired volume of anhydrous toluene into the volumetric flask.

  • Carefully score the glass ampule containing the OsO4.

  • Submerge the scored ampule in the solvent within the volumetric flask.

  • Using the clean, dry glass rod, carefully break the ampule under the surface of the solvent. This ensures that the volatile OsO4 dissolves directly into the solvent with minimal exposure to the atmosphere.

  • Gently stir the solution with the glass rod to ensure all the OsO4 has dissolved. The solution should be colorless to pale yellow.

  • Once dissolved, remove the glass rod, rinsing any adhered solution back into the flask with a small amount of the anhydrous solvent.

  • Make up the solution to the final volume with the anhydrous solvent.

  • Stopper the flask, seal the stopper with paraffin film, and place the flask in a labeled secondary container for storage in a refrigerator.

Visualizations

G Troubleshooting Osmium Solubility Issues start Start: Osmium compound does not dissolve in non-polar solvent q1 Is the OsO4 solid pale-yellow or black/dark? start->q1 a1_yes Pale-yellow. Likely anhydrous OsO4. q1->a1_yes Pale-yellow a1_no Black/dark. Likely hydrated/reduced OsO2. q1->a1_no Black/Dark q2 Are you using anhydrous solvent and dry glassware? a1_yes->q2 end_bad Action: Discard contaminated reagent safely and use fresh anhydrous OsO4. a1_no->end_bad a2_yes Yes. Consider other strategies. q2->a2_yes Yes a2_no No. Moisture is the likely cause of hydration. q2->a2_no No sol_strat Solution Strategies: - Use a polar co-solvent (e.g., THF) - Use ligand acceleration (e.g., pyridine) - Employ Phase-Transfer Catalysis a2_yes->sol_strat a2_no->end_bad end_good Success: Osmium species dissolved. sol_strat->end_good

Caption: A workflow for troubleshooting solubility issues with osmium compounds.

G Polarity Mismatch and Solubility cluster_0 Anhydrous OsO4 cluster_1 Hydrated OsO4 OsO4 OsO4 (Non-polar) Solvent_NP Non-Polar Solvent (e.g., Toluene) OsO4->Solvent_NP 'Like dissolves like' Soluble SOLUBLE OsOH Hydrated OsO4 (Polar) Solvent_NP2 Non-Polar Solvent (e.g., Toluene) OsOH->Solvent_NP2 Polarity Mismatch Insoluble INSOLUBLE

Caption: The relationship between polarity and solubility for osmium species.

References

Optimizing reaction conditions for Os(OH)4O2-catalyzed oxidations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing osmium tetroxide (OsO₄) and its derivatives in catalytic oxidations, such as the Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species? Is it OsO₄ or Os(OH)₄O₂?

A1: The most common precursor and active catalyst is Osmium Tetroxide (OsO₄).[1][2] In aqueous or basic solutions, OsO₄ can exist in hydrated forms, and the catalytic cycle involves osmium in different oxidation states (typically Os(VIII) and Os(VI)).[3] For practical purposes, experimental protocols refer to OsO₄ or potassium osmate (K₂OsO₂(OH)₄) as the catalyst source.[3]

Q2: Why is it necessary to use a co-oxidant?

A2: Osmium tetroxide is both highly toxic and expensive.[1][2][4] Using it in catalytic amounts (e.g., 1-2 mol%) is made possible by a stoichiometric co-oxidant that regenerates the active Os(VIII) species from the reduced Os(VI) intermediate formed during the reaction.[1][5] This recycling process is the core principle of methods like the Upjohn and Sharpless dihydroxylations.[1][6]

Q3: What are the most common co-oxidants and how do I choose one?

A3: The choice of co-oxidant depends on the specific reaction (e.g., Upjohn, Sharpless AD) and substrate.

  • N-Methylmorpholine N-oxide (NMO) is widely used in the Upjohn dihydroxylation for its reliability and high yields.[1][3][5][7]

  • Potassium ferricyanide (K₃[Fe(CN)₆]) is the classic co-oxidant for the Sharpless Asymmetric Dihydroxylation, typically used in a buffered biphasic system.[6][8]

  • Hydrogen peroxide (H₂O₂) has been used but can lead to over-oxidation and formation of dicarbonyl compounds if not carefully controlled.[1]

  • Sodium periodate (NaIO₄) can be used, but under some conditions, it can lead to oxidative cleavage of the resulting diol, forming aldehydes or ketones.[9][10]

Q4: What is the difference between AD-mix-α and AD-mix-β?

A4: AD-mix-α and AD-mix-β are commercially available, prepackaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[6][8] They contain the osmium catalyst, the co-oxidant (K₃[Fe(CN)₆]), and a chiral ligand. The only difference is the chiral ligand, which directs the stereochemical outcome:

  • AD-mix-α contains the (DHQ)₂PHAL ligand.

  • AD-mix-β contains the (DHQD)₂PHAL ligand.[6][8] These ligands create a chiral environment around the osmium catalyst, leading to the formation of one enantiomer of the diol over the other.

Troubleshooting Guide

This section addresses common problems encountered during osmium-catalyzed oxidations.

Problem 1: Low or No Product Yield

If your reaction is sluggish or yields no desired diol, consult the following flowchart and table.

Troubleshooting_Yield Start Low / No Yield Check_Catalyst Is the Osmium Catalyst Active? Start->Check_Catalyst Check_Cooxidant Is the Co-oxidant Fresh & Active? Check_Catalyst->Check_Cooxidant Yes Sol_Catalyst Use fresh OsO4/K2OsO2(OH)4. Ensure proper storage (cool, dark, sealed). Check_Catalyst->Sol_Catalyst No Check_pH Is the pH Correct? Check_Cooxidant->Check_pH Yes Sol_Cooxidant Use fresh NMO or K3[Fe(CN)6]. NMO can be anhydrous or monohydrate; check protocol. Check_Cooxidant->Sol_Cooxidant No Check_Substrate Is the Substrate Suitable? Check_pH->Check_Substrate Yes Sol_pH Reaction is faster under slightly basic conditions. Use a buffer (e.g., K2CO3). For electron-deficient alkenes, slightly acidic pH may help. Check_pH->Sol_pH No Sol_Substrate Electron-deficient alkenes react slowly. Tetrasubstituted alkenes are often unreactive. Consider alternative methods for unreactive substrates. Check_Substrate->Sol_Substrate No Troubleshooting_EE Start Low Enantioselectivity (ee) Check_Ligand Is the Chiral Ligand Intact? Start->Check_Ligand Check_Concentration Is Olefin Concentration Too High? Check_Ligand->Check_Concentration Yes Sol_Ligand Use fresh AD-mix or ligand. Ensure ligand-to-osmium ratio is correct if preparing manually. Check_Ligand->Sol_Ligand No Check_Temp Is Reaction Temperature Too High? Check_Concentration->Check_Temp No Sol_Concentration High olefin concentration can favor a non-selective background reaction. Add the olefin slowly to the reaction mixture. Check_Concentration->Sol_Concentration Yes Check_Cycle Is the Secondary Catalytic Cycle Occurring? Check_Temp->Check_Cycle No Sol_Temp Lower the reaction temperature (e.g., to 0 °C). This often improves enantioselectivity. Check_Temp->Sol_Temp Yes Sol_Cycle This can occur with certain co-oxidants (like NMO) under homogeneous conditions. Use the recommended biphasic K3[Fe(CN)6] system which suppresses this pathway. Check_Cycle->Sol_Cycle Possible Protocol_Workflow A 1. Prepare Solvent & AD-Mix (t-BuOH/H2O, 1:1) B 2. Cool to 0 °C A->B C 3. Add Alkene Substrate B->C D 4. Stir Vigorously at 0 °C (Monitor by TLC) C->D E 5. Quench with Na2SO3 D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Purify by Chromatography G->H

References

Technical Support Center: Regeneration of Osmium Catalysts in Dihydroxylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for osmium-catalyzed dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the regeneration of the active osmium catalyst. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst regeneration essential in osmium-catalyzed dihydroxylation?

A1: The active catalyst, Osmium(VIII) tetroxide (OsO₄), is both highly toxic and expensive.[1][2] To make its use practical and economical, the reaction is run with only a catalytic amount of OsO₄. During the reaction, Os(VIII) is reduced to a lower oxidation state, typically Os(VI). A co-oxidant is used in stoichiometric amounts to continuously re-oxidize the Os(VI) back to Os(VIII), thus regenerating the active catalyst and allowing the catalytic cycle to continue.[3][4][5]

Q2: What is the primary deactivation pathway for the Os(VIII) catalyst?

A2: The primary "deactivation" is a productive step in the catalytic cycle: the reduction of the Os(VIII) center to an Os(VI) species upon reaction with an alkene.[1][6] The Os(VIII) tetroxide undergoes a cycloaddition with the alkene to form a cyclic Os(VI) osmate ester.[7] This ester is then hydrolyzed to release the desired 1,2-diol product, leaving behind an inactive Os(VI) species that must be re-oxidized to participate in another catalytic turnover.

Q3: What are the most common methods for regenerating the active Os(VIII) catalyst?

A3: Regeneration is accomplished by using a stoichiometric co-oxidant in the reaction mixture. The two most prevalent methods are:

  • N-Methylmorpholine N-oxide (NMO): This is the classic co-oxidant used in the Upjohn dihydroxylation for non-asymmetric reactions.[1][4][8]

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): This is the preferred co-oxidant for the Sharpless Asymmetric Dihydroxylation (AD), as it is highly effective in achieving excellent enantioselectivity.[3][9][10]

Other co-oxidants like hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and other amine N-oxides have also been developed, often requiring additional mediators to be effective.[9]

Q4: How do I choose the right co-oxidant for my experiment?

A4: The choice depends primarily on whether you are performing a standard or an asymmetric dihydroxylation:

  • For achiral or racemic dihydroxylation (Upjohn conditions), NMO is a reliable and common choice.[11]

  • For enantioselective reactions (Sharpless Asymmetric Dihydroxylation), K₃[Fe(CN)₆] is the standard and is included in the commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β).[3][10] Its use in a biphasic aqueous system helps suppress a competing reaction pathway that can lower enantioselectivity.[10]

Q5: What is the "second catalytic cycle," and how can I prevent it?

A5: The "second catalytic cycle" is a competing pathway in Sharpless Asymmetric Dihydroxylation that erodes enantioselectivity.[12] It occurs when the Os(VI) glycolate intermediate is re-oxidized to an Os(VIII) glycolate before the diol product is hydrolyzed and released. This reactive Os(VIII) intermediate can then dihydroxylate another alkene molecule without the full influence of the chiral ligand, leading to a product with lower enantiomeric excess (ee). This is more common when the oxidant (like NMO) is in the same phase as the catalyst.[10][13]

Prevention Strategy:

  • Use the recommended biphasic solvent system (e.g., t-BuOH/water) with potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant. This system is designed to favor hydrolysis of the osmate ester over its re-oxidation, thus minimizing the second cycle.[10]

  • Avoid excessively high concentrations of the alkene substrate.[12]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Inefficient Catalyst Regeneration Ensure the co-oxidant (NMO or K₃[Fe(CN)₆]) is fresh, active, and used in the correct stoichiometric amount (typically >1 equivalent). For Sharpless AD, ensure the reaction is buffered correctly as the process proceeds more rapidly under slightly basic conditions.[12]
Poor Substrate Reactivity Electron-deficient olefins react more slowly with the electrophilic OsO₄.[9] Consider increasing the catalyst and ligand loading or adjusting the pH. Some studies suggest that maintaining an acidic pH can be beneficial for these specific substrates.[9]

| Catalyst Poisoning | While less common for this reaction, ensure solvents and reagents are free from impurities that could coordinate to the osmium center and inhibit catalysis. |

Problem: Low Enantioselectivity in Asymmetric Dihydroxylation (AD)

Possible Cause Recommended Solution
Prevalence of the Second Catalytic Cycle This is the most common cause. Switch from NMO to K₃[Fe(CN)₆] as the co-oxidant and use the standard t-BuOH/water solvent system. The use of K₃[Fe(CN)₆] is particularly effective at preventing this side reaction.[10]
Incorrect AD-mix or Chiral Ligand Double-check that you are using the correct AD-mix to obtain the desired enantiomer. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantioselectivity.[3]
Sub-optimal Reaction Temperature Perform the reaction at the recommended temperature, typically 0 °C. Higher temperatures can negatively impact enantioselectivity.

| High Olefin Concentration | If the concentration of the alkene is too high, it can lead to a reaction pathway that does not involve the chiral ligand, thus reducing the enantioselectivity.[12] |

Data Presentation

Table 1: Comparison of Co-Oxidants for the Dihydroxylation of α-Methylstyrene

Co-Oxidant Yield of 1,2-diol Enantiomeric Excess (ee) Notes
K₃[Fe(CN)₆] Good to Very Good (87-96%)[9] High (up to 99%)[9] Standard for Sharpless AD.
NMO Good to Very Good (87-96%)[9] Lower than K₃[Fe(CN)₆] in AD[13] Standard for Upjohn Dihydroxylation.
Molecular Oxygen (Air) Moderate to Good (48-89%)[9] N/A Requires specific conditions, may be less efficient.[9]

| Hydrogen Peroxide (H₂O₂) | Variable, can be inefficient[9] | Good with mediators (up to 99%)[9][14] | Often requires mediators (e.g., flavin, MTO) to be selective.[9] |

Experimental Protocols

Protocol 1: General Procedure for Upjohn Dihydroxylation (NMO Co-oxidant)

This protocol is for the general syn-dihydroxylation of an alkene.

  • Preparation: In a round-bottom flask, dissolve the alkene substrate in a suitable solvent system, typically a mixture of acetone and water (e.g., 10:1 ratio).[4]

  • Addition of Co-oxidant: Add a stoichiometric amount (approx. 1.1 equivalents) of N-Methylmorpholine N-oxide (NMO).

  • Catalyst Addition: Add a catalytic amount of OsO₄ (e.g., 0.1-2 mol%) or a precursor salt like K₂OsO₂(OH)₄.[8]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC/MS). Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction by adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the resulting diol by column chromatography.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation (AD-mix)

This protocol uses the commercially available AD-mix for high enantioselectivity.

  • Preparation: In a reaction vessel, add the AD-mix-α or AD-mix-β (which contains K₂OsO₂(OH)₄, the chiral ligand, and K₃[Fe(CN)₆]) to a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until two clear phases are formed.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the alkene substrate to the cooled, stirring mixture.

  • Reaction: Vigorously stir the reaction at 0 °C until completion (typically 6-24 hours, monitor by TLC).

  • Workup: Quench the reaction by adding a stoichiometric amount of sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring.

  • Extraction & Purification: Extract the product with an organic solvent. Combine the organic layers, wash, dry, and concentrate. Purify the chiral diol by column chromatography.

Visualizations

Catalytic Cycle and Regeneration Pathways

The following diagram illustrates the central catalytic cycle for osmium-catalyzed dihydroxylation and the role of various co-oxidants in regenerating the active Os(VIII) species from the Os(VI) intermediate.

G cluster_cycle Primary Catalytic Cycle cluster_regen Regeneration Co-Oxidants OsVIII Active Catalyst Os(VIII)O4 OsmateEster Cyclic Osmate(VI) Ester OsVIII->OsmateEster + Alkene [3+2] Cycloaddition Alkene Alkene (Substrate) OsVI Inactive Species Os(VI) OsmateEster->OsVI Diol 1,2-Diol (Product) OsmateEster->Diol + H2O (Hydrolysis) OsVI->OsVIII Re-oxidation NMO NMO NMO->OsVI K3FeCN6 K3[Fe(CN)6] K3FeCN6->OsVI H2O2 H2O2 (with mediators) H2O2->OsVI O2 O2 / Air O2->OsVI

Caption: The catalytic cycle of osmium dihydroxylation and key regeneration pathways.

Troubleshooting Flowchart for Low Enantioselectivity

This flowchart provides a logical workflow to diagnose and solve issues of low enantioselectivity in Asymmetric Dihydroxylation reactions.

G start Problem: Low Enantioselectivity (ee%) check_oxidant Are you using K3[Fe(CN)6] in a biphasic system? start->check_oxidant check_temp Is the reaction temperature at 0°C? check_oxidant->check_temp Yes sol_oxidant Solution: Switch to K3[Fe(CN)6] (AD-mix). This minimizes the second catalytic cycle. check_oxidant->sol_oxidant No check_mix Is the correct AD-mix being used (α vs. β)? check_temp->check_mix Yes sol_temp Solution: Maintain reaction at 0°C. Higher temps reduce selectivity. check_temp->sol_temp No check_conc Is the alkene concentration high? check_mix->check_conc Yes sol_mix Solution: Verify the correct mix for the desired product enantiomer. check_mix->sol_mix No sol_conc Solution: Lower the substrate concentration to suppress the non-selective pathway. check_conc->sol_conc Yes end Issue likely resolved check_conc->end No sol_oxidant->end sol_temp->end sol_mix->end sol_conc->end

Caption: A logical workflow for troubleshooting low enantioselectivity in AD reactions.

References

Minimizing side reactions in Osmium hydroxide oxide catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for osmium-catalyzed reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during osmium-catalyzed dihydroxylation and provide actionable solutions.

Issue 1: Low Yield of the Desired Vicinal Diol

Question: My dihydroxylation reaction is resulting in a low yield of the vicinal diol. What are the potential causes and how can I improve the yield?

Answer: Low yields in osmium-catalyzed dihydroxylation can stem from several factors, including incomplete reaction, catalyst deactivation, or competing side reactions. Here’s a troubleshooting guide:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: While many dihydroxylation reactions are run at room temperature or 0 °C, some less reactive or sterically hindered alkenes may require elevated temperatures. However, be cautious as higher temperatures can also promote side reactions.[1]

  • Catalyst Deactivation:

    • Impurities: The presence of impurities in the starting material or solvent can poison the osmium catalyst. Ensure all reagents and solvents are of high purity.

    • Co-oxidant Decomposition: The co-oxidant is crucial for regenerating the active Os(VIII) species. If the co-oxidant (e.g., NMO, K₃Fe(CN)₆) decomposes, the catalytic cycle will halt. Use fresh, properly stored co-oxidants.

  • Sub-optimal Reaction Conditions:

    • pH: The reaction is sensitive to pH. For Sharpless Asymmetric Dihydroxylation, a buffered system (e.g., using K₂CO₃) is essential to maintain a slightly basic pH where the reaction is most efficient.[2] Deviations can lead to slower reactions and lower yields.

    • Ligand Concentration (for Sharpless AD): In the Sharpless asymmetric dihydroxylation, the chiral ligand not only induces enantioselectivity but also accelerates the reaction.[3] Insufficient ligand concentration can lead to a slower, non-selective background reaction, reducing the overall yield of the desired enantiomer.

Issue 2: Formation of Carbonyl Compounds (Aldehydes/Ketones)

Question: I am observing significant amounts of aldehyde or ketone byproducts in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of carbonyl compounds indicates that the vicinal diol intermediate is undergoing oxidative cleavage. This is a common side reaction, particularly under certain conditions.

  • Overoxidation by Co-oxidant:

    • Lemieux-Johnson Oxidation: This side reaction is prominent when using periodate (IO₄⁻) as the co-oxidant, which is designed to cleave the diol as it is formed.[4][5][6] If diol isolation is the goal, avoid periodate-based co-oxidants.

    • Other Co-oxidants: While less common, other strong co-oxidants can also lead to overoxidation, especially at elevated temperatures or with prolonged reaction times.

  • Reaction with Permanganate: If using potassium permanganate (KMnO₄) as an alternative to osmium tetroxide, oxidative cleavage is a well-known and often significant side reaction, particularly under non-alkaline or heated conditions.[7]

Solutions:

  • Choice of Co-oxidant: For diol synthesis, N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (K₃Fe(CN)₆) in the Sharpless AD are generally preferred as they are less prone to causing oxidative cleavage compared to periodate.[3][8][9]

  • Temperature Control: Maintain the recommended reaction temperature. For many dihydroxylation reactions, this is at or below room temperature.

  • pH Control: Maintaining a basic pH can help to stabilize the diol product and suppress cleavage.[7]

Issue 3: Poor Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Question: My Sharpless Asymmetric Dihydroxylation (AD) is giving a low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Poor enantioselectivity in the Sharpless AD can be a frustrating issue. Several factors can contribute to this problem:

  • Incorrect Ligand Selection: The choice of chiral ligand ((DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β) dictates the facial selectivity of the dihydroxylation.[10] Ensure you are using the correct AD-mix to obtain your desired enantiomer.

  • Secondary Catalytic Cycle: A competing, non-enantioselective dihydroxylation pathway can occur if the osmate ester intermediate is re-oxidized before the diol product is released and the ligand re-coordinates. This "second cycle" leads to a decrease in the overall enantioselectivity.[3]

    • Solution: Using a higher concentration of the chiral ligand can help to suppress this secondary pathway.

  • High Olefin Concentration: If the concentration of the alkene is too high, it can react with the osmium tetroxide before the chiral ligand has a chance to coordinate, leading to a racemic background reaction.[2]

    • Solution: Perform the reaction at a lower concentration or use a slow-addition protocol for the alkene.

  • Reaction Temperature: While a higher temperature may increase the reaction rate, it can often lead to a decrease in enantioselectivity. It is generally recommended to run Sharpless AD reactions at 0 °C or room temperature.[3]

Data Presentation: Product Distribution Under Various Conditions

The following tables summarize the impact of different reaction parameters on the product distribution in osmium-catalyzed dihydroxylations.

Table 1: Comparison of Co-oxidants in the Dihydroxylation of α-Methylstyrene

Co-oxidantDiol Yield (%)Enantiomeric Excess (ee %)Reference
K₃Fe(CN)₆/K₂CO₃9294[11]
N-Methylmorpholine N-oxide (NMO)8791[11]
O₂8896[11]
NaOCl9688[11]

Conditions: Reaction performed using a chiral ligand (e.g., (DHQD)₂PHAL) to induce asymmetry.

Table 2: Effect of Co-oxidant and Ligand on the Dihydroxylation of 1-Dodecene

LigandCo-oxidantDiol Yield (%)Enantiomeric Excess (ee %)Reference
QuinuclidineK₃Fe(CN)₆82N/A (racemic)[12]
QuinuclidineNaIO₄45N/A (racemic)[12]
(DHQD)₂PhalK₃Fe(CN)₆7597[12]
(DHQD)₂PhalNaIO₄8597[12]

Conditions: Near-neutral pH using K₂S₂O₈ as the stoichiometric oxidant and Na₂HPO₄ as the base.

Experimental Protocols

Below are detailed methodologies for key experiments discussed in this guide.

Protocol 1: General Procedure for Upjohn Dihydroxylation

This procedure is for the racemic dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with NMO as the co-oxidant.[9][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equivalents).

  • Catalyst Addition: Carefully add a solution of osmium tetroxide (e.g., 2.5 wt% in tert-butanol, 0.02 mmol, 0.02 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol describes the enantioselective dihydroxylation of an alkene using a commercially available AD-mix.[2][3]

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

  • AD-mix Addition: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, typically 1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until all solids dissolve, resulting in a clear, two-phase system.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the alkene (1.0 mmol) to the cold, stirred mixture.

  • Reaction Monitoring: Vigorously stir the reaction at 0 °C. The reaction progress can be monitored by TLC. Reaction times can range from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with 2M H₂SO₄ to remove the ligand, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Lemieux-Johnson Oxidation for Oxidative Cleavage

This procedure is designed for the oxidative cleavage of an alkene to aldehydes or ketones.[4][5]

  • Reaction Setup: Dissolve the alkene (1.0 mmol) in a mixture of dioxane and water (3:1, 8 mL).

  • Catalyst Addition: Add a solution of osmium tetroxide (e.g., 2.5 wt% in tert-butanol, 0.02 mmol, 0.02 equivalents).

  • Oxidant Addition: In portions, add sodium periodate (NaIO₄) (2.1 mmol, 2.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate carefully to obtain the crude carbonyl product(s). Further purification can be achieved by column chromatography or distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the key catalytic cycles and side reactions in osmium-catalyzed dihydroxylation.

Catalytic_Dihydroxylation OsO4 OsO₄ (OsVIII) OsmateEster Osmate Ester (OsVI) OsO4->OsmateEster [3+2] Cycloaddition Alkene Alkene Alkene->OsmateEster OsmateEster->OsO4 Re-oxidation Diol Vicinal Diol OsmateEster->Diol Hydrolysis CoOxidant_red Reduced Co-oxidant CoOxidant_ox Co-oxidant (e.g., NMO) CoOxidant_ox->CoOxidant_red

Catalytic cycle of osmium dihydroxylation.

Side_Reactions cluster_path Reaction Pathway Alkene Alkene Substrate Diol Vicinal Diol (Desired Product) Alkene->Diol OsO₄ (cat.) Co-oxidant (NMO) Cleavage Oxidative Cleavage (e.g., with NaIO₄) Diol->Cleavage Strong Oxidant or Over-reaction Carbonyls Aldehydes / Ketones (Side Products) Cleavage->Carbonyls

Pathway showing the desired dihydroxylation versus the oxidative cleavage side reaction.

References

Technical Support Center: Troubleshooting Osmium-Based Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula "Os(OH)4O2" does not correspond to a commonly recognized stable osmium compound in the scientific literature. It is possible that this refers to an intermediate species, a non-standard nomenclature, or a related compound. This guide focuses on troubleshooting common issues encountered during oxidation reactions involving osmium tetroxide (OsO4) and its derivatives, which are frequently used in syntheses that might involve such intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Low Yields

Q1: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?

A1: Inconsistent yields in osmium-catalyzed reactions can stem from several factors, primarily related to the stability and activity of the osmium catalyst, the integrity of the reagents, and the reaction conditions.

  • Catalyst Decomposition: Osmium tetroxide (OsO4) is volatile and can be lost from the reaction mixture, especially at elevated temperatures.[1][2] Ensure the reaction is performed in a well-sealed vessel. If using a co-oxidant, ensure it is effectively regenerating the osmium catalyst.

  • Reagent Quality: The purity of the substrate and co-oxidant is crucial. Impurities can chelate with the osmium catalyst or participate in side reactions, reducing the efficiency of the desired transformation. The stability of reagents like hydrogen peroxide (H2O2) is pH and temperature-dependent and can be affected by the presence of metal impurities.[3]

  • Reaction Conditions: Temperature, pH, and solvent choice can significantly impact reaction rates and catalyst stability. Side reactions may become more prevalent under non-optimal conditions.

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly opened or purified reagents. Titrate the co-oxidant (e.g., H2O2) to confirm its concentration.

  • Control Reaction Temperature: Maintain a consistent and optimal temperature using a reliable temperature control system.

  • Optimize pH: The pH of the reaction medium can influence both the catalyst's activity and the stability of certain reagents.[3] Buffer the reaction mixture if necessary.

  • Inert Atmosphere: If your substrate or reagents are sensitive to oxidation by atmospheric oxygen, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Product Impurity and Side Reactions

Q2: I am observing significant byproducts in my final product. How can I improve the reaction's selectivity?

A2: The formation of byproducts is often due to over-oxidation, side reactions of the substrate, or competing reaction pathways.

  • Over-oxidation: The powerful oxidizing nature of OsO4 can lead to cleavage of the diol product, especially with prolonged reaction times or an excess of the oxidant.

  • Substrate-Specific Side Reactions: The functional groups present in your substrate may be susceptible to oxidation or other transformations under the reaction conditions.

  • Ligand Effects: In asymmetric dihydroxylation, the choice of chiral ligand is critical for both enantioselectivity and chemoselectivity. An inappropriate ligand or incorrect enantiomer can lead to poor results.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent over-oxidation.

  • Adjust Stoichiometry: Carefully control the stoichiometry of the co-oxidant. Using a slow-addition method can help maintain a low, steady concentration of the active oxidant.

  • Ligand and Solvent Screening: If applicable, screen different ligands and solvent systems to find conditions that favor the desired reaction pathway.

Experimental Protocols

Illustrative Protocol for Osmium-Catalyzed Dihydroxylation

This is a general procedure and should be adapted for specific substrates and goals.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate and the chosen solvent (e.g., a mixture of t-butanol and water).

  • Addition of Reagents: Add the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) and any additives or ligands.

  • Catalyst Introduction: While stirring vigorously, add a catalytic amount of OsO4 (as a solution in toluene or another suitable solvent).

  • Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor the progress by TLC or another appropriate analytical method.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a reducing agent such as sodium sulfite or sodium thiosulfate.

  • Workup and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Example of Reaction Parameter Optimization

EntryCo-oxidant (equivalents)Temperature (°C)Reaction Time (h)Yield (%)
11.1251265
21.5251278
31.502485
42.002483 (with byproducts)

Table 2: Influence of Solvent System on Yield

EntrySolvent System (v/v)Yield (%)
1acetone/water (10:1)75
2t-butanol/water (1:1)88
3dichloromethane/water (10:1)52

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_substrate Prepare Substrate Solution mix Combine Substrate, Co-oxidant, Ligand prep_substrate->mix prep_reagents Prepare Co-oxidant & Ligand Solution prep_reagents->mix add_catalyst Add OsO4 Catalyst mix->add_catalyst monitor Monitor Reaction Progress (TLC/LC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for osmium-catalyzed dihydroxylation reactions.

troubleshooting_pathway start Inconsistent Results? low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity reagent_check Reagents Verified? low_yield->reagent_check Yes over_oxidation Over-oxidation? impurity->over_oxidation Yes temp_check Temperature Controlled? reagent_check->temp_check Yes solution_reagent Action: Use Pure Reagents reagent_check->solution_reagent No catalyst_check Catalyst Volatilization? temp_check->catalyst_check Yes solution_temp Action: Optimize Temperature temp_check->solution_temp No solution_catalyst Action: Ensure Sealed Vessel catalyst_check->solution_catalyst No side_reaction Side Reactions? over_oxidation->side_reaction Yes solution_oxidation Action: Reduce Reaction Time / Oxidant over_oxidation->solution_oxidation No solution_side_reaction Action: Screen Solvents / Ligands side_reaction->solution_side_reaction No

Caption: A decision tree for troubleshooting inconsistent results in osmium-based oxidations.

References

Technical Support Center: Enhancing the Stability of Supported Os(OH)4O2 Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the stability of supported Os(OH)4O2 catalysts. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with using osmium-based catalysts like supported Os(OH)4O2?

A1: The main challenge is the inherent instability of osmium species, which can lead to the formation of osmium tetroxide (OsO4).[1][2] OsO4 is highly volatile and toxic, posing significant safety and environmental risks.[1][2] This volatility also results in catalyst leaching from the support material, which reduces reusability and can contaminate the final product.[3]

Q2: What exactly is the "Os(OH)4O2" species in my catalyst?

A2: The notation Os(OH)4O2 generally refers to the osmate(VI) anion, more formally written as [OsO2(OH)4]2-. This species is commonly used in the form of its potassium salt, K2[OsO2(OH)4], which serves as a stable and less hazardous precursor to the active OsO4 catalyst for reactions like dihydroxylation.[2][4]

Q3: Why is supporting the osmium catalyst on a solid matrix beneficial?

A3: Supporting the osmium catalyst on a solid matrix (heterogenization) offers several advantages over using it in a homogeneous solution. These benefits include easier catalyst recovery and recyclability, which is more economical and environmentally friendly.[5] Immobilization helps to mitigate the toxicity and volatility issues by anchoring the osmium species, reducing the risk of leaching and product contamination.[6]

Q4: What types of support materials are commonly used?

A4: A variety of materials are used to support osmium catalysts, including polymers (e.g., polystyrene-based resins), inorganic oxides like silica (SiO2), layered double hydroxides (LDHs), and fullerene-supported catalysts.[5][7] The choice of support can significantly impact the catalyst's stability and performance.

Q5: Can crystalline osmium be used as a catalyst?

A5: Crystalline osmium is chemically inert and does not react with skin or tarnish, making it non-toxic in this form.[8] However, for catalytic applications, osmium is typically used as a compound like potassium osmate or osmium tetroxide, which is then immobilized on a support.[2][4] Applying excessive heat to crystalline osmium can cause oxidation and the formation of hazardous osmium tetroxide.[8]

Troubleshooting Guide

Problem 1: Low or no catalytic activity in my dihydroxylation reaction.

  • Question: I've set up my reaction with a freshly prepared supported osmium catalyst, but the conversion of my olefin is very low. What could be the cause?

  • Answer:

    • Inefficient Catalyst Preparation: The immobilization of the osmium species onto the support may have been incomplete. Ensure that the pH and concentration during the ion-exchange or impregnation process are optimal for binding.

    • Incorrect Reoxidant/Co-oxidant: The catalytic cycle of dihydroxylation requires a stoichiometric reoxidant (e.g., N-methylmorpholine N-oxide (NMO) or K3Fe(CN)6) to regenerate the active Os(VIII) species.[1] Ensure the reoxidant is fresh and used in the correct stoichiometric amount.

    • pH of the Reaction Medium: Dihydroxylation reactions often proceed more rapidly under slightly basic conditions. The use of a buffer, such as K2CO3 (often included in commercial AD-mix preparations), is crucial to maintain a stable and optimal pH.[1][4]

    • Poor Substrate Reactivity: Electron-rich olefins are generally more reactive in Sharpless asymmetric dihydroxylation.[5] If your substrate is electron-deficient, the reaction may be sluggish and require longer reaction times or higher catalyst loading.

Problem 2: My catalyst works for the first run but its activity drops significantly upon reuse.

  • Question: My supported osmium catalyst showed excellent performance initially, but after recovery and a second run, the conversion rate plummeted. Why is this happening and how can I fix it?

  • Answer:

    • Osmium Leaching: This is the most common cause of deactivation.[5] The active osmium species may be leaching from the support into the reaction medium during the reaction or washing steps. This is often due to weak interactions between the osmium and the support.

    • Solution 1: Stronger Immobilization: Consider alternative immobilization strategies. Covalently tethering the osmium complex to the support or using microencapsulation techniques can provide a more robust and leach-resistant catalyst.[3] For instance, reacting a tetrasubstituted olefin immobilized on SiO2 with OsO4 can form a stable and leak-proof osmate(IV) ester.[9]

    • Solution 2: Optimize Recovery Protocol: The catalyst recovery and washing procedure may be too harsh. Avoid strongly acidic or basic washes unless specified by the preparation protocol. After the reaction, recover the catalyst by simple filtration and wash with a neutral solvent to remove residual products before drying.

    • Solution 3: Catalyst Site Poisoning: The active sites on the catalyst may be blocked by byproducts or impurities. A gentle washing or a specific regeneration step might be necessary.

Problem 3: The enantioselectivity of my asymmetric dihydroxylation (AD) is poor.

  • Question: I am using a chiral ligand with my supported osmium catalyst, but the enantiomeric excess (ee) of my product is much lower than expected. What are the potential issues?

  • Answer:

    • Secondary Catalytic Cycle: A known issue in Sharpless AD is a secondary, non-enantioselective reaction pathway.[6] This can occur if the osmate ester intermediate is re-oxidized before the diol product is released, leading to a ligand-less dihydroxylation. This pathway can be suppressed by using a higher molar concentration of the chiral ligand.[6]

    • Leached Osmium: If osmium leaches from the support, it can catalyze a non-enantioselective dihydroxylation in the solution phase, which will lower the overall ee of the product. Confirming catalyst stability is the first step.

    • Ligand Compatibility with Support: The support material itself might have unfavorable interactions with the chiral ligand, hindering the formation of the active chiral catalyst complex. Ensure the chosen support is compatible with the ligand system.

    • Slow Addition of Olefin: For some supported systems, a slow addition of the olefin substrate is required to maintain a low concentration and favor the desired chiral pathway, achieving high enantioselectivity.[3]

Problem 4: I suspect osmium contamination in my final product.

  • Question: How can I confirm and quantify potential osmium contamination in my purified product?

  • Answer:

    • Analytical Testing: The most reliable method for quantifying trace amounts of elemental impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[10] This technique is highly sensitive and is the standard for detecting metal residues in pharmaceutical products.

    • Prevention: The best strategy is prevention. Using a robustly supported catalyst designed for minimal leaching is critical. Studies have shown that fullerene-supported OsO4 and microencapsulated catalysts can be recycled multiple times without detectable leaching.[3][7] Rigorous filtration after the reaction is also essential to remove any catalyst particles.

Quantitative Data Summary

The stability and performance of supported osmium catalysts are highly dependent on the support material and reaction conditions. Below are tables summarizing performance data from various studies.

Table 1: Performance of Different Supported Osmium Catalysts in Olefin Dihydroxylation

Catalyst SupportOlefin SubstrateCo-oxidantConversion (%)Os LeachingReference
FullereneVarious olefinsNMOUp to 95%Not detected[7]
Acrylonitrile/Butadiene/Polystyrene (ABS) MicrocapsuleCyclohexeneNMO>99% (after 5 uses)Not specified[3]
Zeolite (Os(0) nanoclusters)Various olefinsH2O2Excellent yieldsNot specified[11]
SiO2 (Immobilized osmate ester)cis-CycloocteneNMOHighLeak-proof[9]

NMO = N-methylmorpholine N-oxide

Table 2: Reusability of Microencapsulated Osmium Catalysts

CatalystRun NumberYield (%)Enantiomeric Excess (%)Reference
PEM-MC OsO419598[2]
(in water)29498[2]
39597[2]
ABS-MC OsO41>9595[3]
(with chiral ligand)>5 (100 mmol scale)>95Not specified[3]

PEM-MC = Phenoxyethoxymethyl-polystyrene microencapsulated ABS-MC = Acrylonitrile/Butadiene/Polystyrene microencapsulated

Experimental Protocols

Protocol 1: General Procedure for Immobilization of Potassium Osmate on Silica Gel

  • Silica Pre-treatment: Activate silica gel by heating at 120°C under vacuum for 4 hours to remove physisorbed water.

  • Silanization (Surface Functionalization):

    • Suspend the activated silica gel in dry toluene.

    • Add 3-aminopropyltriethoxysilane (APTES) to the suspension.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours to functionalize the silica surface with amino groups.

    • After cooling, filter the functionalized silica, wash thoroughly with toluene and then ethanol to remove unreacted silane, and dry under vacuum.

  • Immobilization of Osmate:

    • Prepare an aqueous solution of potassium osmate dihydrate (K2[OsO2(OH)4]).

    • Suspend the amino-functionalized silica in the potassium osmate solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for ion exchange, where the osmate anions bind to the protonated amino groups on the silica surface.

    • Filter the resulting catalyst, wash extensively with deionized water until the filtrate is colorless, and then with ethanol.

    • Dry the final supported catalyst under vacuum at a mild temperature (e.g., 40-50°C).

Protocol 2: Catalytic Dihydroxylation of an Olefin using a Supported Osmium Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the supported osmium catalyst, the reoxidant (e.g., 1.5 equivalents of NMO), and a buffered solvent system (e.g., a 1:1 mixture of t-butanol and water containing K2CO3).

  • Chiral Ligand (for Asymmetric Synthesis): If performing an asymmetric dihydroxylation, add the appropriate chiral ligand (e.g., (DHQD)2PHAL for AD-mix-β) to the flask and stir until dissolved.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0°C). Add the olefin substrate (1 equivalent) to the stirred suspension. For sensitive substrates or to maximize enantioselectivity, the olefin can be added slowly via a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a solid reducing agent like sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3) and stir for 1 hour. This reduces any remaining Os(VIII) species.

    • Filter off the supported catalyst. The catalyst can be washed, dried, and stored for reuse.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Procedure for Quantifying Osmium Leaching via ICP-MS

  • Sample Collection: After the catalytic reaction and filtration to remove the solid catalyst, carefully collect a precise volume of the reaction filtrate.

  • Sample Preparation:

    • Digest the collected filtrate sample using a microwave digestion system. This typically involves treating the sample with a mixture of strong oxidizing acids (e.g., nitric acid and hydrogen peroxide) to break down all organic components and ensure the osmium is fully dissolved and stabilized in the solution.[12]

    • Dilute the digested sample to a precise final volume with deionized water to bring the expected osmium concentration into the linear range of the ICP-MS instrument.

  • Instrument Calibration: Prepare a series of osmium standard solutions of known concentrations from a certified reference material. Use these standards to generate a calibration curve on the ICP-MS.

  • Analysis: Analyze the prepared sample solution using ICP-MS. The instrument will measure the intensity of a specific osmium isotope (e.g., 188Os or 189Os).

  • Quantification: Use the calibration curve to determine the concentration of osmium in the analyzed sample. Back-calculate to find the total mass of osmium that leached into the original reaction filtrate, and express this as a percentage of the initial osmium loaded onto the catalyst.

Visualizations

Catalyst_Deactivation_Workflow start Start: Low Catalyst Performance (Low Yield / Deactivation) check_leaching Analyze reaction filtrate for Os (e.g., via ICP-MS) start->check_leaching leaching_pos Leaching Confirmed check_leaching->leaching_pos Os Detected leaching_neg No Significant Leaching check_leaching->leaching_neg Os Not Detected improve_support Improve Catalyst Stability leaching_pos->improve_support check_conditions Review Reaction Conditions leaching_neg->check_conditions strategy1 Use stronger covalent tethering or microencapsulation improve_support->strategy1 strategy2 Optimize support material (e.g., different polymer, silica) improve_support->strategy2 end End: Optimized Performance improve_support->end cond1 Verify reoxidant activity and stoichiometry check_conditions->cond1 cond2 Check pH of reaction medium check_conditions->cond2 cond3 Investigate catalyst site poisoning check_conditions->cond3 check_conditions->end

Caption: Troubleshooting workflow for diagnosing poor performance of supported osmium catalysts.

Sharpless_Catalytic_Cycle cluster_cycle Primary Catalytic Cycle cluster_deactivation Deactivation Pathway OsVIII_L Os(VIII)O4-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition OsmateEster Cyclic Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis (H2O) OsmateEster->Hydrolysis Diol cis-Diol Product Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI releases Reoxidation Reoxidation (e.g., NMO, K3Fe(CN)6) OsVI->Reoxidation Leaching Osmium Leaching (Formation of volatile OsO4) OsVI->Leaching Weak Support Interaction Reoxidation->OsVIII_L regenerates Inactive Inactive Catalyst (Loss of active sites) Leaching->Inactive

Caption: Catalytic cycle for Sharpless dihydroxylation and the catalyst deactivation pathway via leaching.

References

Technical Support Center: Synthesis of Osmium(VI) Hydroxide Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Osmium(VI) hydroxide oxides, such as hydrated osmium dioxide (OsO₂·nH₂O) and osmates (e.g., K₂[OsO₂(OH)₄]). The primary focus is on addressing the challenges encountered when scaling up these syntheses from laboratory to pilot or industrial scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of osmium(VI) hydroxide oxides?

A1: The primary safety concern is the handling of the common precursor, osmium tetroxide (OsO₄). OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes, respiratory tract, and skin.[1] At a larger scale, the potential for exposure increases. Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face respirator. Continuous air monitoring for osmium is recommended in a large-scale setting.

Q2: What are the main economic challenges in the large-scale synthesis of osmium(VI) hydroxide oxides?

A2: The high cost of osmium is a significant economic barrier.[2] Therefore, scalable synthesis protocols must be highly efficient, with minimal loss of osmium. Implementing osmium recycling procedures from waste streams is crucial for economic viability. Catalytic approaches, where a co-oxidant regenerates the active osmium species, are often employed in organic synthesis to reduce the required amount of osmium and can be adapted for the production of osmium compounds.[3][4]

Q3: How can I control the oxidation state of osmium during the synthesis?

A3: The synthesis of osmium(VI) hydroxide oxides typically involves the reduction of osmium(VIII) (from OsO₄). Controlling the stoichiometry of the reducing agent and the reaction conditions (temperature, pH) is critical to prevent over-reduction to lower oxidation states or metallic osmium. The choice of a mild reducing agent, such as an alcohol, in a basic solution is a common method.[5]

Q4: What are the challenges related to the isolation and purification of osmium(VI) hydroxide oxides at scale?

A4: On a large scale, the precipitation of hydrated osmium dioxide or osmate salts can be challenging to control, potentially leading to variations in particle size and morphology.[5] Efficient filtration and washing are necessary to remove impurities without significant product loss. The final product's stability during drying is also a consideration, as some hydrated forms may be sensitive to temperature.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Osmium(VI) Product
Possible Cause Suggested Solution
Incomplete reduction of Os(VIII)Ensure accurate stoichiometry of the reducing agent. Monitor the reaction progress using appropriate analytical techniques (e.g., UV-Vis spectroscopy to observe the disappearance of the OsO₄ signature).
Over-reduction to lower osmium oxides or metallic osmiumUse a milder reducing agent. Carefully control the reaction temperature and addition rate of the reducing agent.
Loss of volatile OsO₄ precursorEnsure a closed system or efficient scrubbing of the exhaust gas with a suitable trapping solution (e.g., a basic solution of a reducing agent) to recover any unreacted OsO₄.
Product solubility in the reaction mediumAdjust the pH or solvent composition to minimize the solubility of the desired product and promote precipitation.
Problem 2: Product Contamination
Possible Cause Suggested Solution
Presence of unreacted OsO₄Thoroughly wash the precipitate. Consider a gentle heating or sparging with an inert gas (in a contained system) to remove residual volatile OsO₄.
Contamination with byproducts from the reducing agentChoose a reducing agent that produces easily separable byproducts. Optimize the washing procedure for the isolated product.
Co-precipitation of other metal saltsEnsure the purity of all starting materials. Use deionized water and clean equipment to avoid contamination.
Problem 3: Inconsistent Product Quality (e.g., color, crystallinity)
Possible Cause Suggested Solution
Variations in precipitation conditionsStandardize the rate of addition of reagents, stirring speed, and temperature to ensure consistent particle formation.
Inconsistent level of hydrationCarefully control the drying process (temperature, humidity, and duration) to obtain a consistent hydration state.
Aging of the precipitate in the mother liquorEstablish a fixed time for the precipitate to remain in the reaction mixture before filtration to ensure consistent crystal growth.

Experimental Protocols

Key Experiment: Synthesis of Hydrated Osmium Dioxide

This protocol is based on the principle of reducing an alkaline solution of osmium tetroxide with ethanol.

Materials:

  • Osmium tetroxide (OsO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Preparation of the Alkaline OsO₄ Solution: In a well-ventilated fume hood, carefully dissolve a known quantity of OsO₄ in a freshly prepared aqueous solution of sodium hydroxide. The concentration of NaOH should be sufficient to ensure a basic environment.

  • Reduction: While stirring the alkaline OsO₄ solution, slowly add a stoichiometric amount of ethanol. The reaction is exothermic and should be cooled to maintain a constant temperature. The solution will change color as the osmium is reduced from Os(VIII) to Os(VI).

  • Precipitation: Carefully neutralize the solution with a suitable acid (e.g., dilute sulfuric acid) to precipitate the hydrated osmium dioxide. The precipitate will appear as a finely divided black powder.[5]

  • Isolation and Washing: Collect the precipitate by filtration. Wash the filter cake thoroughly with deionized water to remove any soluble impurities.

  • Drying: Dry the product under vacuum at a low temperature to avoid decomposition.

Visualizations

experimental_workflow Experimental Workflow for Hydrated Osmium Dioxide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start prep_naoh Prepare NaOH Solution start->prep_naoh dissolve_oso4 Dissolve OsO4 in NaOH Solution prep_naoh->dissolve_oso4 add_etoh Slowly Add Ethanol dissolve_oso4->add_etoh control_temp Control Temperature add_etoh->control_temp neutralize Neutralize with Acid control_temp->neutralize precipitate Precipitation of Hydrated OsO2 neutralize->precipitate filter Filter Precipitate precipitate->filter wash Wash with Deionized Water filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: Workflow for the synthesis of hydrated osmium dioxide.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Over-reduction problem->cause2 cause3 Precursor Loss problem->cause3 cause4 Product Solubility problem->cause4 sol1 Check Stoichiometry / Monitor Reaction cause1->sol1 sol2 Use Milder Reductant / Control Temperature cause2->sol2 sol3 Use Closed System / Scrub Exhaust cause3->sol3 sol4 Adjust pH / Solvent cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of Os(OH)₄O₂ and OsO₄ in Catalytic Dihydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activities of osmium tetroxide (OsO₄) and its hydrated form, represented by precursors such as potassium osmate (K₂OsO₂(OH)₄), in the dihydroxylation of olefins. This reaction is a cornerstone of organic synthesis, crucial for the creation of vicinal diols, which are key intermediates in the synthesis of pharmaceuticals and other complex molecules.

Executive Summary

Osmium tetroxide (OsO₄) is a highly effective and widely used catalyst for the syn-dihydroxylation of alkenes. In aqueous or alkaline conditions, OsO₄ exists in equilibrium with its hydrated form, perosmic acid (H₂OsO₅), which can be represented as Os(OH)₄O₂. For practical laboratory use, the less volatile and toxic potassium osmate, K₂OsO₂(OH)₄, is often employed as a catalyst precursor. This salt is oxidized in situ to generate the active Os(VIII) catalytic species.

While both anhydrous OsO₄ and its hydrated precursors are effective, their practical application and, to some extent, their catalytic efficiency can differ. This guide will delve into the nuances of their catalytic performance, supported by experimental data and detailed protocols.

Performance Comparison: OsO₄ vs. Potassium Osmate

Direct comparative studies focusing solely on the reaction rates of anhydrous OsO₄ versus a pre-formed Os(OH)₄O₂ are scarce in the literature. This is largely because OsO₄ rapidly hydrates in the aqueous environments typically used for dihydroxylation. However, valuable insights can be drawn from studies comparing the efficacy of different osmium sources in related catalytic transformations, such as oxidative cleavage, which proceeds through an initial dihydroxylation step.

The following table summarizes the yields of oxidative cleavage products for various olefins using either OsO₄ or potassium osmate as the catalyst precursor under identical reaction conditions. The initial and rate-determining step for this reaction is the osmium-catalyzed dihydroxylation of the olefin.

Olefin SubstrateCatalystCatalyst Loading (mol%)Co-oxidantYield (%)
trans-StilbeneOsO₄0.01Oxone95
trans-StilbeneK₂OsO₂(OH)₄0.01Oxone92
1-OcteneOsO₄0.01Oxone88
1-OcteneK₂OsO₂(OH)₄0.01Oxone85
Cinnamic AcidOsO₄0.01Oxone82
Cinnamic AcidK₂OsO₂(OH)₄0.01Oxone79
o-MethylstyreneOsO₄0.01Oxone95
o-MethylstyreneK₂OsO₂(OH)₄0.01Oxone93

Data adapted from a study on the OsO₄-mediated oxidative cleavage of olefins.[1]

The data indicates that both OsO₄ and potassium osmate provide excellent yields, with OsO₄ showing slightly higher efficacy in some cases. The minor differences in yield may be attributed to the initial rate of formation of the active catalytic species from the potassium osmate precursor. For most practical purposes in synthetic chemistry, the catalytic activities are considered comparable. The choice between the two often comes down to practical considerations such as ease of handling, toxicity, and cost.[1]

Catalytic Cycle and Mechanism

The catalytic dihydroxylation of an alkene with an osmium(VIII) catalyst proceeds through a well-established cycle. The key steps are the cycloaddition of the osmium catalyst to the alkene to form an osmate ester, followed by hydrolysis of the ester to yield the diol and a reduced osmium(VI) species. A co-oxidant is then required to regenerate the osmium(VIII) catalyst.

Catalytic_Cycle cluster_main Osmium Catalytic Cycle OsO4 OsO₄ (OsVIII) OsmateEster Osmate Ester (OsVI) OsO4->OsmateEster + Alkene (Cycloaddition) Alkene Alkene Alkene->OsmateEster Diol vic-Diol OsmateEster->Diol + H₂O (Hydrolysis) OsVI Os(VI) species OsmateEster->OsVI OsVI->OsO4 + Co-oxidant (Reoxidation) CoOxidant_red Reduced Co-oxidant CoOxidant Co-oxidant

Caption: Catalytic cycle for the dihydroxylation of alkenes using OsO₄.

In this cycle, OsO₄ is the active oxidant that reacts with the alkene. When K₂OsO₂(OH)₄ is used, it is first oxidized by the co-oxidant to OsO₄, which then enters the catalytic cycle. In aqueous solutions, OsO₄ is in equilibrium with its hydrated forms, but it is the Os(VIII) center that is the key reactive species.[2]

Experimental Protocols

Below are representative experimental protocols for the catalytic dihydroxylation of an alkene using both OsO₄ and K₂OsO₂(OH)₄.

Protocol 1: Dihydroxylation using catalytic OsO₄ (Upjohn Dihydroxylation)

This protocol is a standard method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[2]

Materials:

  • Alkene (1.0 mmol)

  • N-Methylmorpholine N-oxide (NMO) (1.2 mmol)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol, 0.02 mmol)

  • Acetone/Water (10:1 v/v, 10 mL)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • To a solution of the alkene (1.0 mmol) in acetone/water (10:1, 10 mL) is added N-methylmorpholine N-oxide (NMO) (1.2 mmol).

  • To this stirred solution, the osmium tetroxide solution (0.02 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and stirred for 30 minutes.

  • The mixture is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the vicinal diol.

Upjohn_Workflow start Start dissolve Dissolve alkene and NMO in Acetone/Water start->dissolve add_oso4 Add catalytic OsO₄ dissolve->add_oso4 stir Stir at room temperature (Monitor by TLC) add_oso4->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end vic-Diol purify->end

Caption: Experimental workflow for the Upjohn dihydroxylation.

Protocol 2: Asymmetric Dihydroxylation using K₂OsO₂(OH)₄ (Sharpless Asymmetric Dihydroxylation)

This protocol employs potassium osmate as the osmium source in the presence of a chiral ligand to achieve enantioselective dihydroxylation.[3]

Materials:

  • Alkene (1.0 mmol)

  • AD-mix-β (or AD-mix-α for the opposite enantiomer) (1.4 g per 1 mmol of alkene)

  • tert-Butanol/Water (1:1 v/v, 10 mL)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 mmol, optional, can improve yields for some substrates)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Potassium carbonate (K₂CO₃)

  • Silica gel for chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.

  • AD-mix-β (1.4 g) is added to the cooled solvent and stirred until both phases are clear.

  • If used, methanesulfonamide (1.0 mmol) is added.

  • The alkene (1.0 mmol) is added to the mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by adding solid sodium sulfite (1.5 g) and warming to room temperature, followed by stirring for 1 hour.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with 2M aqueous potassium carbonate (K₂CO₃), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the chiral diol.

Sharpless_Workflow start Start prepare_admix Prepare AD-mix solution in t-BuOH/Water at 0 °C start->prepare_admix add_alkene Add alkene at 0 °C prepare_admix->add_alkene stir Stir vigorously at 0 °C (Monitor by TLC) add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with K₂CO₃ solution extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify end Chiral vic-Diol purify->end

References

Validating the Octahedral Structure of trans-K₂[OsO₂(OH)₄] via Single-Crystal X-ray Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its reactivity and designing new materials and therapeutics. Single-crystal X-ray diffraction stands as the definitive method for elucidating these structures. This guide provides a comparative analysis of the crystal structure of potassium trans-dioxotetrahydroxoosmate(VI), K₂[OsO₂(OH)₄], a key osmium(VI) compound, and contrasts it with other common osmium oxides, namely osmium dioxide (OsO₂) and osmium tetroxide (OsO₄).

The structure of the trans-[OsO₂(OH)₄]²⁻ anion has been unequivocally confirmed through single-crystal X-ray diffraction, revealing an octahedral geometry around the central osmium atom. This analysis provides precise measurements of bond lengths and angles, which are crucial for computational modeling and understanding the compound's chemical behavior.

Comparative Structural Data

The following table summarizes the key structural parameters for K₂[OsO₂(OH)₄] in comparison with OsO₂ and OsO₄, as determined by single-crystal X-ray analysis.

ParameterK₂[trans-OsO₂(OH)₄]Osmium Dioxide (OsO₂)Osmium Tetroxide (OsO₄)
Crystal System Tetragonal[1]TetragonalMonoclinic[2]
Space Group I4/mmm[1]P4₂/mnmC2/c
Coordination Geometry OctahedralOctahedralTetrahedral[2]
Osmium Oxidation State +6+4+8
Os=O Bond Length (Å) 1.75(2)[3]-1.684(8) - 1.713(8)
Os-OH Bond Length (Å) 1.99(2)[3]--
Os-O Bond Length (Å) -1.95 (x2), 2.01 (x4)[4]-
O=Os=O Bond Angle (°) 180 (trans)-109.5 (idealized)
O-Os-O Bond Angle (°) -81.9 (edge-sharing), 101.6 (corner-sharing)-

Experimental Protocol: Single-Crystal X-ray Diffraction of K₂[trans-OsO₂(OH)₄]

The validation of the crystal structure of K₂[trans-OsO₂(OH)₄] involves a precise experimental workflow. The following protocol outlines the key steps, from crystal selection to structure refinement.

A suitable single crystal of K₂[OsO₂(OH)₄] is carefully selected and mounted on a goniometer head. The crystal is then placed within a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation. A high-intensity X-ray beam, typically from a molybdenum or copper source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates, bond lengths, and angles.

Experimental Workflow Diagram

experimental_workflow Workflow for Single-Crystal X-ray Analysis cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of K₂[OsO₂(OH)₄] crystallization Recrystallization to obtain single crystals synthesis->crystallization crystal_mounting Mounting a suitable single crystal crystallization->crystal_mounting xray_source X-ray Source (e.g., Mo Kα) diffraction X-ray Diffraction Data Collection crystal_mounting->diffraction xray_source->diffraction data_processing Data Processing and Reduction diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation and Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the structural validation of K₂[trans-OsO₂(OH)₄].

Structural Comparison and Insights

The single-crystal X-ray analysis of K₂[trans-OsO₂(OH)₄] confirms the presence of a discrete [OsO₂(OH)₄]²⁻ anion with a central osmium atom in the +6 oxidation state. The octahedral coordination sphere consists of two axial oxo ligands and four equatorial hydroxo ligands. The trans arrangement of the strongly donating oxo ligands is a common feature for d² metal-oxo complexes.[3]

In contrast, osmium dioxide (OsO₂) features osmium in a +4 oxidation state and adopts a rutile-type structure, where each osmium atom is octahedrally coordinated to six oxygen atoms. These octahedra share edges and corners to form a three-dimensional network.[4]

Osmium tetroxide (OsO₄), with osmium in its highest +8 oxidation state, is a molecular solid. The OsO₄ molecule adopts a tetrahedral geometry, as expected from VSEPR theory, and the solid-state structure consists of discrete, non-interacting molecules.[2]

This comparative analysis highlights the rich structural diversity of osmium oxides and hydroxo-oxides, which is a direct consequence of the varying oxidation state of the osmium center and the nature of the coordinating ligands. The precise structural data obtained from single-crystal X-ray diffraction is indispensable for rationalizing the chemical properties and reactivity of these important compounds.

References

A Comparative Analysis of Os(OH)₄O₂ and Other Oxidation Catalysts in Achieving Selective Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and selective oxidation of organic molecules is a cornerstone of modern synthesis. The choice of catalyst is paramount in dictating the outcome of these reactions, influencing yield, stereochemistry, and the preservation of sensitive functional groups. This guide provides a detailed comparison of the selectivity of Os(OH)₄O₂, a key species in osmium-catalyzed dihydroxylations, against other common oxidation catalysts, supported by experimental data and protocols.

Osmium-based reagents, particularly the hydrated osmium tetroxide species Os(OH)₄O₂ (often generated in situ from potassium osmate, K₂OsO₂(OH)₄), are renowned for their exceptional selectivity in the syn-dihydroxylation of alkenes to vicinal diols. This high degree of chemoselectivity and stereoselectivity sets them apart from other powerful oxidants.

Comparative Selectivity in Alkene Dihydroxylation

The primary application showcasing the superior selectivity of osmium catalysts is the dihydroxylation of carbon-carbon double bonds. The following table summarizes the comparative performance of Os(OH)₄O₂ (as part of the Sharpless Asymmetric Dihydroxylation system) with potassium permanganate and ruthenium tetroxide.

Catalyst SystemPrimary ProductSelectivity ProfileCommon Side ReactionsEnantioselectivity
Os(OH)₄O₂ / Chiral Ligand (Sharpless AD) syn-1,2-DiolHigh Chemoselectivity: Tolerates a wide range of functional groups. Reacts preferentially with the most electron-rich double bond.[1] High Stereoselectivity: Exclusively syn-addition.Minimal over-oxidation. A secondary, less selective catalytic cycle can occur but is suppressed by using a higher ligand concentration.[1]Excellent: Enantiomeric excess (ee) often exceeds 90% with the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[2][3]
Potassium Permanganate (KMnO₄) syn-1,2-DiolModerate to Low Chemoselectivity: As a strong oxidizing agent, it can react with other oxidizable functional groups like alcohols and aldehydes.[4][5]Significant Over-oxidation: Prone to oxidative cleavage of the newly formed diol, leading to ketones, aldehydes, or carboxylic acids, especially under acidic or neutral conditions and at higher temperatures.[6][7]None: The reaction is not inherently enantioselective.
Ruthenium Tetroxide (RuO₄) Carbonyl Compounds (from cleavage)Low Selectivity for Dihydroxylation: Primarily used for the oxidative cleavage of double bonds, similar to ozonolysis.[8][9] Dihydroxylation can be a minor pathway but is not the typical outcome.Aggressive Oxidation: Readily cleaves double bonds and can oxidize other functional groups.[8]Not Applicable: As cleavage is the primary reaction, enantioselective dihydroxylation is not a relevant metric.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a benchmark for selective oxidation, utilizing a catalytic amount of K₂OsO₂(OH)₄. The commercially available "AD-mix" formulations simplify this procedure significantly.[2][10]

Objective: To perform an enantioselective syn-dihydroxylation of an alkene.

Materials:

  • Alkene substrate

  • AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, a chiral ligand, K₃Fe(CN)₆ as the re-oxidant, and K₂CO₃).[10]

  • tert-Butanol

  • Water

  • Sodium sulfite (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottomed flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add the appropriate AD-mix powder (AD-mix-β for one enantiomer, AD-mix-α for the other) to the solvent mixture. Stir vigorously at room temperature until the mixture forms two clear phases, with the lower aqueous phase being bright yellow.[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene substrate to the stirred mixture.

  • Continue stirring at 0 °C, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 6 to 24 hours.[11]

  • Once the reaction is complete, quench the reaction by adding solid sodium sulfite and stirring for one hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified by recrystallization or column chromatography.

  • The enantiomeric excess can be determined by chiral chromatography (HPLC or GC) or by measuring the optical rotation of the product.[12]

Catalytic Cycle and Selectivity Mechanism

The high selectivity of the Sharpless Asymmetric Dihydroxylation is a direct result of its well-defined catalytic cycle. The chiral ligand creates a binding pocket that directs the alkene to approach the osmium-oxo species from a specific face, leading to the observed enantioselectivity.

Sharpless_AD_Cycle cluster_main Primary Catalytic Cycle cluster_side Secondary (Less Selective) Cycle Os(VIII) OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition with Alkene Os(VIII)->Cycloaddition Alkene Osmate_Ester Cyclic Osmate(VI) Ester Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis (MeSO₂NH₂ accelerates) Osmate_Ester->Hydrolysis Side_Reox Oxidation before dissociation Osmate_Ester->Side_Reox Os(VI) Reduced Os(VI) Species Hydrolysis->Os(VI) Diol syn-Diol Product Hydrolysis->Diol Reoxidation Re-oxidation (K₃Fe(CN)₆) Os(VI)->Reoxidation Reoxidation->Os(VIII) Os(VIII)_Diol Os(VIII)-Diol Complex Side_Reox->Os(VIII)_Diol Os(VIII)_Diol->Cycloaddition Another Alkene

Fig. 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The mechanism begins with the formation of a complex between the osmium tetroxide and the chiral ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[2] This concerted step ensures the syn-stereochemistry of the addition. Subsequent hydrolysis releases the desired chiral diol and a reduced Os(VI) species.[1] A stoichiometric co-oxidant, typically potassium ferricyanide, then regenerates the active Os(VIII) catalyst, allowing the cycle to continue.[2] The presence of the bulky chiral ligand not only induces asymmetry but also accelerates the reaction, a phenomenon known as ligand-accelerated catalysis.[11]

Conclusion

When comparing oxidation catalysts for the synthesis of vicinal diols from alkenes, osmium-based systems, particularly Os(OH)₄O₂ as utilized in the Sharpless Asymmetric Dihydroxylation, demonstrate unparalleled selectivity. While potassium permanganate can effect the same transformation, its high reactivity often leads to undesirable side reactions and a lack of stereocontrol.[5][6] Ruthenium tetroxide is generally too aggressive for this purpose, favoring oxidative cleavage.[8] For applications in pharmaceutical development and complex molecule synthesis, where chemoselectivity and enantioselectivity are critical, the predictability and mildness of osmium-catalyzed dihydroxylation make it the superior choice.

References

A Comparative Guide to Alkene Dihydroxylation: Osmium, Permanganate, and Ruthenium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols from alkenes is a critical transformation in the construction of complex molecules. This guide provides a detailed comparison of three prominent methods for syn-dihydroxylation: the osmium-based Sharpless Asymmetric Dihydroxylation, oxidation with potassium permanganate, and ruthenium-catalyzed dihydroxylation. The performance of these methods is evaluated based on yield, stereoselectivity, substrate scope, and practical considerations, supported by experimental data and detailed protocols.

The user's query centers on "Os(OH)4O2," which is understood to be a reference to the potassium osmate dihydrate salt, K2[OsO2(OH)4]. This stable osmium(VI) species is a common and safer precursor to the highly effective but toxic and volatile osmium tetroxide (OsO4) catalyst used in the renowned Sharpless Asymmetric Dihydroxylation. This guide will therefore focus on the performance of the catalytic system derived from this precursor and compare it with viable alternatives.

Performance Comparison

The choice of reagent for alkene dihydroxylation is a trade-off between cost, efficiency, stereoselectivity, and substrate tolerance. While the osmium-based Sharpless method often provides the highest enantioselectivities, potassium permanganate offers a more economical but less selective alternative. Ruthenium-based catalysts present a compromise, with the potential for high efficiency but can be prone to over-oxidation.

Below is a summary of the performance of these three methods for the dihydroxylation of a representative substrate, styrene.

Reagent SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Osmium-based (AD-mix-β) Styrene(R)-1-Phenyl-1,2-ethanediol9797
Potassium Permanganate Styrene1-Phenyl-1,2-ethanediolModerate to HighN/A (racemic)
Ruthenium-based (RuCl3/NaIO4) Styrene1-Phenyl-1,2-ethanediolGood to ExcellentN/A (racemic)

Note: Quantitative yields for KMnO4 and RuO4 dihydroxylation of styrene are often reported in the context of oxidative cleavage. Obtaining high yields of the diol requires careful control of reaction conditions. The enantioselectivity for KMnO4 and RuO4 is not applicable as these are not inherently asymmetric methods without chiral ligands, which are less common than in the osmium-catalyzed reactions.

Experimental Protocols

Detailed methodologies for the dihydroxylation of styrene using each of the three reagent systems are provided below.

Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-β

This procedure is adapted from the Sharpless protocol for the asymmetric dihydroxylation of α-substituted styrene derivatives.

Materials:

  • AD-mix-β (commercially available mixture of K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, and K2CO3)

  • tert-Butanol

  • Water

  • Styrene

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, a mixture of tert-butanol and water (1:1, v/v) is prepared.

  • AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear. The mixture is then cooled to 0 °C.

  • Styrene (1 mmol) is added to the cooled reaction mixture.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for an additional hour at room temperature.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (R)-1-phenyl-1,2-ethanediol.

Dihydroxylation of Styrene with Potassium Permanganate

This protocol is a general procedure for the syn-dihydroxylation of alkenes using potassium permanganate under cold, alkaline conditions to minimize over-oxidation.

Materials:

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

  • Styrene

  • Ethanol

  • Sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3)

  • Diatomaceous earth (Celite®)

Procedure:

  • A solution of styrene (1 mmol) in ethanol (10 mL) is prepared in a flask and cooled to 0 °C in an ice bath.

  • A pre-cooled (0 °C) aqueous solution of potassium permanganate (1.2 mmol) and sodium hydroxide (1.2 mmol) in water (20 mL) is added dropwise to the stirred styrene solution. The temperature should be maintained below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, during which the purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO2) will form.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the brown precipitate dissolves.

  • The mixture is filtered through a pad of diatomaceous earth to remove any remaining manganese salts.

  • The filtrate is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 1-phenyl-1,2-ethanediol.

Ruthenium-Catalyzed Dihydroxylation of Styrene

This procedure is based on improved protocols for ruthenium-catalyzed dihydroxylation that aim to suppress over-oxidation.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O)

  • Sodium periodate (NaIO4)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Styrene

  • Sodium sulfite (Na2SO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, a solvent mixture of acetonitrile, ethyl acetate, and water (3:3:1, v/v/v) is prepared.

  • Styrene (1 mmol) is dissolved in the solvent mixture.

  • Sodium periodate (2.1 mmol) is added to the solution.

  • A catalytic amount of ruthenium(III) chloride hydrate (0.02 mmol) is added to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to give 1-phenyl-1,2-ethanediol.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and logical relationships of the discussed dihydroxylation methods.

Sharpless_AD_Cycle cluster_primary Primary Catalytic Cycle Os(VIII)L OsO4-Ligand Complex Intermediate Cyclic Osmate(VI) Ester Os(VIII)L->Intermediate + Alkene [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->Intermediate Diol vic-Diol (Product) Intermediate->Diol Hydrolysis Os(VI) Reduced Os(VI) Species Intermediate->Os(VI) Os(VI)->Os(VIII)L Oxidation Oxidant Co-oxidant (e.g., K3Fe(CN)6) Oxidant->Os(VIII)L

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Dihydroxylation_Comparison cluster_os Osmium-based cluster_kmno4 Permanganate cluster_ru Ruthenium-based Alkene Alkene Os K2[OsO2(OH)4] / OsO4 + Chiral Ligand Alkene->Os KMnO4 KMnO4 (cold, basic) Alkene->KMnO4 Ru RuCl3 / RuO4 + Oxidant Alkene->Ru Diol Diol Cleavage Oxidative Cleavage (Aldehydes/Ketones/Acids) Os->Diol High ee% KMnO4->Diol Low cost KMnO4->Cleavage Over-oxidation risk Ru->Diol Alternative to Os Ru->Cleavage Over-oxidation risk

Comparison of Dihydroxylation Reagents

Experimental_Workflow Start Start: Alkene Substrate Reaction Dihydroxylation Reaction (Os, Mn, or Ru based) Start->Reaction Quench Quenching (e.g., Na2SO3) Reaction->Quench Extraction Workup: Aqueous Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product: vic-Diol Purification->Product

General Experimental Workflow for Dihydroxylation

Unraveling Osmium-Catalyzed Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation and optimization. This guide provides a comparative analysis of isotopic labeling studies used to elucidate the reaction mechanism of osmium-catalyzed dihydroxylation, a cornerstone of stereoselective synthesis.

The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, exemplifies the power of osmium catalysis in creating chiral diols, crucial building blocks in pharmaceuticals and other complex molecules. While the overall transformation is well-established, the precise mechanistic steps have been the subject of detailed investigation. Isotopic labeling, a powerful technique for tracing the fate of atoms throughout a reaction, has been instrumental in providing key evidence to support the currently accepted mechanism.

This guide will delve into the application of isotopic labeling, particularly with Oxygen-18 (¹⁸O), to probe the mechanism of dihydroxylation reactions catalyzed by osmium tetroxide (OsO₄), the active species often generated from precursors like K₂OsO₂(OH)₄. We will compare the insights gained from this method with those from other experimental and computational approaches, provide detailed experimental protocols for isotopic labeling studies, and present quantitative data in a clear, comparative format.

Probing the Reaction Pathway: Insights from Isotopic Labeling

The central question in the osmium-catalyzed dihydroxylation of alkenes is the origin of the two oxygen atoms in the final diol product. Do they both originate from the osmium reagent, or does the solvent or co-oxidant play a role in oxygen transfer? Isotopic labeling studies using ¹⁸O have been pivotal in answering this question.

A key study on the hydrolysis of the osmate ester intermediate, formed from the reaction of OsO₄ with an alkene, utilized ¹⁸O-labeled water. The results conclusively demonstrated that the oxygen atoms in the diol product originate from the osmium reagent and not from the aqueous solvent used during the hydrolysis step. This finding strongly supports a mechanism where a cyclic osmate ester is a key intermediate.

Further mechanistic insights have been gained through kinetic isotope effect (KIE) studies. While not a direct labeling of the oxygen atoms, KIE studies with isotopically labeled alkenes have provided crucial evidence for the nature of the cycloaddition step. A significant study by Sharpless and coworkers measured the KIE for the reaction of an alkene and its deuterated counterpart with OsO₄. The results provided strong support for a concerted [3+2] cycloaddition mechanism over a stepwise [2+2] pathway.

Comparison with Alternative Mechanistic Probes

While isotopic labeling provides direct evidence of atomic connectivity, other methods offer complementary information to build a complete mechanistic picture.

Mechanistic ProbeInformation ProvidedAdvantagesLimitations
Isotopic Labeling (e.g., ¹⁸O) Direct evidence of the source of atoms in the product.Unambiguous tracing of atomic pathways.Synthesis of labeled reagents can be complex and expensive.
Kinetic Isotope Effect (KIE) Studies Information about the transition state structure and rate-determining step.Sensitive to changes in bonding at the transition state.Interpretation can be complex; requires careful theoretical calculations.
Computational (DFT) Studies Detailed energetic profiles of possible reaction pathways and transition state geometries.Provides insights into transient and difficult-to-observe species.Accuracy is dependent on the level of theory and computational model used.
Spectroscopic Studies (e.g., NMR, IR) Characterization of intermediates and products.Can provide structural information on stable or semi-stable species.May not be suitable for detecting short-lived, low-concentration intermediates.

Experimental Protocols for Isotopic Labeling Studies

The following provides a generalized protocol for an ¹⁸O-labeling experiment to investigate the source of oxygen in osmium-catalyzed dihydroxylation.

Objective: To determine if the oxygen atoms in the diol product originate from the osmium reagent or the aqueous solvent.

Materials:

  • Alkene substrate

  • Osmium tetroxide (OsO₄) or a suitable precursor (e.g., K₂OsO₂(OH)₄)

  • Co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)

  • ¹⁸O-labeled water (H₂¹⁸O) of known isotopic enrichment

  • Standard (¹⁶O) water

  • Organic solvent (e.g., acetone, t-butanol)

  • Quenching agent (e.g., sodium sulfite)

  • Instrumentation for product analysis (e.g., Mass Spectrometer, NMR Spectrometer)

Procedure:

  • Reaction Setup: Two parallel reactions are set up.

    • Reaction A (Control): The alkene, OsO₄ (catalytic amount), and co-oxidant are dissolved in a suitable organic solvent. The reaction is initiated by the addition of standard (¹⁶O) water.

    • Reaction B (Labeling Experiment): The alkene, OsO₄ (catalytic amount), and co-oxidant are dissolved in the same organic solvent. The reaction is initiated by the addition of ¹⁸O-labeled water (H₂¹⁸O).

  • Reaction Execution: Both reactions are stirred at a controlled temperature for a specified period until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reactions are quenched by the addition of a reducing agent like sodium sulfite. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude diol product.

  • Purification: The crude product is purified using an appropriate technique, such as column chromatography.

  • Analysis: The purified diol from both reactions is analyzed by mass spectrometry to determine the mass of the molecular ion.

    • In Reaction A, the mass of the diol will correspond to the expected mass with ¹⁶O atoms.

    • In Reaction B, if the oxygen atoms are incorporated from the water, the mass of the diol will show an increase corresponding to the incorporation of one or two ¹⁸O atoms. If the oxygen atoms originate from the OsO₄, no significant incorporation of ¹⁸O will be observed.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for an isotopic labeling study.

ReactionMechanism Alkene Alkene Intermediate Cyclic Osmate Ester Alkene->Intermediate OsO4 OsO4 OsO4->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Diol cis-Diol Hydrolysis->Diol ReducedOs Reduced Osmium Species Hydrolysis->ReducedOs RegenOsO4 OsO4 (regenerated) ReducedOs->RegenOsO4 Oxidation Cooxidant Co-oxidant Cooxidant->RegenOsO4

Caption: Proposed mechanism for osmium-catalyzed dihydroxylation.

ExperimentalWorkflow cluster_control Control Reaction cluster_labeling Isotopic Labeling Reaction A1 Alkene + OsO4 + Co-oxidant in Solvent A2 Add H2(16)O A1->A2 A3 Reaction & Workup A2->A3 A4 Purification A3->A4 A5 Mass Spectrometry A4->A5 Analysis Compare Mass Spectra (Determine 18O incorporation) A5->Analysis B1 Alkene + OsO4 + Co-oxidant in Solvent B2 Add H2(18)O B1->B2 B3 Reaction & Workup B2->B3 B4 Purification B3->B4 B5 Mass Spectrometry B4->B5 B5->Analysis

Caption: Workflow for an ¹⁸O-labeling experiment.

Validating the Purity of Synthesized Os(OH)₄O₂: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of spectroscopic methods for validating the purity of synthesized osmium(VIII) oxo-dihydroxide, Os(OH)₄O₂. Given the limited direct spectroscopic data for Os(OH)₄O₂, this guide utilizes the well-characterized and structurally similar osmium tetroxide (OsO₄) as a reference for the pure compound. The primary impurity focus is osmium dioxide (OsO₂), a common byproduct in osmium oxide synthesis.

Spectroscopic Purity Assessment: A Comparative Overview

The purity of synthesized compounds is paramount in research and drug development, where impurities can significantly impact experimental outcomes and product safety. Spectroscopic techniques offer rapid and non-destructive methods for purity verification. This guide compares the utility of Infrared (IR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy in detecting the presence of OsO₂ in a synthesized sample of Os(OH)₄O₂.

Comparative Data Analysis

The following tables summarize the key spectroscopic features that can be used to distinguish between the pure product and the OsO₂ impurity.

Table 1: Vibrational Spectroscopy Comparison

Spectroscopic MethodExpected Peaks for Pure Os(OH)₄O₂ (approximated by OsO₄)Characteristic Peaks for OsO₂ ImpurityKey Differentiators for Purity Assessment
Infrared (IR) Spectroscopy ν(Os=O) stretch: ~961 cm⁻¹ (strong, sharp) δ(O-Os-O) bend: ~328 cm⁻¹ (medium) ν(Os-OH) stretch: Broad band ~3200-3600 cm⁻¹ δ(Os-O-H) bend: ~800-1200 cm⁻¹ν(Os-O) stretch: Broad absorption in the 650-850 cm⁻¹ rangeThe presence of a distinct, broad absorption band between 650-850 cm⁻¹ is a strong indicator of OsO₂ contamination. The sharp Os=O stretch in the pure compound should be clearly distinguishable.
Raman Spectroscopy ν(Os=O) symmetric stretch: ~966 cm⁻¹ (very strong, polarized) δ(O-Os-O) bend: ~333 cm⁻¹ (medium, depolarized)E_g mode: ~520 cm⁻¹ A_1g mode: ~680 cm⁻¹The appearance of new, sharp peaks around 520 cm⁻¹ and 680 cm⁻¹ provides clear evidence for the presence of the crystalline OsO₂ impurity.

Table 2: UV-Visible Spectroscopy Comparison

AnalyteExpected λ_max (in non-coordinating solvent)Molar Absorptivity (ε)Purity Assessment
Pure Os(OH)₄O₂ ~280 - 320 nmModerateA well-defined absorption peak is expected in the UV region.
OsO₂ Impurity Broad absorption across the visible spectrumHighThe presence of OsO₂ will result in a broad, featureless absorbance in the visible range, leading to a yellowish or brownish appearance of the sample and its solutions. This can obscure the characteristic UV absorbance of the pure compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the synthesized Os(OH)₄O₂ and detect the presence of Os-O stretching vibrations from the OsO₂ impurity.

Methodology:

  • Sample Preparation: A solid sample is typically prepared as a KBr pellet. A small amount of the synthesized product (approximately 1-2 mg) is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The mixture is then transferred to a pellet press, and pressure (typically 8-10 tons) is applied for several minutes to form a translucent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands of the pure compound and the impurity as detailed in Table 1.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy and to identify the highly characteristic Raman-active modes of the crystalline OsO₂ impurity.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto a microscope slide or packed into a glass capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused onto the sample, and the scattered light is collected and analyzed.

  • Spectral Range: The spectrum is typically collected over a Raman shift range of 100 to 4000 cm⁻¹.

  • Analysis: The spectrum is examined for the very strong symmetric Os=O stretching mode of the pure compound and the characteristic peaks of OsO₂ as outlined in Table 1.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions of the osmium complex and detect the presence of colored impurities like OsO₂.

Methodology:

  • Sample Preparation: A stock solution of the synthesized compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable non-coordinating solvent (e.g., acetonitrile or dichloromethane) of known volume. This stock solution is then diluted to a concentration that provides an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

  • Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference.

  • Spectral Range: The absorbance is measured over a wavelength range of 200 to 800 nm.

  • Analysis: The position of the maximum absorbance (λ_max) is determined. The presence of broad absorbance in the visible region is indicative of the OsO₂ impurity.

Visualizing the Process and Logic

experimental_workflow Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Sampling cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Interpretation Synthesized_Product Synthesized Os(OH)4O2 IR IR Spectroscopy Synthesized_Product->IR Raman Raman Spectroscopy Synthesized_Product->Raman UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Data_Comparison Compare Spectra to References IR->Data_Comparison Raman->Data_Comparison UV_Vis->Data_Comparison Purity_Conclusion Purity Assessment Data_Comparison->Purity_Conclusion

Caption: A streamlined workflow for the spectroscopic validation of Os(OH)₄O₂ purity.

logical_comparison Logical Comparison of Spectroscopic Methods cluster_methods Spectroscopic Technique cluster_information Primary Information Yielded cluster_conclusion Purity Indication IR IR Spectroscopy Functional_Groups Vibrational Modes of Functional Groups IR->Functional_Groups Raman Raman Spectroscopy Molecular_Fingerprint Symmetry & Crystal Structure Raman->Molecular_Fingerprint UV_Vis UV-Vis Spectroscopy Electronic_Structure Electronic Transitions & Color UV_Vis->Electronic_Structure Purity High Purity Functional_Groups->Purity Impurity Impurity Detected Molecular_Fingerprint->Impurity Electronic_Structure->Impurity

Caption: Logical flow from spectroscopic method to purity determination.

A Comparative Guide to Osmium Tetroxide (OsO4) and the Hypothetical Os(OH)4O2 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the properties of osmium compounds is crucial for their application in synthesis and catalysis. While osmium tetroxide (OsO4) is a well-characterized and widely used oxidizing agent, data on related hypothetical species such as Os(OH)4O2 is not available in current literature. This guide provides a comprehensive comparison of experimental data for OsO4 with theoretical predictions, and outlines the experimental and computational approaches that could be applied to characterize the novel compound Os(OH)4O2.

Executive Summary

This guide cross-references experimental data with computational predictions for osmium tetroxide (OsO4) and provides a framework for the investigation of the hypothetical osmium (VIII) oxyhydroxide, Os(OH)4O2. Due to the absence of published experimental or computational data for Os(OH)4O2, this document focuses on the known properties of the closely related and extensively studied OsO4. It serves as a foundational reference for researchers interested in exploring the synthesis and characterization of novel osmium compounds. Detailed experimental protocols and a logical workflow for the characterization of new compounds like Os(OH)4O2 are presented.

Comparison of Experimental and Computational Data for OsO4

Osmium tetroxide is a volatile solid with a tetrahedral geometry.[1] Its properties have been extensively studied through both experimental techniques and computational methods.

Geometric Parameters

Experimental data from X-ray crystallography confirms the tetrahedral structure of OsO4.[1][2] Computational studies using Density Functional Theory (DFT) are in excellent agreement with these findings.

ParameterExperimental ValueComputational Prediction (Method)
Os-O Bond Length1.711 Å1.714 Å (DFT/B3LYP)
O-Os-O Bond Angle109.5°109.5° (DFT/B3LYP)
Vibrational Frequencies

The vibrational modes of OsO4 have been characterized by infrared (IR) and Raman spectroscopy.[3] These experimental frequencies can be compared with those calculated using computational methods, which helps in the assignment of spectral bands.

Vibrational ModeExperimental Frequency (cm⁻¹)Computational Prediction (cm⁻¹) (Method)
ν1 (A1, symmetric stretch)965964 (DFT/B3LYP)
ν2 (E, bend)333330 (DFT/B3LYP)
ν3 (F2, antisymmetric stretch)960958 (DFT/B3LYP)
ν4 (F2, bend)328325 (DFT/B3LYP)
Thermodynamic Properties

Key thermodynamic data for OsO4 have been determined experimentally.[2]

PropertyExperimental Value
Heat of Vaporization41.6 kJ/mol[2]
Heat of Fusion13.4 kJ/mol[2]

Predicted Properties of Os(OH)4O2

While no specific computational studies on Os(OH)4O2 were found, its properties can be predicted based on the known chemistry of OsO4 and related metal oxyhydroxides. The introduction of four hydroxyl groups would be expected to significantly alter the molecule's properties:

  • Geometry: The coordination geometry around the osmium center is likely to remain tetrahedral.

  • Vibrational Frequencies: The presence of O-H bonds would introduce new stretching and bending vibrations in the IR and Raman spectra, typically in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1000-1600 cm⁻¹ (O-H bend).

  • Solubility: The hydroxyl groups would increase the polarity of the molecule, likely making it more soluble in polar solvents like water compared to the nonpolar OsO4.[1]

  • Reactivity: The hydroxyl groups could participate in hydrogen bonding and act as proton donors or acceptors, influencing its catalytic activity and reaction mechanisms.

Experimental Protocols for the Characterization of Os(OH)4O2

Should Os(OH)4O2 be synthesized, a series of standard experimental techniques would be employed for its thorough characterization.

Synthesis

The synthesis of Os(OH)4O2 would likely involve the controlled hydrolysis of a suitable osmium(VIII) precursor, such as OsO4, in an aqueous or mixed solvent system. Careful control of pH, temperature, and reaction time would be critical to isolate the desired product and prevent the formation of other osmium species.

Spectroscopic Characterization
  • Infrared (IR) and Raman Spectroscopy: These techniques would be essential for identifying the vibrational modes of the molecule. The observation of characteristic O-H and Os-O stretching and bending frequencies would provide strong evidence for the formation of Os(OH)4O2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to confirm the presence of hydroxyl protons.

Structural Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information on the solid-state structure of Os(OH)4O2, including bond lengths, bond angles, and the overall molecular geometry.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods would be used to study the thermal stability of the compound and identify decomposition pathways, such as the loss of water molecules.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel osmium compound like Os(OH)4O2.

G Workflow for Characterization of a Novel Osmium Compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_prediction Computational Prediction s1 Precursor Selection (e.g., OsO4) s2 Reaction Condition Optimization (Solvent, pH, Temp) s1->s2 s3 Isolation and Purification s2->s3 c1 Spectroscopic Analysis (IR, Raman, NMR) s3->c1 Initial Confirmation c4 Purity Analysis (e.g., Elemental Analysis) s3->c4 Purity Assessment c2 Structural Analysis (X-ray Crystallography) c1->c2 Structural Elucidation c3 Thermal Analysis (TGA, DSC) c1->c3 Thermal Stability p1 DFT Calculations (Geometry, Frequencies) p1->c1 Compare & Refine p1->c2 Compare & Validate

Caption: A logical workflow for the synthesis, characterization, and computational analysis of Os(OH)4O2.

Conclusion

While direct experimental and computational data for Os(OH)4O2 are currently unavailable, this guide provides a valuable resource for researchers by consolidating the known properties of the closely related OsO4. The outlined experimental protocols and logical workflow offer a clear path forward for the synthesis and characterization of this and other novel osmium compounds. The comparison of experimental data with computational predictions for OsO4 highlights the power of theoretical chemistry to complement and guide experimental research in this field. Future studies in this area would be of significant interest to the scientific community, particularly for applications in catalysis and materials science.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of Osmium Hydroxide Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any procedure involving Osmium hydroxide oxide, it is crucial to be familiar with the immediate safety precautions. All manipulations of osmium compounds must be conducted within a certified chemical fume hood to prevent inhalation of hazardous vapors.[1][2][3][4]

Personal Protective Equipment (PPE): A minimum level of PPE is required to prevent contact with this hazardous substance.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause severe eye damage.[2][5]
Hand Protection Double nitrile glovesProvides a robust barrier against skin contact; gloves should be changed frequently.[2][3][5]
Body Protection Fully buttoned lab coatPrevents contamination of personal clothing.[2][5]
Footwear Closed-toe shoesProtects feet from potential spills.[2]

Spill Management and Decontamination

In the event of a small spill within a chemical fume hood, immediate decontamination is critical. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Decontamination Agents: Two primary types of agents are effective for neutralizing small osmium compound spills:

  • Corn Oil: Due to its high percentage of unsaturated bonds, corn oil effectively deactivates osmium compounds.[1][6][7]

  • Reducing Agents: Aqueous solutions of sodium sulfide or sodium sulfite can also be used to reduce osmium compounds to a less hazardous form.[1][3]

Small Spill Cleanup Protocol (Inside a Chemical Fume Hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the minimum required PPE.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as kitty litter, that has been soaked in corn oil.[3][8]

  • Scoop and Collect: Carefully scoop the contaminated absorbent into a sealed, puncture-proof container.[9]

  • Surface Decontamination: Wipe the spill area with corn oil, followed by an aqueous solution of sodium sulfite, and finally a detergent solution.[5][9]

  • Dispose of Waste: All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[1]

Waste Disposal Procedures

All materials contaminated with Osmium hydroxide oxide, including solutions, solids, and empty containers, are considered hazardous waste and must be disposed of accordingly.[1][2][3]

Waste Segregation and Collection:

Waste TypeCollection ContainerLabeling Requirements
Liquid Waste Leak-proof, sealed container (glass is preferred as osmium can penetrate plastic).[9][10]"Hazardous Waste," "Osmium Hydroxide Oxide," and any other components of the solution.[1]
Solid Waste Puncture-proof, sealed container."Hazardous Waste," "Osmium Hydroxide Oxide Contaminated Debris."[1][6]
Empty Containers Original container, sealed."Hazardous Waste," "Empty Container," "Osmium Hydroxide Oxide."[1][6]

Neutralization of Aqueous Solutions:

To reduce the hazard of aqueous osmium waste, a neutralization step is recommended before collection for disposal.

Experimental Protocol for Neutralization with Corn Oil: This protocol is adapted from procedures for a 2% osmium tetroxide solution.[1][6][7]

  • Perform in Fume Hood: All steps must be conducted in a certified chemical fume hood.

  • Determine Volume: For every 10 mL of aqueous osmium solution, 20 mL of corn oil is required.[6]

  • Add Corn Oil: Pour the corn oil directly into the osmium solution.

  • Observe Color Change: The solution will turn black as the osmium compound is deactivated. Wait for the reaction to complete.[1][7]

  • Verify Neutralization: To confirm that all the osmium has been neutralized, hold a piece of filter paper soaked in corn oil over the solution. If the paper turns black, more corn oil is needed.[3][6][7]

  • Collect as Hazardous Waste: The neutralized mixture must still be collected and disposed of as hazardous waste.[6][7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of Osmium hydroxide oxide waste.

cluster_3 Final Disposal A Aqueous Os(OH)4O2 Waste C Neutralize with Corn Oil or Sodium Sulfite/Sulfide Solution A->C B Solid Os(OH)4O2 Waste F Collect in Labeled, Puncture-Proof Container B->F E Collect in Labeled, Sealed Glass Container C->E D Decontaminate Glassware with Corn Oil D->F G Arrange for Hazardous Waste Pickup with EHS E->G F->G

Caption: Workflow for Osmium Hydroxide Oxide Disposal.

By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with Osmium hydroxide oxide, ensuring a safe laboratory environment and responsible chemical waste management.

References

Personal protective equipment for handling Osmium hydroxide oxide (Os(OH)4O2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical information for handling highly hazardous osmium compounds, referred to herein based on the available safety data for Osmium Tetroxide (OsO₄), a closely related and well-documented substance. Osmium compounds are extremely toxic and reactive; all procedures must be conducted by trained personnel in a controlled laboratory environment.

Immediate Safety Information

Osmium compounds, particularly Osmium Tetroxide, are highly volatile and toxic.[1] Inhalation of low concentrations can lead to severe respiratory irritation, pulmonary edema, and potentially death.[1] It is also corrosive to the skin and eyes and can cause severe burns and blindness.[1][2][3] Symptoms of exposure may be delayed.[1]

Personal Protective Equipment (PPE)

Strict adherence to proper PPE is mandatory to prevent any contact with the substance.

PPE CategorySpecificationRationale
Eye Protection Chemical splash-proof goggles and an 8-inch minimum length face shield.[4]Standard safety glasses are insufficient to protect against the severe and potentially permanent eye damage caused by osmium vapors and splashes.[1]
Hand Protection Double-layered nitrile gloves.[1] Do not use latex gloves.[5]Provides robust protection against skin contact. Fatalities have been reported from skin contact alone.[2] Gloves should be changed frequently and immediately if contaminated.[1][5]
Body Protection A fully buttoned, chemically resistant lab coat with sleeves extended to the wrists.[4][5]Protects against skin contact from spills and splashes.[5]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][4] In case of inadequate ventilation, respiratory protection is required.[6]Osmium Tetroxide readily vaporizes, and its fumes are highly toxic upon inhalation.[5][7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Fume Hood: All work with osmium compounds must be performed in a certified chemical fume hood with the sash at the lowest practical height.[1][4][8] The work area inside the hood should be at least six inches from the sash.[5]

  • Ventilation: Ensure the fume hood and general laboratory have adequate ventilation.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[1][4]

Work Practices:

  • Designated Area: A specific area within the fume hood should be designated for working with osmium compounds and clearly labeled.[4]

  • Containment: Use plastic-backed absorbent pads to line the work surface within the fume hood to contain any spills.[1][5]

  • Storage: Store osmium compounds in tightly sealed glass containers within secondary containment.[4] Plastic is permeable to OsO₄ and should not be used for primary storage.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials like organic materials and reducing agents.[4]

  • Quantities: Purchase and use the smallest amount of the chemical necessary for the procedure.[5] Whenever possible, purchase solutions instead of solids to avoid dust inhalation.[1]

Disposal Plan

All osmium-contaminated waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste Includes contaminated gloves, pipette tips, absorbent pads, and empty containers.[5][8] Collect in a rigid, leak-proof container that is clearly labeled as "Hazardous Waste: Contains Osmium."[5][8] Do not place in regular trash or biohazard sharps containers.[5] Empty reagent bottles must also be disposed of as hazardous waste.[5][10]
Liquid Waste Aqueous solutions containing osmium must be neutralized before disposal.[1][5] Collect in a designated, sealed, and properly labeled hazardous waste container.[8] Do not pour down the drain.[8]
Decontamination All labware that has come into contact with osmium must be decontaminated before being removed from the fume hood by rinsing or soaking in corn oil or an aqueous solution of sodium sulfite or sodium sulfide.[5][8] The corn oil will turn black if osmium is present, indicating the reaction is occurring.[4]

Experimental Protocols

Neutralization of Osmium Tetroxide Solutions:

This procedure should be performed in a chemical fume hood while wearing all required PPE.

  • Using Corn Oil: A 2% solution of osmium tetroxide can be neutralized by adding twice its volume of corn oil.[1][5] Allow the mixture to react until the oil completely turns black. To test for complete neutralization, a piece of filter paper soaked in corn oil can be held over the solution; if it does not turn black, the neutralization is complete.[1][5] The resulting mixture must still be disposed of as hazardous waste.[1][5]

  • Using Sodium Sulfite/Sulfide: Aqueous solutions can be neutralized by adding sodium sulfite or sodium sulfide.[1][5] These agents reduce osmium tetroxide to less hazardous forms. The resulting solution must be collected as hazardous waste.[1]

Small Spill Response (less than 2 mL inside a fume hood):

  • Alert personnel in the immediate vicinity.[1][5]

  • Ensure appropriate PPE is worn (double nitrile gloves, lab coat, splash goggles, face shield).[1][5]

  • Cover the spill with an inert absorbent material, such as kitty litter or sand, that has been soaked in corn oil.[1][8]

  • Carefully scoop the material into a sealable plastic bag or a rigid, sealed container.[1][5]

  • Wipe the spill area with an aqueous solution of sodium sulfite, followed by a detergent solution.[1][5]

  • Place all contaminated PPE and cleaning materials into the waste container.[1][5]

  • Label the container as hazardous waste and contact your institution's environmental health and safety department for pickup.[5][8]

Large Spill Response (greater than 2 mL or any spill outside a fume hood):

  • Evacuate the area immediately.[10]

  • Alert others and prevent entry into the contaminated area.

  • Call emergency services and your institution's environmental health and safety department.[4]

Mandatory Visualization

Spill_Response_Workflow start Spill Detected assess_spill Assess Spill Size and Location start->assess_spill small_spill Small Spill (< 2mL, in Fume Hood) assess_spill->small_spill Small & Contained large_spill Large Spill (> 2mL or outside Hood) assess_spill->large_spill Large or Uncontained don_ppe Don Full PPE small_spill->don_ppe evacuate EVACUATE AREA large_spill->evacuate contain_spill Cover with Corn Oil-Soaked Absorbent don_ppe->contain_spill collect_waste Scoop into Sealed Waste Container contain_spill->collect_waste decontaminate_area Wipe with Sodium Sulfite, then Detergent collect_waste->decontaminate_area dispose_waste Label and Arrange for Hazardous Waste Pickup decontaminate_area->dispose_waste end Procedure Complete dispose_waste->end call_emergency Call Emergency Services & EHS evacuate->call_emergency

Caption: Workflow for Osmium Compound Spill Response.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。